Lithospermic Acid
Description
isolated from Lithospermum ruderale
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZQBMQZMKFSRV-RGKBJLTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314665 | |
| Record name | (+)-Lithospermic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28831-65-4 | |
| Record name | (+)-Lithospermic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28831-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithospermic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028831654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Lithospermic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LITHOSPERMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/100IP83JAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lithospermic acid natural sources and isolation
An In-depth Technical Guide to the Natural Sources and Isolation of Lithospermic Acid
Introduction
This compound, a member of the phenylpropanoid oligomer class of compounds, is a naturally occurring bioactive molecule with significant therapeutic potential.[1][2] It is a conjugate of rosmarinic acid and caffeic acid, featuring a dihydrobenzofuran nucleus.[1][2] This compound and its derivatives, particularly this compound B (also known as salvianolic acid B), have garnered considerable attention within the scientific community for their wide range of pharmacological activities. These include potent antioxidant, anti-inflammatory, cardioprotective, hepatoprotective, and antiviral properties, including anti-HIV activity.[1][2][3][4] This guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its role in key signaling pathways.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Lamiaceae (mint) and Boraginaceae (borage) families.[1][2] The dried roots and rhizomes are often the most concentrated sources of this compound.
Key plant sources include:
-
Salvia miltiorrhiza (Danshen): This is one of the most significant and widely studied sources of this compound and its derivatives, particularly this compound B, which can constitute over 3.0% of the herb's dry weight.[5]
-
Salvia tomentosa : Methanolic-aqueous extracts of this plant are rich sources of rosmarinic acid, salvianolic acids, and this compound A derivatives.[6]
-
Salvia lavandulifolia (Spanish Sage): This species has been noted for its high concentrations of this compound, which contributes to its potent antioxidant capacity.[1]
-
Lithospermum ruderale and Lithospermum officinale : As the name suggests, the Lithospermum genus is a known source of this compound.[7]
-
Clinopodium chinense var. parviflorum : This plant is also listed as a botanical source of this compound.[7]
-
Ocimum basilicum (Basil): Certain varieties of basil have been found to accumulate this compound A and its isomers.[8]
-
Other Sources: Other reported sources include Cynoglossum officinale, Cordia spinescens, and Lycopus europaeus.[7]
Quantitative Data on this compound Content
The concentration of this compound and its derivatives can vary significantly depending on the plant species, the specific organ, and even the cultivation conditions.
| Plant Species | Plant Part | Compound | Concentration/Yield | Citation |
| Salvia miltiorrhiza | Root | This compound B | > 3.0% of dry weight | [5] |
| Salvia tomentosa | Various | Rosmarinic Acid | 426–525 mg/100 g D.W. | [6] |
| Salvia tomentosa | Various | Salvianolic Acid B | 83–346.5 mg/100 g D.W. | [6] |
| Salvia miltiorrhiza Hairy Roots | - | This compound B | ~5.4% of dry weight (unstimulated) | [9] |
| Salvia miltiorrhiza Hairy Roots | - | This compound B | ~18.8% of dry weight (Ag+ elicited) | [9] |
Isolation and Purification Protocols
Several methodologies have been developed for the efficient extraction and purification of this compound from its natural sources. The choice of method often depends on the desired scale, purity, and available equipment.
Protocol 1: Aqueous Two-Phase Extraction (ATPE) followed by Preparative HPLC
This method provides a rapid and effective approach for integrating the separation and purification of this compound B from Salvia miltiorrhiza.[5][10]
1. Crude Extraction:
-
Powdered Danshen root (1 kg) is extracted with 2 x 5 L of 60% ethanol (v/v) at a pH of 2.0.[5]
-
The mixture is boiled for 60 minutes and then filtered under a vacuum.[5]
-
The combined filtrates are concentrated via vacuum evaporation at 40°C to remove the ethanol, yielding a crude water extract.[5]
2. Aqueous Two-Phase Extraction:
-
An aqueous two-phase system is prepared. The optimized composition is 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH2PO4, with a solvent-to-solid ratio of 10.[5][10]
-
The crude extract is mixed with the ATPS. This compound B preferentially partitions into the n-butyl alcohol-rich upper phase.
-
This step achieves a high recovery yield of approximately 99.8%.[5][10]
3. Preparative HPLC:
-
The n-butyl alcohol phase, enriched with this compound B, is collected.
-
The solvent is evaporated, and the residue is redissolved for injection into a preparative HPLC system for final purification.
-
This final step can yield this compound B with a purity of up to 99.3%.[5][10]
Protocol 2: Polyamide Resin Adsorption followed by Preparative HPLC
This method offers an efficient and low-cost alternative for industrial-scale purification of this compound B.[11]
1. Crude Extract Preparation:
-
A crude extract is prepared from the roots of Salvia miltiorrhiza.
2. Polyamide Resin Adsorption:
-
The crude extract is loaded onto a polyamide resin column.
-
Optimal adsorption is achieved at a pH below 3.0. The maximum adsorption capacity has been calculated to be 380 mg/g of resin at pH 2.0 and 25°C.[11]
-
Water-soluble impurities are washed from the column.
3. Elution:
-
The adsorbed this compound B is eluted from the resin using a 70% ethanol solution.[11]
-
This step can yield a product with a purity of 85.3% and a recovery of 87.1%.[11]
4. Preparative HPLC:
-
For higher purity, the eluate is further purified using preparative HPLC.
-
This can increase the final purity to 99.28% with a recovery of 75.2%.[11]
Comparison of Isolation Methods
| Method | Key Steps | Purity Achieved | Recovery Rate | Advantages | Citation |
| ATPE + Prep-HPLC | Crude Extraction, ATPS Partitioning, Prep-HPLC | 99.3% | 70.1% (two-step total) | Rapid, effective integration of separation and purification | [5][10] |
| Polyamide Resin + Prep-HPLC | Crude Extraction, Resin Adsorption, Elution, Prep-HPLC | 99.28% | 75.2% (after HPLC) | Efficient, low-cost, suitable for industrial applications | [11] |
Experimental and Analytical Workflows
Visualizing the workflow for isolation and analysis is crucial for understanding the process.
Caption: Workflow for this compound Isolation.
Caption: Analytical Workflow for Quantification.
Involvement in Cellular Signaling Pathways
This compound exerts its biological effects by modulating various cellular signaling pathways. Its antioxidant and anti-inflammatory properties are central to its mechanism of action.
Cytoprotective and Anti-Apoptotic Pathways in Pancreatic β-cells
This compound B has been shown to protect pancreatic β-cells from cytokine-induced apoptosis by activating anti-apoptotic pathways and suppressing pro-apoptotic signals.[12][13]
Caption: Cytoprotective action of this compound B.
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration
This compound can inhibit key events in the development of atherosclerosis and restenosis, such as the proliferation and migration of vascular smooth muscle cells (VSMCs).[4][14] This action is mediated through the inhibition of reactive oxygen species (ROS) generation and subsequent signaling cascades.
Caption: this compound's effect on VSMC pathways.
Conclusion
This compound and its derivatives are valuable natural products with a robust profile of biological activities. The prevalence of these compounds in medicinal plants, particularly Salvia miltiorrhiza, has led to the development of sophisticated and efficient extraction and purification protocols. The methods described, ranging from aqueous two-phase extraction to polyamide resin chromatography, provide researchers and drug development professionals with scalable options for obtaining high-purity material. A thorough understanding of the underlying signaling pathways that this compound modulates is critical for harnessing its full therapeutic potential in areas such as cardiovascular disease, diabetes, and viral infections. The continued investigation into the sources, isolation, and mechanisms of action of this compound will undoubtedly pave the way for novel clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound on proliferation and migration of rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. mdpi.com [mdpi.com]
- 7. CAS 28831-65-4 | this compound [phytopurify.com]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and isolation of this compound B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative separation of this compound B from Salvia miltiorrhiza by polyamide resin and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats | PLOS One [journals.plos.org]
- 14. Inhibitory effects of this compound on proliferation and migration of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Lithospermic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithospermic acid (LA), a phenolic carboxylic acid predominantly isolated from Salvia miltiorrhiza, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its therapeutic potential. We delve into its roles in enzyme inhibition, modulation of critical signaling pathways, and its impact on cellular processes such as inflammation, oxidative stress, apoptosis, and fibrosis. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental methodologies for key studies, and visualizing complex biological pathways using Graphviz diagrams to offer a comprehensive resource for researchers and drug development professionals.
Core Mechanisms of Action: Enzyme Inhibition
This compound and its derivatives exhibit inhibitory activity against several key enzymes implicated in a range of pathologies. This inhibitory action is a cornerstone of its therapeutic effects.
Inhibition of Enzymes in Metabolic Disorders
This compound has been identified as a dual inhibitor of pancreatic lipase (PL) and human carbonic anhydrase VA (hCA VA), two enzymes involved in lipid metabolism, suggesting its potential in the management of obesity.[1][2] Furthermore, it acts as a competitive inhibitor of xanthine oxidase (XO), an enzyme crucial for uric acid production. This inhibition contributes to its hypouricemic and anti-inflammatory properties, relevant for conditions like gout.[3][4][5][6]
Antiviral Activity through Enzyme Inhibition
LA has demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). It inhibits HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome, and also targets the HIV-1 nucleocapsid protein (NC).[7][8][9][10][11]
Other Notable Enzyme Inhibition
Additional enzymatic targets of this compound and its derivatives include hyaluronidase and aldose reductase.[7][10] The methyl ester of this compound has also been found to inhibit adenylate cyclase.[7]
| Target Enzyme | This compound Derivative | Inhibitory Concentration / Constant | Therapeutic Implication | Reference |
| Pancreatic Lipase (PL) | This compound | Ki: 33.1 ± 1.6 μM | Obesity | [1][2] |
| Human Carbonic Anhydrase VA (hCA VA) | This compound | Ki: 0.69 ± 0.01 μM | Obesity | [1][2] |
| Xanthine Oxidase (XO) | This compound | IC50 (Uric Acid Formation): 5.2 µg/mL | Gout, Hyperuricemia | [3] |
| Xanthine Oxidase (XO) | This compound | IC50 (Superoxide Radical Formation): 1.08 µg/mL | Inflammation, Oxidative Stress | [3] |
| 9″-Lithospermic Acid Methyl Ester | 9″-Lithospermic Acid Methyl Ester | IC50 (U87 glioblastoma cells): 30 μM | Glioblastoma | [7] |
| 9″-Lithospermic Acid Methyl Ester | 9″-Lithospermic Acid Methyl Ester | IC50 (T98 glioblastoma cells): 34 μM | Glioblastoma | [7] |
Modulation of Key Signaling Pathways
A significant aspect of this compound's mechanism of action is its ability to modulate multiple intracellular signaling pathways, thereby influencing a wide array of cellular functions.
Anti-Inflammatory Pathways
This compound exerts potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[12] This is achieved by targeting Heat Shock Protein 90 (HSP90).[13] The inhibition of NF-κB translocation to the nucleus leads to a dose-dependent reduction in the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as the enzymes iNOS and COX2.[13][14] LA also alleviates inflammatory responses by mitigating the phosphorylation of p38 and JNK.[15]
Figure 1: Inhibition of the NF-κB pathway by this compound.
Antioxidant and Cytoprotective Pathways
This compound enhances cellular antioxidant defenses through the activation of several protective pathways. It promotes the nuclear translocation and phosphorylation of Nrf2, leading to the upregulation of heme oxygenase-1 (HO-1), a key antioxidant enzyme.[6][15][16][17][18][19] This activation of the Nrf2/HO-1 axis is, in part, mediated by the phosphorylation of AMP-activated protein kinase α (AMPKα).[16][18][19] Furthermore, LA activates Sirtuin 1 (Sirt1), another critical regulator of cellular stress resistance and longevity.[15] These actions collectively protect cells, such as pancreatic β-cells, from cytokine-induced apoptosis.[15]
Figure 2: Antioxidant and cytoprotective signaling pathways activated by this compound.
Anti-Fibrotic Pathways
Recent studies have elucidated the anti-fibrotic mechanisms of this compound, highlighting its interaction with the mechanosensitive ion channel Piezo1. In the context of myocardial ischemia/reperfusion injury, LA inhibits mitophagy through the Piezo1-PPP3/calcineurin-TFEB pathway.[20] In liver fibrosis, LA limits disease progression by regulating Piezo1-mediated oxidative stress and inflammation in macrophages.[21]
Anti-proliferative Pathways in Vascular Smooth Muscle Cells
This compound inhibits the proliferation of vascular smooth muscle cells (VSMCs), a key event in the pathogenesis of atherosclerosis and restenosis.[22] It achieves this by down-regulating the expression of cyclin D1, which leads to cell cycle arrest in the G1 phase.[22] Additionally, LA attenuates VSMC migration by inhibiting the expression and enzymatic activity of matrix metalloproteinase-9 (MMP-9), an effect linked to the suppression of the ERK1/2 signaling pathway.[22]
Experimental Protocols
This section outlines the methodologies for key experiments that have been instrumental in elucidating the mechanism of action of this compound.
Xanthine Oxidase (XO) Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on xanthine oxidase activity.
-
Methodology: The assay measures the formation of uric acid or superoxide radicals. The reaction mixture typically contains phosphate buffer, xanthine (substrate), and xanthine oxidase. The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm. To measure superoxide radical scavenging, a system such as β-NADH/PMS is used, and the reduction of a detector molecule like nitroblue tetrazolium (NBT) is quantified. This compound at various concentrations is pre-incubated with the enzyme before the addition of the substrate. The IC50 value is then calculated.[3]
-
Cell Lines/Models: In vitro enzyme assay. For in vivo studies, oxonate-pretreated rats are often used to induce hyperuricemia.[3]
NF-κB Nuclear Translocation Assay
-
Objective: To assess the effect of this compound on the activation of the NF-κB pathway.
-
Methodology: BV2 microglial cells are pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce inflammation.[13]
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against the NF-κB p65 subunit. The localization of p65 (cytosolic vs. nuclear) is visualized using fluorescence microscopy.[12]
-
Western Blotting: Nuclear and cytosolic fractions of cell lysates are separated. The levels of p65 in each fraction are determined by Western blotting, using β-Actin and Histone H3 as loading controls for the cytosolic and nuclear fractions, respectively.[12]
-
Nrf2/HO-1 Pathway Activation Assay
-
Objective: To determine if this compound activates the Nrf2/HO-1 antioxidant pathway.
-
Methodology:
-
Western Blotting: H9C2 cells are subjected to hypoxia/reoxygenation (HR) injury with or without pre-treatment with this compound (100 μM).[16] The expression levels of total Nrf2, nuclear Nrf2, and HO-1 are analyzed by Western blotting.
-
siRNA Knockdown: To confirm the role of Nrf2, cells are transfected with Nrf2 siRNA to silence its expression. The protective effects of this compound against HR-induced apoptosis and oxidative stress are then re-evaluated.[16]
-
-
Cell Lines/Models: H9C2 cardiomyocytes.[16] C57BL/6 mice subjected to myocardial ischemia/reperfusion (MI/R) surgery.[16][18][19]
Figure 3: Experimental workflow for studying the cardioprotective effects of this compound.
Conclusion and Future Directions
This compound is a pleiotropic molecule that exerts its pharmacological effects through a complex and interconnected network of mechanisms. Its ability to inhibit key enzymes involved in metabolic, viral, and inflammatory diseases, coupled with its capacity to modulate critical signaling pathways like NF-κB, Nrf2/HO-1, and AMPK, underscores its significant therapeutic potential. The data summarized herein provide a solid foundation for its further development.
Future research should focus on optimizing the selectivity and potency of this compound derivatives for specific targets to enhance efficacy and minimize potential off-target effects.[1][2] Further clinical trials are warranted to translate the promising preclinical findings into effective treatments for a range of human diseases, including cardiovascular disorders, neurodegenerative diseases, diabetes, and inflammatory conditions.[23][24][25] The continued exploration of its molecular interactions will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. d-nb.info [d-nb.info]
- 2. Discover the Power of this compound as Human Carbonic Anhydrase VA and Pancreatic Lipase Inhibitor Through In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a novel xanthine oxidase inhibitor has anti-inflammatory and hypouricemic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:28831-65-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | CAS:28831-65-4 | Biological Activity | ChemFaces [chemfaces.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells [mdpi.com]
- 8. Inhibitory Effect of this compound on the HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Inhibitory Effect of this compound on the HIV-1 Nucleocapsid Protein [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound alleviates myocardial ischemia/reperfusion injury by inhibiting mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound improves liver fibrosis through Piezo1-mediated oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibitory effects of this compound on proliferation and migration of rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Antioxidant Properties of Lithospermic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithospermic acid (LA), a polyphenolic compound predominantly isolated from Salvia miltiorrhiza, has garnered significant scientific attention for its potent antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the associated signaling pathways. The multifaceted antioxidant activities of this compound, encompassing direct radical scavenging and modulation of cellular antioxidant defense systems, underscore its potential as a therapeutic agent in oxidative stress-related pathologies.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms, positioning it as a versatile molecule in combating oxidative stress.
1.1. Direct Radical Scavenging
As a phenolic compound, this compound can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][4] This is primarily achieved through the donation of a hydrogen atom from its hydroxyl groups, which stabilizes the free radicals and terminates the oxidative chain reaction. Its efficacy in this regard has been demonstrated against superoxide anions and other radicals.
1.2. Inhibition of ROS-Generating Enzymes
A key indirect antioxidant mechanism of this compound is its ability to inhibit enzymes responsible for the production of superoxide radicals, such as xanthine oxidase (XO).[1] By competitively inhibiting XO, this compound reduces the generation of uric acid and superoxide, thereby mitigating a significant source of oxidative stress.[1] Furthermore, it has been shown to inhibit NADPH oxidase, another major enzymatic source of cellular ROS.
1.3. Activation of the Nrf2-ARE Signaling Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[5][6][7] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE. This binding initiates the transcription of a suite of protective genes, including those encoding for antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[7][8]
1.4. Metal Ion Chelation
The structure of this compound, with its multiple hydroxyl and carboxyl groups, allows it to chelate transition metal ions.[9][10] Metal ions like iron (Fe²⁺) and copper (Cu²⁺) can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. By sequestering these metal ions, this compound can prevent this detrimental reaction from occurring.[9]
Quantitative Antioxidant Data
The antioxidant capacity of this compound and its derivatives has been quantified in numerous studies using various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Radical Scavenging and Enzyme Inhibition
| Assay | Target | Compound | IC50 / Activity | Reference |
| Superoxide Scavenging (β-NADH/PMS system) | Superoxide Radical | This compound | IC50: not specified, but direct scavenging confirmed | [1] |
| Superoxide Scavenging (β-NADH/PMS system) | Superoxide Radical | Magnesium Lithospermate B | IC50: 29.8 µg/mL (41.2 µmol/L) | [11] |
| Superoxide Scavenging (Xanthine/Xanthine Oxidase) | Superoxide Radical | Magnesium Lithospermate B | IC50: 4.06 µg/mL (5.62 µmol/L) | [11] |
| Xanthine Oxidase Inhibition | Xanthine Oxidase | This compound | IC50: 5.2 µg/mL (uric acid formation) | [1] |
| Xanthine Oxidase Inhibition | Xanthine Oxidase | This compound | IC50: 1.08 µg/mL (superoxide production) | [1] |
Table 2: Effects on Cellular and In Vivo Antioxidant Markers
| Model | Treatment | Biomarker | Effect | Reference |
| DSS-induced colitis in mice | This compound | SOD, CAT, GSH-Px | Increased production | [7] |
| DSS-induced colitis in mice | This compound | MDA, ROS | Reduced levels | [7] |
| NCM460 cells (LPS-induced) | This compound | ROS | Inhibited increase | [7] |
| Myocardial Ischemia/Reperfusion in mice | This compound (50 mg/kg) | Oxidative Stress | Ameliorated | [5][12] |
| H9C2 cells (Hypoxia/Reoxygenation) | This compound (100 µM) | Oxidative Stress | Ameliorated | [5][12] |
| Obese Diabetic Rats | This compound B (10 or 20 mg/kg) | Urinary 8-OHdG | Lowered levels | [13][14][15] |
| Rat Vascular Smooth Muscle Cells (FBS or LPS-stimulated) | This compound (25-100 µmol/L) | ROS Generation | Inhibited | [16][17][18] |
| Ischemia/Reperfusion-induced ARF rats | This compound B (40 mg/kg) | ROS, Lipid Peroxidation | Dose-dependent inhibition |
Experimental Protocols
Detailed methodologies for key assays used to evaluate the antioxidant properties of this compound are provided below.
3.1. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound (and a positive control, e.g., Ascorbic Acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm. Store in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock solution.
-
Assay:
-
To a 96-well plate, add a specific volume of each this compound dilution.
-
Add the DPPH working solution to each well to initiate the reaction.
-
A control well should contain the solvent and the DPPH solution.
-
A blank well should contain the solvent and the sample without DPPH to account for any color from the sample itself.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
3.2. ABTS Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
-
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
This compound (and a positive control, e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.
-
Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay:
-
Add a small volume of each this compound dilution to a 96-well plate.
-
Add the ABTS•⁺ working solution to each well.
-
A control well should contain the solvent and the ABTS•⁺ working solution.
-
-
Incubation: Incubate the plate at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•⁺ is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3.3. Superoxide Anion Scavenging Activity Assay (NADH-PMS-NBT System)
This assay measures the ability of an antioxidant to scavenge superoxide radicals generated by the phenazine methosulfate (PMS) and nicotinamide adenine dinucleotide (NADH) system.
-
Materials:
-
Tris-HCl buffer (e.g., 16 mM, pH 8.0)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
NBT (Nitroblue tetrazolium)
-
PMS (Phenazine methosulfate)
-
This compound
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of NADH, NBT, and PMS in the Tris-HCl buffer.
-
Sample Preparation: Prepare various concentrations of this compound in the buffer.
-
Assay:
-
In a 96-well plate, mix the this compound solution, NBT solution, and NADH solution.
-
Initiate the reaction by adding the PMS solution.
-
The control wells will contain all reagents except the this compound.
-
-
Incubation: Incubate the plate at room temperature for 5 minutes.
-
Measurement: Measure the absorbance at 560 nm. The reduction of NBT by superoxide radicals forms a purple formazan product.
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample wells to the control wells.
-
3.4. Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
-
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., Williams' Medium E)
-
96-well black, clear-bottom microplate
-
DCFH-DA (2',7'-Dichlorofluorescin diacetate)
-
ABAP (2,2'-Azobis(2-amidinopropane) dihydrochloride) or AAPH
-
This compound and Quercetin (as a standard)
-
Fluorescence microplate reader
-
-
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluence.
-
Cell Treatment:
-
Remove the growth medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and Quercetin in treatment medium containing DCFH-DA.
-
Incubate for 1 hour to allow for cellular uptake of the probe and the antioxidant.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove extracellular compounds.
-
Add ABAP solution to all wells to generate peroxyl radicals.
-
-
Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence emission (typically at 535 nm) with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and sample-treated wells.
-
The CAA value is calculated as the percentage reduction of AUC in the sample-treated wells compared to the control.
-
Results are often expressed as Quercetin Equivalents (QE).
-
-
Signaling Pathways and Experimental Workflows
Visual representations of the key mechanisms and experimental processes provide a clearer understanding of the antioxidant properties of this compound.
Caption: Activation of the Nrf2-ARE signaling pathway by this compound.
Caption: General experimental workflow for the DPPH antioxidant assay.
Caption: Logical relationship of this compound's antioxidant mechanisms.
Conclusion
This compound exhibits a robust and multi-pronged antioxidant capacity. Its ability to directly scavenge free radicals, inhibit key ROS-producing enzymes, chelate pro-oxidant metal ions, and, perhaps most significantly, upregulate endogenous antioxidant defenses through the Nrf2 signaling pathway, makes it a compelling candidate for further investigation in the context of diseases characterized by oxidative stress. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising natural compound.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]
- 4. mdpi.com [mdpi.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. 4.6. Superoxide Anion (O2−•) Scavenging Activity [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 9. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superoxide anion scavenging activity of alk(en)yl phenol compounds by using PMS-NADH system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 15. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Anti-Inflammatory Potential of Lithospermic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithospermic acid (LA), a polyphenolic compound predominantly isolated from Salvia miltiorrhiza (Danshen), has garnered significant scientific attention for its potent anti-inflammatory and antioxidant properties.[1][2][3] This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory effects of this compound, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies. Detailed experimental methodologies are provided to facilitate the replication and advancement of research in this field. Furthermore, key signaling pathways modulated by this compound are visualized to offer a clear conceptual framework for its mode of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and autoimmune conditions.[3][4] this compound, a water-soluble derivative of caffeic acid, has emerged as a promising therapeutic agent due to its ability to modulate key inflammatory pathways.[1][2] This document synthesizes the existing literature on the anti-inflammatory effects of this compound, presenting a comprehensive resource for researchers and professionals in drug development.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory activity of this compound and its magnesium salt, magnesium lithospermate B (MLB), has been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of its efficacy.
Table 1: In Vitro Anti-Inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| BV2 microglia | Lipopolysaccharide (LPS) | 25, 50, 100 µM | Nitric Oxide (NO) Production | Dose-dependent inhibition | [5][6] |
| BV2 microglia | LPS | 25, 50, 100 µM | Prostaglandin E2 (PGE2) Production | Dose-dependent inhibition | [5][6] |
| BV2 microglia | LPS | 25, 50, 100 µM | iNOS Expression | Dose-dependent inhibition | [5][6] |
| BV2 microglia | LPS | 25, 50, 100 µM | COX-2 Expression | Dose-dependent inhibition | [5][6] |
| BV2 microglia | LPS | Not specified | IL-6 Production | Significant decrease | [5][6] |
| BV2 microglia | LPS | Not specified | IL-1β Production | Significant decrease | [5][6] |
| BV2 microglia | LPS | Not specified | TNF-α Production | Significant decrease | [5][6] |
| THP-1 macrophages | LPS | Not specified | TLR4, p-p65, p-IκBα Expression | Marked downregulation | [7] |
| Rat Vascular Smooth Muscle Cells (VSMCs) | LPS (100 ng/mL) | 25, 50, 100 µmol/L | MMP-9 Expression and Activity | Concentration-dependent attenuation | [8] |
| NCM460 cells | LPS | Not specified | Reactive Oxygen Species (ROS) | Inhibition of LPS-induced increase | [9] |
Table 2: In Vivo Anti-Inflammatory Effects of this compound and its Derivatives
| Animal Model | Compound | Dosage | Key Findings | Reference |
| Dextran sulfate sodium (DSS)-induced colitis in mice | This compound | Not specified | Mitigated oxidative stress and inflammation | [9] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats (model of type 2 diabetes) | This compound B (LAB) | 10 or 20 mg/kg daily for 52 weeks | Prevented vascular leakage and basement membrane thickening in retinal capillaries; Reduced serum hsCRP, MCP1, and TNFα levels | [10][11][12] |
| Imiquimod-induced psoriasis-like dermatitis in BALB/c mice | 0.1% this compound (topical) | Not specified | Ameliorated dermatitis and restored skin barrier function; Inhibited Th-17/IL-23 axis related cytokines | [13][14][15] |
| HCT116 colorectal cancer cell xenograft model | Magnesium Lithospermate B (MLB) | 50 mg/kg | Inhibited tumor growth | [16] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[5][6][7] It achieves this by targeting upstream molecules, including Heat Shock Protein 90 (HSP90), and preventing the nuclear translocation of the p65 subunit of NF-κB.[5][6]
Modulation of the Nrf2 Antioxidant Pathway
This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[9][17] By promoting the nuclear translocation of Nrf2, it upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key driver of inflammation.[9]
Inhibition of MAPK and JAK/STAT Signaling
Evidence suggests that this compound and its derivatives can also modulate other inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[8][16][18] Inhibition of ERK1/2, a member of the MAPK family, has been linked to the suppression of vascular smooth muscle cell migration.[8] Furthermore, magnesium lithospermate B has been shown to inhibit the JAK2-STAT3 signaling pathway in colorectal cancer cells.[16]
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.
In Vitro Anti-Inflammatory Assay in BV2 Microglial Cells
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[6][19]
-
Nitric Oxide (NO) Measurement: NO production in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]
-
Western Blot Analysis: Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against iNOS, COX-2, p-p65, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is performed to measure the mRNA expression levels of iNOS and COX-2.[6]
In Vivo DSS-Induced Colitis Model
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used.
-
Induction of Colitis: Mice are given 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days to induce acute colitis.
-
Treatment: this compound is administered orally to the mice daily during the DSS treatment period. A control group receives DSS and vehicle only.
-
Assessment of Colitis Severity: Disease Activity Index (DAI) is calculated daily based on body weight loss, stool consistency, and rectal bleeding. At the end of the experiment, colon length is measured.
-
Histological Analysis: Colon tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in the colon tissue.
-
Cytokine and Antioxidant Enzyme Measurement: Colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines and the activity of antioxidant enzymes (SOD, CAT, GSH-Px) using ELISA and specific assay kits.[9]
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory and antioxidant activities through its multifaceted modulation of key signaling pathways, including NF-κB, Nrf2, MAPK, and JAK/STAT. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for a wide range of inflammatory diseases.
Future research should focus on:
-
Conducting comprehensive dose-response studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.
-
Elucidating the precise molecular interactions of this compound with its targets, such as HSP90 and Keap1.
-
Investigating the efficacy and safety of this compound in more complex, chronic disease models and eventually in human clinical trials.
-
Exploring the potential synergistic effects of this compound with other anti-inflammatory agents.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the management of inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of this compound on proliferation and migration of rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates oxidative stress and inflammation in DSS-induced colitis through Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats | PLOS One [journals.plos.org]
- 11. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of this compound, an antioxidant, on development of diabetic retinopathy in spontaneously obese diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lithosepermic Acid Restored the Skin Barrier Functions in the Imiquimod-Induced Psoriasis-like Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Magnesium Lithospermate B Inhibits Colorectal Cancer Cell Progression Through JAK2-STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Lithospermic Acid: A Technical Guide to its Neuroprotective Mechanisms and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithospermic acid (LA), a water-soluble phenolic acid compound derived from the dried root and rhizome of Salvia miltiorrhiza Bge (Labiatae), is emerging as a significant molecule in neuroprotection research.[1] Possessing a range of biological activities including potent anti-inflammatory, antioxidant, and anti-apoptotic properties, LA presents a promising therapeutic candidate for a spectrum of neurodegenerative disorders.[1] Its potential has been investigated in preclinical models of Parkinson's disease, Alzheimer's disease, and ischemic stroke.[1][2][3] This technical guide provides an in-depth overview of the core neuroprotective mechanisms of this compound, detailed experimental protocols from key studies, and quantitative data to support its therapeutic potential.
Core Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation, inhibiting apoptotic pathways, and combating oxidative stress.
Anti-Inflammatory Effects via HSP90/NF-κB Pathway Modulation
Neuroinflammation, often mediated by the over-activation of microglial cells, is a key pathological feature of many neurodegenerative diseases.[4] this compound has been shown to attenuate the inflammatory response in microglial cells by targeting Heat Shock Protein 90 (HSP90).[4][5] In response to inflammatory stimuli like lipopolysaccharide (LPS), HSP90 is upregulated and facilitates the activation of the NF-κB signaling pathway.[5] This leads to the nuclear translocation of the p65 subunit of NF-κB, which in turn initiates the transcription of pro-inflammatory genes.[5]
LA intervenes by inhibiting the activity and expression of HSP90. This inhibition prevents the activation and subsequent nuclear translocation of NF-κB p65, effectively suppressing the downstream production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and inflammatory mediators (iNOS, COX-2).[4][5]
Anti-Apoptotic Effects in Parkinson's Disease Models
In models of Parkinson's disease, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) induces massive degeneration of dopaminergic neurons, a process involving both apoptosis and necrosis.[6][7] MPP+ exposure leads to mitochondrial depolarization, endoplasmic reticulum (ER) stress, and the activation of the caspase enzymatic cascade, which are key contributors to neuronal apoptosis.[6] Studies have shown that this compound can directly counter these effects. A key mechanism is the specific inhibition of caspase-3, a critical executioner enzyme in the apoptotic pathway.[6][7] By blocking caspase-3 activity, LA prevents the final steps of programmed cell death, thereby protecting neurons from MPP+-induced toxicity.[6]
Antioxidant Effects via AMPKα/Nrf2 Pathway Activation
Oxidative stress is a fundamental driver of neuronal damage in neurodegenerative diseases and ischemic events.[8][9] this compound has been shown to bolster cellular antioxidant defenses by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[8][10] The mechanism involves the phosphorylation of AMP-activated protein kinase α (AMPKα).[8][11] Activated AMPKα promotes the nuclear translocation of Nrf2.[8] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes like Heme Oxygenase-1 (HO-1).[8][10] This cascade enhances the cell's ability to neutralize reactive oxygen species (ROS) and ameliorate oxidative stress.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in various preclinical models.
Table 1: In Vitro Neuroprotective Effects of this compound
| Model System | Insult/Stimulus | LA Concentration | Key Quantitative Results | Citation(s) |
|---|---|---|---|---|
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | Markedly decreased production of IL-6, IL-1β, and TNF-α. | [4] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | Inhibited production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). | [4] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | Inhibited expression of iNOS and COX-2. | [4][5] |
| CATH.a Catecholaminergic Cells | MPP+ | Pretreatment | Prevented neurotoxicity induced by 250 µM MPP+. | [7] |
| H9C2 Cells | Hypoxia/Reoxygenation | 100 µM | Alleviated apoptosis and reduced Lactate Dehydrogenase (LDH) release. |[11] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Toxin/Injury Model | LA Dosage | Key Quantitative Results | Citation(s) |
|---|---|---|---|---|
| ICR Mice | Intracerebroventricular (ICV) MPP+ (12 µg) | 5 µg (ICV co-injection) | Significantly attenuated the loss of dopaminergic neurons in the substantia nigra. | [6][7] |
| ICR Mice | Intracerebroventricular (ICV) MPP+ | 5 µg (ICV co-injection) | Attenuated microglial activation and astrogliosis in the substantia nigra and hippocampus. | [6][7] |
| C57BL/6 Mice | Myocardial Ischemia/Reperfusion | 50 mg/kg (oral gavage) | Attenuated infarct area and decreased plasma levels of TnT and CK-MB. | [8][11] |
| Rat | Mesenteric Ischemia/Reperfusion | Pretreatment | Increased tissue Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) activities. | [12] |
| Rat | Mesenteric Ischemia/Reperfusion | Pretreatment | Decreased tissue Malondialdehyde (MDA) and Myeloperoxidase (MPO) levels. |[12] |
Experimental Protocols & Workflows
Reproducibility is paramount in research. The following sections detail common protocols used in the study of this compound's neuroprotective effects.
Protocol 1: In Vitro Neuroinflammation Assay (LPS-Stimulated BV2 Microglia)
This protocol is designed to assess the anti-inflammatory properties of LA in a cell-based model.
-
Cell Culture: BV2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Cells are seeded into appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are incubated for 1 hour.[4]
-
Inflammatory Challenge: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A vehicle control group (no LPS, no LA) and an LPS-only group are included.
-
Incubation: Cells are incubated for 24 hours with LPS and LA.[4]
-
Analysis:
-
Supernatant Collection: The culture medium is collected to quantify secreted cytokines (e.g., TNF-α, IL-6) using ELISA kits. Nitrite concentration (as an indicator of NO production) can be measured using the Griess reagent.
-
Cell Lysis: Cells are washed with PBS and lysed to extract total protein for Western blot analysis (to measure iNOS, COX-2, p-p65, HSP90) or total RNA for qPCR analysis (to measure mRNA levels of inflammatory genes).
-
Immunofluorescence: Cells grown on coverslips can be fixed, permeabilized, and stained with antibodies (e.g., anti-NF-κB p65) to visualize protein localization via microscopy.[4]
-
Protocol 2: In Vivo Parkinson's Disease Model (MPP+-Induced Neurotoxicity)
This protocol outlines an animal model to evaluate the neuroprotective effects of LA against dopaminergic neuron loss.
-
Animal Model: Adult male ICR mice are used.[7] Animals are housed under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia: Mice are anesthetized (e.g., with isoflurane or a ketamine/xylazine cocktail) and placed in a stereotaxic frame.
-
Stereotaxic Injection: A single unilateral intracerebroventricular (ICV) injection is performed. A solution containing MPP+ (12 µg) and this compound (5 µg) in sterile saline (total volume ~2 µl) is injected into one lateral ventricle.[7] The control group receives an injection of MPP+ alone.
-
Post-operative Care: Animals are monitored during recovery and returned to their home cages.
-
Endpoint: After a survival period of 5 days, the animals are euthanized.[7]
-
Tissue Processing: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are harvested, post-fixed, and cryoprotected (e.g., in sucrose solution).
-
Analysis (Immunohistochemistry):
-
Coronal brain sections containing the substantia nigra and hippocampus are cut using a cryostat.
-
Sections are stained with antibodies against Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.
-
Additional stains can include Iba1 for microglia and GFAP for astrocytes to assess neuroinflammation.
-
The number of TH-positive neurons in the substantia nigra pars compacta (SNpc) is quantified using stereological methods to determine the extent of neuroprotection.[7]
-
Conclusion
This compound demonstrates significant neuroprotective potential through well-defined molecular mechanisms, including the attenuation of neuroinflammation via the HSP90/NF-κB pathway, inhibition of apoptosis by blocking caspase-3, and reduction of oxidative stress through the activation of the AMPKα/Nrf2 signaling cascade. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its further development. The detailed protocols outlined in this guide offer a framework for researchers to investigate and expand upon these findings. Collectively, the evidence suggests that this compound is a compelling candidate for the development of novel therapeutics aimed at treating a range of neurodegenerative and neurological disorders.
References
- 1. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lithium profoundly prevents brain damage associated with Parkinson's disease | Science Codex [sciencecodex.com]
- 4. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) [frontiersin.org]
- 11. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and ischemia/reperfusion injury of the rat small intestine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hepatoprotective Effects of Lithospermic Acid: A Technical Guide
Executive Summary: Lithospermic Acid (LA), a water-soluble phenolic acid compound derived from Salvia miltiorrhiza, has demonstrated significant hepatoprotective properties in a variety of preclinical models. Its therapeutic potential stems from a multi-faceted mechanism of action that includes potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic activities. LA mitigates liver damage by scavenging reactive oxygen species (ROS), modulating key inflammatory signaling pathways such as NF-κB and Jak2/Stat3, and inhibiting the activation of hepatic stellate cells (HSCs) which are central to the development of liver fibrosis. Despite its promising pharmacological profile, the clinical translation of LA is challenged by its low oral bioavailability. This guide provides a comprehensive overview of the mechanisms, experimental evidence, and key signaling pathways associated with the hepatoprotective effects of this compound, intended for researchers and professionals in the field of drug development.
Introduction
Liver disease represents a significant global health burden, with etiologies ranging from viral infections and alcohol abuse to metabolic disorders.[1] Chronic liver injury often culminates in liver fibrosis, a wound-healing response characterized by the excessive accumulation of extracellular matrix (ECM), which can progress to cirrhosis and end-stage liver failure.[2] Current therapeutic options are limited, driving the search for novel hepatoprotective agents.[1] Natural products are a promising source for such agents, and this compound (LA), isolated from the traditional medicinal herb Salvia miltiorrhiza (Danshen), has emerged as a candidate with substantial therapeutic potential.[3][4][5] This document synthesizes the current technical knowledge regarding the hepatoprotective effects of LA.
Pharmacokinetics and Bioavailability
A critical consideration for drug development is the pharmacokinetic profile of a compound. Studies in rats have shown that this compound B (LSB), a major form of LA, exhibits dose-dependent pharmacokinetics. However, its systemic availability after oral administration is notably low. This poor bioavailability is attributed to a combination of low membrane permeability and significant first-pass metabolism, primarily through methylation.[6][7][8] These findings underscore the need for formulation strategies or the development of derivatives to enhance oral absorption for clinical applications.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference |
| Dose (Rats) | 10 mg/kg & 50 mg/kg (LSB) | 10 mg/kg & 50 mg/kg (LSB) | [6][8] |
| Dose (Rats) | 4 mg/kg & 20 mg/kg (MLB) | 100 mg/kg (MLB) | [9] |
| Absolute Bioavailability | N/A | ~5% (at 50 mg/kg LSB); 1.15% (LA); 0.0002% (MLB) | [6][7][8][9] |
| Metabolism | Saturable metabolism noted at higher doses | Extensive first-pass metabolism | [6][9] |
| Primary Metabolic Pathway | O-methylation | O-methylation | [7] |
| Excretion | Primarily biliary excretion into feces | Primarily biliary excretion into feces | [7] |
LSB: this compound B; MLB: Magnesium Lithospermate B; LA: this compound.
Core Mechanisms of Hepatoprotection
LA exerts its protective effects on the liver through several interconnected mechanisms.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key driver of liver injury.[3][10][11] LA has been shown to be a potent antioxidant.[12][13] Its hepatoprotective effects are significantly linked to its ability to directly scavenge free radicals and bolster the endogenous antioxidant system.[12] In models of carbon tetrachloride (CCl4)-induced liver damage, LA pretreatment restored the levels of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) and reduced lipid peroxidation.[3][12] This antioxidant action is partly mediated through the activation of the Nuclear factor E2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[3][14][15]
Anti-inflammatory Effects
Inflammation is a critical component in the pathogenesis of various liver diseases, including ischemia-reperfusion (I/R) injury and fibrosis.[16][17] LA and its derivatives, such as Magnesium Lithospermate B (MLB), have been shown to significantly attenuate the inflammatory response in the liver.[3][16] This is achieved by inhibiting the activation of pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the Jak2/Stat3 pathway.[3][17] Consequently, LA treatment leads to a marked reduction in the production and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][17]
Anti-fibrotic Activity
Liver fibrosis is driven by the activation of hepatic stellate cells (HSCs), which transdifferentiate from quiescent, vitamin A-storing cells into proliferative, myofibroblast-like cells that produce excessive ECM.[18][19][20] Transforming Growth Factor-β (TGF-β) is a primary mediator of this process, acting through the Smad signaling pathway.[2][21] LA has demonstrated potent anti-fibrotic effects by directly targeting HSCs.[5] Recent studies have revealed that LA can inhibit the Piezo1 channel, a mechanosensitive ion channel implicated in fibrosis.[22][23] By inhibiting the Piezo1/Ca2+ axis and the downstream TGF-β1/Smad signaling pathway, LA effectively suppresses HSC activation, proliferation, and collagen production, thereby limiting the progression of liver fibrosis.[5][22][23]
Anti-apoptotic Effects
Hepatocyte apoptosis, or programmed cell death, is a common feature of acute and chronic liver injury.[3] In CCl4-induced hepatotoxicity, LA treatment was found to significantly reduce apoptosis by inhibiting the activity of executive enzymes like caspase-3/7.[12] This anti-apoptotic effect contributes to the preservation of liver cell mass and function during toxic insult.[3]
Key Signaling Pathways and Visualizations
The following diagrams illustrate the primary signaling pathways modulated by this compound in its hepatoprotective role.
Caption: Antioxidant and anti-apoptotic pathways of this compound.
Caption: Anti-inflammatory signaling pathways inhibited by this compound.
Caption: Anti-fibrotic mechanism of this compound via Piezo1/TGF-β inhibition.
Caption: General experimental workflow for in vivo hepatoprotection studies.
Summary of Preclinical Evidence
The hepatoprotective efficacy of LA has been quantified in numerous in vitro and in vivo studies.
In Vitro Quantitative Data
| Model | Treatment | Endpoint | Result | Reference |
| Huh7 Cells | CCl4 | Cell Viability | Reduced to 33.8% of control | [12] |
| Huh7 Cells | CCl4 + LA (5 µg/ml) | Cell Viability | Increased to 60.9% | [12] |
| Huh7 Cells | CCl4 + LA (30 µg/ml) | Cell Viability | Increased to ~75% | [12] |
| Huh7 Cells | CCl4 | Caspase-3/7 Activity | Significantly elevated | [12] |
| Huh7 Cells | CCl4 + LA | Caspase-3/7 Activity | Considerably reduced | [12] |
| Huh7 Cells | CCl4 | Intracellular ROS | Significantly elevated | [12] |
| Huh7 Cells | CCl4 + LA | Intracellular ROS | Attenuated in a concentration-dependent manner | [12] |
In Vivo Quantitative Data
| Model | Treatment | Endpoint | Result | Reference |
| BALB/c Mice | CCl4 | Serum AST & ALT | > 2-fold elevation | [3][12] |
| BALB/c Mice | CCl4 + LA (100 mg/kg) | Serum AST & ALT | Significantly reduced, comparable to control | [3][12] |
| BALB/c Mice | CCl4 | Hepatic SOD & CAT | > 20% decrease | [3][12] |
| BALB/c Mice | CCl4 + LA | Hepatic SOD & CAT | Significantly elevated in a dose-dependent manner | [12] |
| C57BL/6 Mice (I/R Injury) | LA Pretreatment (50 mg/kg) | Infarct Area | Attenuated | [3][14][24][25] |
| TAA-induced Cirrhotic Rats | MLB Administration | Serum AST & ALT | Significantly lower than TAA-only group | [5] |
| TAA-induced Cirrhotic Rats | MLB Administration | Hepatic Fibrosis | Significantly attenuated | [5] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following outlines common methodologies used to evaluate the hepatoprotective effects of this compound.
CCl4-Induced Acute Hepatotoxicity Model
This is a widely used model that mimics toxic liver injury.[26][27]
-
In Vitro (e.g., Huh7 human hepatoma cells):
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 5-30 µg/ml) for a specified duration before being exposed to a toxic concentration of CCl4.
-
Assessment:
-
-
In Vivo (e.g., BALB/c mice):
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Grouping: Mice are randomly divided into groups: Control, CCl4 model, and LA + CCl4 treatment groups (at various doses, e.g., 50, 100 mg/kg).
-
Pretreatment: The treatment groups receive this compound (e.g., via oral gavage) daily for a period such as six consecutive days.[3]
-
Induction: Acute liver injury is induced by a single intraperitoneal injection of CCl4 (often diluted in a vehicle like corn or olive oil).
-
Sample Collection: After a set time (e.g., 24 hours), blood is collected for serum analysis, and livers are harvested.
-
Analysis:
-
Biochemical: Serum levels of Alanine Transaminase (ALT) and Aspartate Transaminase (AST) are measured as markers of liver damage.[12]
-
Antioxidant Status: Liver homogenates are analyzed for SOD and CAT activity and levels of lipid peroxidation (e.g., TBARS assay).[12]
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess necrosis and structural changes.[3][12]
-
-
Hepatic Ischemia-Reperfusion (I/R) Injury Model
This model simulates liver damage that occurs during transplantation and surgery.[16][17]
-
In Vivo (e.g., C57BL/6 mice):
-
Pretreatment: Mice are pretreated with LA or a vehicle (e.g., 50 mg/kg, oral gavage, for six days).[24]
-
Surgical Procedure: Mice are anesthetized, and a partial hepatic ischemia is induced by clamping the portal triad supplying the left and median lobes of the liver for a defined period (e.g., 60 minutes).
-
Reperfusion: The clamp is removed to allow blood flow to be restored (reperfusion) for a period (e.g., 6 hours).[17]
-
Analysis: Serum is analyzed for ALT and AST. Liver tissues are assessed for inflammatory markers (e.g., TNF-α, IL-6 by ELISA or qPCR), inflammatory cell infiltration (e.g., myeloperoxidase activity), and apoptosis (e.g., TUNEL staining).[16][17]
-
Conclusion and Future Directions
The existing body of preclinical evidence strongly supports the hepatoprotective potential of this compound. It acts via a robust combination of antioxidant, anti-inflammatory, and anti-fibrotic mechanisms, targeting multiple key signaling pathways implicated in the progression of liver disease. The consistent efficacy observed in models of toxic injury, ischemia-reperfusion, and fibrosis highlights its potential as a versatile therapeutic agent.
However, the primary obstacle to its clinical application is its very low oral bioavailability.[6][7][9] Future research must focus on:
-
Formulation Development: Investigating novel drug delivery systems (e.g., nanoparticles, liposomes) to enhance the absorption and systemic exposure of LA.
-
Prodrug Strategies: Designing and synthesizing derivatives or prodrugs of LA with improved pharmacokinetic properties.
-
Clinical Evaluation: Following successful formulation or derivatization, well-designed clinical trials are necessary to validate the safety and efficacy of LA-based therapies in patients with liver diseases. There are currently no specific clinical trials listed for this compound in liver disease, though trials for other liver conditions are ongoing.[1][28]
References
- 1. Promising new cell therapy for liver disease shows positive results | Institute for Regeneration and Repair | Institute for Regeneration and Repair [regeneration-repair.ed.ac.uk]
- 2. TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound B isolated from Salvia miltiorrhiza in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of this compound by LC/MS/MS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidants in liver health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) [frontiersin.org]
- 16. Magnesium lithospermate B reduces inflammatory response in a mouse model of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Protective Effect of Magnesium Lithospermate B on Hepatic Ischemia/Reperfusion via Inhibiting the Jak2/Stat3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Power of Plasticity—Metabolic Regulation of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Power of Plasticity-Metabolic Regulation of Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipidomic profiling of rat hepatic stellate cells during activation reveals a two-stage process accompanied by increased levels of lysosomal lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Xia & He Publishing [xiahepublishing.com]
- 22. This compound improves liver fibrosis through Piezo1-mediated oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound improves diabetic kidney fibrosis by regulating Piezo1/TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mayo.edu [mayo.edu]
Lithospermic Acid: A Technical Guide to its Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-HIV activity of Lithospermic Acid (LA) and its derivatives. Drawing from various in vitro and in vivo studies, this document outlines the compound's mechanism of action, presents quantitative efficacy data, and details the experimental protocols used to ascertain its antiviral properties.
Core Mechanism of Action: Targeting Multiple Viral Life Cycle Stages
This compound, a polyphenol predominantly isolated from Salvia miltiorrhiza, has demonstrated multifaceted anti-HIV activity.[1][2][3][4] Its primary mechanism of action is the inhibition of HIV-1 integrase , a critical enzyme for the integration of viral DNA into the host cell genome.[3][5][6] Additionally, studies have revealed its ability to inhibit HIV-1 protease and the HIV-1 nucleocapsid protein (NC) , highlighting its potential to disrupt the viral life cycle at multiple stages.[1][2][6]
Inhibition of HIV-1 Integrase
This compound and its magnesium salt, this compound B (LAB), are potent inhibitors of HIV-1 integrase.[3][5][6] LA inhibits both the 3'-processing and strand transfer steps of the integration process.[3] This inhibition is non-covalent and has been shown to be effective against various strains of HIV-1, including those resistant to other integrase inhibitors like raltegravir.[5]
Inhibition of HIV-1 Nucleocapsid Protein (NC)
Recent studies have identified this compound as a non-covalent inhibitor of the HIV-1 nucleocapsid protein (NC).[1][2] The NC protein plays a crucial role in several stages of the viral replication cycle, including reverse transcription and virion assembly.[1] By binding to the hydrophobic pocket of the NC protein, this compound is thought to compete with nucleic acids, thereby inhibiting the chaperone activity of the NC protein.[1][2] A significant advantage of this compound as an NC inhibitor is its chemical stability and lack of spontaneous oxidation under physiological conditions, a common issue with other catechol-containing NC inhibitors.[1][2]
Weak Inhibition of HIV-1 Protease
This compound B has also been shown to exhibit weak inhibitory activity against HIV-1 protease, an enzyme essential for the maturation of newly formed virus particles.[6] However, its activity against protease is significantly lower than its potent inhibition of integrase.[6]
The multifaceted inhibitory profile of this compound is depicted in the signaling pathway diagram below.
Quantitative Data on Anti-HIV Activity
The following table summarizes the quantitative data on the inhibitory activity of this compound and its derivatives against various HIV-1 targets and in cell-based assays.
| Compound | Target/Assay | IC50 / EC50 | Cell Line / Conditions | Reference |
| This compound | HIV-1 Integrase (3'-processing) | 0.83 µM | Cell-free assay | [3] |
| This compound | HIV-1 Integrase (3'-joining) | 0.48 µM | Cell-free assay | [3] |
| This compound | Acute HIV-1 Infection | 2 µM | H9 human lymphoma cells | [3] |
| This compound | NC-induced cTAR destabilization | 10 µM (5% inhibition), 100 µM (87% inhibition) | Fluorescence-based assay | [1] |
| This compound (M522) | HIV-1 Replication (Clinical Isolates) | 18.0 ± 0.66 µM | PBMCs | [5] |
| This compound B | HIV-1 Integrase | 7.91 ± 1.59 µmol·L⁻¹ | ELISA | [6] |
| This compound B | HIV-1 Protease | 34.84 ± 1.11 µmol·L⁻¹ | Fluorescence assay | [6] |
| This compound B | HIV-1 IIIB Replication (p24) | 0.240 ± 0.003 µmol·L⁻¹ | MT-4 cells | [6] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to evaluate the anti-HIV activity of this compound.
HIV-1 Integrase Inhibition Assay (ELISA-based)
This assay quantifies the inhibition of the 3'-processing and strand transfer reactions catalyzed by HIV-1 integrase.
Principle: A biotinylated double-stranded donor DNA substrate is incubated with recombinant HIV-1 integrase. The integrase processes the 3' ends of the DNA. In the strand transfer step, the processed DNA is integrated into a target DNA-coated plate. The integrated DNA is then detected using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate.
Protocol:
-
Coating: Coat a 96-well plate with the target DNA substrate and incubate overnight.
-
Blocking: Wash the plate and block with a suitable blocking buffer.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant HIV-1 integrase, biotinylated donor DNA, and varying concentrations of this compound.
-
Incubation: Add the reaction mixture to the wells and incubate to allow for 3'-processing and strand transfer.
-
Detection: Wash the plate to remove unbound components. Add streptavidin-horseradish peroxidase conjugate and incubate.
-
Readout: Add a colorimetric substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal is proportional to the amount of integrated DNA.
HIV-1 Protease Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the cleavage of a specific substrate by HIV-1 protease.
Principle: A fluorogenic substrate containing a cleavage site for HIV-1 protease is used. The substrate is quenched in its intact form. Upon cleavage by the protease, a fluorescent signal is generated.
Protocol:
-
Reaction Setup: In a 96-well plate, add recombinant HIV-1 protease and the fluorogenic substrate.
-
Inhibitor Addition: Add varying concentrations of this compound B to the wells.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. A decrease in fluorescence indicates inhibition of protease activity.
HIV-1 Replication Inhibition Assay (p24 Antigen ELISA)
This cell-based assay determines the effect of a compound on HIV-1 replication in a susceptible cell line.
Principle: A T-cell line (e.g., MT-4 or H9) is infected with HIV-1. The infected cells are then cultured in the presence of the test compound. The amount of viral replication is quantified by measuring the level of the p24 capsid protein in the culture supernatant using an ELISA.
Protocol:
-
Cell Infection: Infect MT-4 or H9 cells with a known amount of HIV-1.
-
Treatment: Plate the infected cells in a 96-well plate and add serial dilutions of this compound.
-
Incubation: Culture the cells for a defined period (e.g., 4-7 days).
-
Supernatant Collection: Collect the culture supernatants.
-
p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercial ELISA kit. A reduction in p24 levels indicates inhibition of viral replication.
Nucleocapsid Protein Inhibition Assay (Fluorescence-based)
This assay assesses the ability of a compound to inhibit the nucleic acid chaperone activity of the HIV-1 NC protein.[1]
Principle: A fluorescently labeled and quenched DNA sequence, cTAR, is used. The NC protein destabilizes the cTAR structure, leading to an increase in fluorescence. An inhibitor of the NC protein will prevent this destabilization, resulting in a lower fluorescence signal.[1]
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a fluorescently labeled cTAR DNA, the NC(11-55) protein, and varying concentrations of this compound in an appropriate buffer.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 20°C).[1]
-
Fluorescence Reading: Measure the fluorescence at regular intervals to monitor the destabilization of cTAR. A lower fluorescence signal in the presence of this compound indicates inhibition of NC activity.[1]
Synergistic Effects and Future Directions
Studies have shown that this compound B acts synergistically with clinically used reverse transcriptase inhibitors like zidovudine (AZT) and nevirapine (NVP) in inhibiting HIV-1 replication.[6] This suggests its potential use in combination antiretroviral therapy (cART) to enhance efficacy and potentially overcome drug resistance.
Future research should focus on optimizing the bioavailability of this compound, as in vivo studies in mice have indicated lower oral bioavailability compared to some established antiretroviral drugs.[6] Further investigation into its efficacy against a broader range of drug-resistant HIV-1 strains and its long-term safety profile is also warranted to fully establish its therapeutic potential. The unique, multi-target mechanism of action of this compound makes it a promising lead compound for the development of novel anti-HIV agents.
References
Lithospermic Acid in Traditional Chinese Medicine: A Technical Guide for Drug Development
Executive Summary
Lithospermic acid (LA), a water-soluble phenolic acid compound, is a significant bioactive constituent derived from plants used in Traditional Chinese Medicine (TCM), most notably from Salvia miltiorrhiza (Danshen) and Lithospermum erythrorhizon.[1][2][3][4][5] Long valued in folk medicine for improving bodily functions and treating cardiovascular ailments, modern pharmacological research has substantiated its therapeutic potential.[6] This document provides a comprehensive technical overview of this compound, focusing on its pharmacological activities, mechanisms of action, quantitative data, and key experimental protocols to support ongoing research and drug development initiatives. LA and its derivatives, such as this compound B (LAB), exhibit a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anti-viral properties.[1][2][6]
Botanical Sources and Phytochemistry
This compound is a phenylpropanoid oligomer, structurally a conjugate of rosmarinic acid and caffeic acid with a dihydrobenzofuran nucleus.[6][7] It is primarily extracted from the dried roots of plants from the Lamiaceae and Boraginaceae families.[6]
-
Salvia miltiorrhiza (Danshen): A cornerstone herb in TCM, Danshen is used clinically to improve blood circulation and treat a variety of diseases, including cardiovascular and cerebrovascular conditions.[1][4] Its roots are a principal source of LA and its more abundant derivative, this compound B (LAB), also known as salvianolic acid B.[4][5][8]
-
Lithospermum erythrorhizon (Zicao): This herb is also used in TCM and its cell cultures have been a subject of research for producing secondary metabolites, including LA derivatives and shikonin.[3][5][9]
Pharmacological Properties and Therapeutic Potential
This compound exhibits a diverse range of pharmacological effects, making it a compound of high interest for therapeutic development.
-
Antioxidant Activity: LA is a powerful antioxidant that directly scavenges superoxide radicals, prevents lipid peroxidation, and protects tissues from the deleterious effects of reactive oxygen species (ROS).[6][7] It has been shown to inhibit xanthine oxidase, a key enzyme in the production of superoxide and uric acid.[10][11]
-
Cardioprotective Effects: LA demonstrates significant potential in treating cardiovascular diseases.[1] It has been shown to ameliorate myocardial ischemia-reperfusion (I/R) injury, reduce infarct size, and improve cardiac function in preclinical models.[12][13][14] Furthermore, it helps prevent atherosclerosis by inhibiting the proliferation and migration of vascular smooth muscle cells (VSMCs).[10][15]
-
Anti-inflammatory Effects: The compound possesses potent anti-inflammatory properties.[1][2] It can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.[16] This activity is relevant for conditions like gouty arthritis and diabetic retinopathy.[11][17]
-
Neuroprotective Effects: LA has been identified as a potential therapeutic agent for neurodegenerative disorders like Parkinson's disease.[1][18] It protects neurons by attenuating neurotoxicity and blocking apoptotic and neuroinflammatory pathways.[18]
-
Anti-Diabetic Effects: this compound B has been shown to protect pancreatic β-cells from cytokine-induced apoptosis and slow the development of diabetes in animal models.[19] It also has a preventive effect on the development of diabetic retinopathy, likely due to its antioxidant and anti-inflammatory actions.[17][20][21]
-
Hepatoprotective and Anti-viral Activity: LA exhibits protective effects against liver injury and has gained significant attention for its anti-viral properties, including activity against HIV-1 integrase.[6][22]
Quantitative Pharmacological and Pharmacokinetic Data
Quantitative data from various in vitro and in vivo studies are summarized below to provide a clear reference for researchers.
Table 1: In Vitro Activity of this compound and Its Derivatives
| Parameter | Target/Assay | Compound | Value | Source |
| IC₅₀ | Xanthine Oxidase (Uric Acid Formation) | This compound | 5.2 µg/mL | [11] |
| IC₅₀ | Xanthine Oxidase (Superoxide Formation) | This compound | 1.08 µg/mL | [11] |
| IC₅₀ | Indirect Competitive ELISA | This compound B | ~120 ng/mL | [8] |
| Efficacy | Increased SPT Protein Level (HaCaT cells) | This compound | 55% increase at 100 µg/mL | [3] |
| Effective Conc. | Cytoprotection (INS-1 cells) | This compound B | 50 µM | [19] |
| Effective Conc. | Cardioprotection (H9C2 cells) | This compound | 100 µM | [13] |
Table 2: Pharmacokinetic Parameters of this compound B (LAB) in Rats
| Administration | Dose | AUC (µg·min/mL) | Total Body Clearance (CLtot) | Bioavailability | Source |
| Intravenous | 10 mg/kg | 702 | - | - | [23] |
| Intravenous | 20 mg/kg | 1130 ± 329 | 23.51 ± 5.98 mL/min/kg | - | [24] |
| Intravenous | 50 mg/kg | 993 (dose-normalized to 10 mg/kg) | Slower than 10 mg/kg dose | - | [23] |
| Oral | 50 mg/kg | - | - | 5% | [23] |
| Oral | 100 mg/kg | 1.26 ± 0.36 | - | 0.0002% (relative to 20 mg/kg IV) | [24] |
| Note: The low oral bioavailability is attributed to poor absorption and extensive first-pass metabolism.[23][24] |
Mechanisms of Action and Signaling Pathways
This compound exerts its effects by modulating multiple cellular signaling pathways. Key pathways are detailed below.
Cardioprotection via AMPKα/Nrf2 Pathway
In the context of myocardial ischemia-reperfusion (I/R) injury, LA provides protection by activating the AMPKα/Nrf2 signaling axis. This leads to an upregulation of antioxidant defense mechanisms.[12][13]
Caption: LA-mediated activation of the AMPKα/Nrf2/HO-1 signaling pathway.
Cardioprotection via Piezo1-Calcineurin-TFEB Pathway
Recent studies show LA can also alleviate myocardial I/R injury by targeting the Piezo1 channel, which in turn inhibits mitophagy through the calcineurin-TFEB pathway.[14]
Caption: LA inhibits mitophagy via the Piezo1-Calcineurin-TFEB pathway.
Anti-inflammatory Action via NF-κB Pathway
This compound inhibits the expression of pro-inflammatory cytokines by blocking the nuclear translocation of NF-κB p65, a critical step in the inflammatory cascade.[16]
Caption: LA inhibits inflammation by blocking the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the literature.
Protocol: In Vivo Myocardial Ischemia/Reperfusion (MI/R) Model
This protocol is based on methodologies used to assess the cardioprotective effects of this compound.[13]
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Drug Administration: Administer this compound (50 mg/kg) or vehicle (saline) via oral gavage for six consecutive days prior to surgery.
-
Anesthesia: Anesthetize mice with intraperitoneal injection of pentobarbital sodium (50 mg/kg).
-
Surgical Procedure:
-
Intubate the mouse and ventilate with a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Ischemia is confirmed by the visible paling of the ventricle.
-
Maintain ischemia for 45 minutes.
-
Release the ligature to allow for reperfusion for 24 hours.
-
-
Assessment of Cardiac Injury:
-
Infarct Size Measurement: Excise the heart, freeze, and slice the ventricles into 2 mm sections. Stain with 1% 2,3,5-triphenyltetrazolium chloride (TTC) for 15 minutes at 37°C. The non-infarcted area will stain red, while the infarcted area remains pale. Quantify the area using imaging software.
-
Serum Biomarkers: Collect blood samples to measure levels of troponin T (TnT) and creatine kinase-MB (CK-MB) using ELISA kits.
-
Echocardiography: Perform echocardiography before and after the procedure to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Protocol: In Vitro Hypoxia/Reoxygenation (HR) Model
This protocol details an in vitro model to study the effects of LA on cardiomyocytes under ischemic stress.[13]
-
Cell Line: H9C2 rat cardiomyoblasts.
-
Cell Culture: Culture H9C2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Pre-treat cells with this compound (100 µM) for a specified duration (e.g., 2 hours) before inducing hypoxia.
-
Hypoxia Induction:
-
Replace the culture medium with a glucose-free, serum-free DMEM.
-
Place the cells in a hypoxic chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for 24 hours.
-
-
Reoxygenation:
-
Remove cells from the hypoxic chamber.
-
Replace the medium with standard DMEM (with glucose and FBS).
-
Return cells to the normoxic incubator (21% O₂, 5% CO₂) for 6 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Assess using MTT or LDH release assays.
-
Oxidative Stress: Measure intracellular ROS levels using probes like DCFH-DA.
-
Apoptosis: Quantify using TUNEL staining or Western blot for cleaved caspase-3.
-
Western Blotting: Analyze protein expression levels for key signaling molecules (e.g., p-AMPKα, Nrf2, HO-1).
-
Workflow: Extraction and Isolation of this compound B
This workflow outlines a method for obtaining high-purity LAB from Salvia miltiorrhiza.[25]
Caption: Workflow for the extraction and purification of this compound B.
Conclusion and Future Directions
This compound stands out as a highly promising natural product from the pharmacopeia of Traditional Chinese Medicine. Its multifaceted pharmacological profile, underpinned by the modulation of critical signaling pathways related to oxidative stress, inflammation, and cell survival, positions it as a strong candidate for the development of novel therapeutics for cardiovascular, neurodegenerative, and metabolic diseases.
While preclinical data are robust, significant challenges remain. The primary hurdle is its extremely low oral bioavailability.[23][24] Future research should focus on:
-
Drug Delivery Systems: Development of novel formulations (e.g., nano-formulations, pro-drugs) to enhance absorption and systemic exposure.
-
Structural Modification: Medicinal chemistry efforts to synthesize derivatives with improved pharmacokinetic profiles while retaining or enhancing bioactivity.
-
Clinical Translation: Well-designed clinical trials to validate the efficacy and safety of LA or its optimized derivatives in human populations for conditions like angina, diabetic complications, or post-myocardial infarction recovery.[1]
The comprehensive data presented in this guide offer a solid foundation for researchers and drug developers to build upon, accelerating the translation of this ancient remedy into a modern therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound derivatives from Lithospermum erythrorhizon increased expression of serine palmitoyltransferase in human HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lithospermum erythrorhizon cell cultures: Present and future aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Indirect Competitive ELISA for this compound B of Salvia miltiorrhiza with Its Specific Antibodies Generated via Artificial Oil Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lithospermum erythrorhizon cell cultures: Present and future aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological actions and therapeutic applications of Salvia miltiorrhiza depside salt and its active components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a novel xanthine oxidase inhibitor has anti-inflammatory and hypouricemic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) [frontiersin.org]
- 14. This compound alleviates myocardial ischemia/reperfusion injury by inhibiting mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of this compound on proliferation and migration of rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effect of this compound, an antioxidant, on development of diabetic retinopathy in spontaneously obese diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats | PLOS One [journals.plos.org]
- 22. Recent Progress of Research on Herbal Products Used in Traditional Chinese Medicine: the Herbs belonging to The Divine Husbandman's Herbal Foundation Canon (神農本草經 Shén Nóng Běn Cǎo Jīng) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of this compound B isolated from Salvia miltiorrhiza in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Extraction and isolation of this compound B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Lithospermic Acid derivatives and bioactivity
An In-depth Technical Guide to the Bioactivity of Lithospermic Acid and Its Derivatives
Introduction
This compound (LA) and its derivatives are water-soluble polyphenolic compounds predominantly isolated from plants of the Lamiaceae and Boraginaceae families, most notably from the dried root of Salvia miltiorrhiza (Danshen).[1][2] These compounds, which include prominent derivatives like this compound B (LAB) and its magnesium salt, Magnesium Lithospermate B (MLB), are formed from oligomers of caffeic acid and feature a dihydrobenzofuran nucleus.[2][3] For centuries, traditional medicine has utilized these plants for treating cardiovascular and other ailments.[2][4] Modern research has validated and expanded upon this, demonstrating a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, cardioprotective, and antidiabetic effects, making LA and its derivatives promising candidates for drug development.[1][5]
Antioxidant and Anti-inflammatory Bioactivity
The foundational bioactivities of this compound derivatives are their potent antioxidant and anti-inflammatory properties, which underpin many of their therapeutic effects.
Antioxidant Activity
LA and its derivatives exert antioxidant effects through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS), inhibition of ROS-producing enzymes, and enhancement of endogenous antioxidant systems.[2][6] MLB, for instance, effectively reduces intracellular ROS and malondialdehyde (MDA) levels while increasing the activity of superoxide dismutase (SOD) in cardiomyocytes.[7] this compound has been identified as a competitive inhibitor of xanthine oxidase (XO), an enzyme that generates uric acid and superoxide radicals.[8] This dual action of reducing ROS production and directly scavenging existing radicals highlights its robust antioxidant potential.[6][8]
Table 1: Quantitative Antioxidant and Enzyme Inhibitory Activity
| Compound | Target/Assay | Bioactivity (IC50 / Ki) | Reference |
| This compound | Xanthine Oxidase (Uric Acid Formation) | IC50: 5.2 µg/mL | [8] |
| This compound | Xanthine Oxidase (Superoxide Radical) | IC50: 1.08 µg/mL | [8] |
| This compound | Pancreatic Lipase | Ki: 33.1 ± 1.6 µM | [9] |
| This compound | human Carbonic Anhydrase VA (hCA VA) | Ki: 0.69 ± 0.01 µM | [9] |
Anti-inflammatory Mechanisms
The anti-inflammatory effects of these compounds are closely linked to their antioxidant properties and their ability to modulate key inflammatory signaling pathways. MLB has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory cytokines.[10][11] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[11] Furthermore, this anti-inflammatory action is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a master regulator of the antioxidant response.[11] In vivo studies have confirmed that LAB treatment can significantly lower levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP), monocyte chemotactic protein-1 (MCP-1), and tumor necrosis factor-alpha (TNFα).[12][13][14]
Table 2: In Vivo Anti-inflammatory and Antidiabetic Effects of this compound B (LAB)
| Model | Compound/Dose | Duration | Key Outcomes | Reference |
| OLETF Rats (Type 2 Diabetes) | LAB (10 or 20 mg/kg/day, oral) | 52 weeks | Dose-dependent decrease in serum hsCRP, MCP-1, TNFα, and urinary 8-OHdG. Improved insulin resistance. | [12][13][14] |
| OLETF Rats (Diabetic Nephropathy) | LAB (20 mg/kg/day, oral) | 28 weeks | Reduced blood pressure, albuminuria, and renal MCP-1 & TGF-β1 expression. | [15] |
| LPS-induced Inflammation (SD Rats) | MLB (50-100 mg/kg, i.p.) | Pretreatment | Reduced leukocyte adhesion in mesenteric venules. | [11] |
Signaling Pathway: Nrf2-Mediated Inhibition of NF-κB
Magnesium Lithospermate B (MLB) demonstrates a sophisticated anti-inflammatory mechanism by linking the Nrf2 antioxidant pathway to the NF-κB inflammatory pathway. MLB activates Nrf2, which in turn inhibits the degradation of IκBα. This stabilizes the NF-κB/IκBα complex in the cytoplasm, preventing the translocation of the NF-κB p65 subunit to the nucleus and thereby suppressing the transcription of pro-inflammatory genes like ICAM1 and VCAM1.[11]
References
- 1. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound B isolated from Salvia miltiorrhiza ameliorates ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound as a novel xanthine oxidase inhibitor has anti-inflammatory and hypouricemic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discover the Power of this compound as Human Carbonic Anhydrase VA and Pancreatic Lipase Inhibitor Through In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]
- 11. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of this compound, an antioxidant, on development of diabetic retinopathy in spontaneously obese diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats | PLOS One [journals.plos.org]
- 15. researchwithrutgers.com [researchwithrutgers.com]
Lithospermic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithospermic acid (LA), a water-soluble phenolic acid, has emerged as a significant natural product with a diverse range of pharmacological activities. Initially isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a prominent herb in traditional Chinese medicine, its discovery has paved the way for extensive research into its therapeutic potential. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanism of action through signaling pathway diagrams.
Discovery and History
This compound was first isolated and characterized in the mid-20th century. It is a caffeic acid dimer and a member of the salvianolic acids, a group of phenolic compounds found in Salvia species.[1] Its chemical structure was elucidated as a conjugate of rosmarinic acid and caffeic acid, featuring a dihydrobenzofuran nucleus.[2] Historically, plants containing this compound, such as Salvia miltiorrhiza, have been used for centuries in traditional medicine to treat cardiovascular and inflammatory conditions.[2] Modern scientific investigation has since validated many of these traditional uses and uncovered novel therapeutic applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₂O₁₂ | [3] |
| Molecular Weight | 538.46 g/mol | [3] |
| CAS Number | 28831-65-4 | [3] |
| Appearance | Solid | |
| Solubility | Soluble in water, ethanol, and DMSO |
Isolation and Characterization
Isolation from Salvia miltiorrhiza
A common method for the isolation of this compound B, a prominent isomer, involves a two-step process of aqueous two-phase extraction followed by preparative high-performance liquid chromatography (HPLC).[4][5][6]
Experimental Protocol: Aqueous Two-Phase Extraction and Preparative HPLC [4][5]
-
Extraction: Powdered roots of Salvia miltiorrhiza are extracted with a suitable solvent, such as 70% ethanol.
-
Aqueous Two-Phase System: An aqueous two-phase system is prepared using n-butyl alcohol and potassium dihydrogen phosphate (KH₂PO₄). The crude extract is added to this system.
-
Partitioning: this compound B preferentially partitions into the upper, n-butyl alcohol-rich phase. The optimal composition for this separation has been reported to be 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH₂PO₄.[4]
-
Separation and Concentration: The upper phase is collected, and the solvent is evaporated to yield a crude extract enriched with this compound B.
-
Preparative HPLC: The enriched extract is further purified using preparative HPLC. A C18 column is typically used with a mobile phase gradient of methanol and water. This method can yield this compound B with a purity of over 99%.[6]
Characterization
The structure and purity of isolated this compound are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for both qualitative and quantitative analysis of this compound in plant extracts and purified samples.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation of this compound, providing detailed information about the arrangement of protons and carbons in the molecule.[8][9][10][11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Biological Activities and Quantitative Data
This compound exhibits a wide array of biological activities, with significant potential for therapeutic applications.
Antioxidant Activity
This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.[12] Its antioxidant capacity has been quantified using various in vitro assays.
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | ~21.59 (crude extract) | [13] |
| ABTS Radical Scavenging | ~40.03 (ethyl acetate fraction) | [13] |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[14][15][16]
| Target | IC₅₀ (µM) | Reference |
| Cyclooxygenase-1 (COX-1) | ~60 | [17] |
| Cyclooxygenase-2 (COX-2) | ~60 | [17] |
Experimental Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages [18][19][20][21][22][23]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours).
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of this compound on cytokine production is calculated and expressed as a percentage of the LPS-stimulated control.
Anti-HIV Activity
This compound has shown promising activity against the Human Immunodeficiency Virus (HIV), primarily by inhibiting the viral integrase and protease enzymes.[1][24][25][26][27]
| HIV-1 Enzyme | IC₅₀ (µM) | Reference |
| Integrase | 18.0 ± 0.66 | [1] |
| Protease | 34.84 ± 1.11 |
Experimental Protocol: HIV-1 Integrase Inhibition Assay [27]
-
Reaction Mixture: A reaction mixture is prepared containing recombinant HIV-1 integrase, a donor DNA substrate (representing the viral DNA), and a target DNA substrate (representing the host DNA).
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.
-
Incubation: The mixture is incubated to allow the integration reaction to proceed.
-
Detection: The extent of DNA integration is quantified using methods such as gel electrophoresis and autoradiography or fluorescence-based assays.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the integrase activity (IC₅₀) is calculated.
Mechanism of Action: Signaling Pathways
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. A key mechanism is its inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway in response to inflammatory stimuli like LPS.[14][15][16][28][29] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow: Isolation and Purity Analysis
The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.
Caption: Workflow for the isolation and analysis of this compound.
Conclusion and Future Directions
This compound is a multifaceted natural product with a well-documented history of traditional use and a growing body of scientific evidence supporting its therapeutic potential. Its potent antioxidant, anti-inflammatory, and anti-HIV activities, coupled with a well-defined mechanism of action, make it a compelling candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties, conducting comprehensive preclinical and clinical trials, and exploring its potential in treating a wider range of diseases. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and clinical application of this promising natural compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C27H22O12 | CID 6441498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Extraction and isolation of this compound B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Preparative separation of this compound B from Salvia miltiorrhiza by polyamide resin and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound(28831-65-4) 1H NMR spectrum [chemicalbook.com]
- 9. scielo.br [scielo.br]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 12. This compound B isolated from Salvia miltiorrhiza ameliorates ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Effect of Lithium on Inflammation-Associated Genes in Lipopolysaccharide-Activated Raw 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 22. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibitory Effect of this compound on the HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Lithospermic Acid from Salvia miltiorrhiza: A Technical Guide for Drug Discovery and Development
An in-depth exploration of the biochemical properties, pharmacological activities, and therapeutic potential of Lithospermic Acid for researchers, scientists, and drug development professionals.
This compound, a prominent water-soluble phenolic acid derived from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen), has garnered significant scientific interest for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its therapeutic potential, underlying mechanisms of action, and relevant experimental methodologies. The information is tailored for professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Biochemical and Pharmacological Profile
This compound (LA) and its magnesium salt, magnesium lithospermate B (MLB), are recognized for their strong antioxidant properties, which underpin many of their therapeutic effects.[1] These compounds are potent scavengers of reactive oxygen species (ROS), contributing to their protective effects in a variety of disease models.[2]
The pharmacological actions of this compound are extensive, with demonstrated efficacy in cardiovascular, neurological, and metabolic disorders. It has been shown to exert anti-inflammatory, anti-fibrotic, and neuroprotective effects.[3][4][5] In the context of cardiovascular disease, this compound has been observed to protect against myocardial ischemia-reperfusion injury and atherosclerosis.[1][3] Its neuroprotective properties have been investigated in models of Parkinson's disease and cerebral ischemia/reperfusion injury.[6][7]
Quantitative Data on Efficacy
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing insights into the potency and efficacy of this compound and its derivatives.
Table 1: In Vitro Efficacy of this compound and its Derivatives
| Compound | Cell Line | Model | Concentration | Effect | Reference |
| This compound | H9C2 cells | Hypoxia/Reoxygenation | 100 μM | Ameliorated oxidative stress and cardiomyocyte apoptosis. | [3] |
| This compound | Vascular Smooth Muscle Cells (VSMCs) | FBS-induced proliferation | 50-100 μmol/L | Inhibited proliferation and cell cycle arrest in G1 phase. | [4] |
| This compound | Vascular Smooth Muscle Cells (VSMCs) | LPS-induced migration | 50-100 μmol/L | Attenuated migration by inhibiting MMP-9 expression and activity. | [4] |
| This compound B | INS-1 cells | Cytokine-induced apoptosis | 50 μM | Significantly reduced INF-γ and IL-1β-induced cell death. | [8] |
| 9″-Lithospermic acid methyl ester | U87 and T98 glioblastoma cells | Cancer cell viability | 30 μM and 34 μM (IC50) | Inhibited cellular proliferation and induced cell death. | [9] |
| This compound | BV2 microglial cells | LPS-induced inflammation | Not specified | Reduced production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). | [10] |
Table 2: In Vivo Efficacy of this compound and its Derivatives
| Compound | Animal Model | Disease Model | Dosage | Effect | Reference |
| This compound | C57BL/6 mice | Myocardial Ischemia/Reperfusion | 50 mg/kg (oral gavage) | Attenuated infarct area and improved cardiac function. | [3] |
| This compound B | Rats | Ischemia-reperfusion induced Acute Renal Failure | 40 mg/kg (i.p.) | Partially restored renal function and expression of AQP2 and Na,K-ATPase. | [2] |
| This compound B | Rabbits | Post-ischemic heart | 5.5 μmoles/kg (infusion) | Reduced myocardial damage by 62 ± 10%. | [11] |
| This compound B | OLETF rats | Type 2 Diabetes | 40 mg/kg/day | Improved glucose tolerance. | [8] |
| Magnesium Lithospermate B | Sprague-Dawley rats | Cerebral Ischemia/Reperfusion | 15, 30, and 60 mg/kg | Decreased neurological deficit scores, brain water content, and cerebral infarct zones. | [7] |
| This compound B | OLETF rats | Diabetic Retinopathy | 10 and 20 mg/kg | Reduced circulating levels of MCP1, hsCRP, and TNFα. | [12] |
Key Signaling Pathways
This compound exerts its pharmacological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
AMPKα/Nrf2 Signaling Pathway in Cardioprotection
In the context of myocardial ischemia-reperfusion injury, this compound has been shown to activate the AMP-activated protein kinase α (AMPKα) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][13] This activation leads to the upregulation of downstream antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), thereby mitigating oxidative stress and apoptosis in cardiomyocytes.[3][14]
Piezo1-Mediated Signaling in Myocardial Injury and Liver Fibrosis
Recent studies have identified the mechanosensitive ion channel Piezo1 as a novel target of this compound. In myocardial ischemia/reperfusion injury, this compound has been found to inhibit mitophagy through the Piezo1-PPP3/calcineurin-TFEB pathway.[15][16] Furthermore, in liver fibrosis, this compound limits disease progression by regulating Piezo1-mediated oxidative stress and inflammation.[5]
Anti-inflammatory Signaling via NF-κB
This compound has demonstrated significant anti-inflammatory effects by targeting the NF-κB signaling pathway.[10] It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines.[10][17] Some evidence suggests that this may be mediated through the inhibition of heat shock protein 90 (HSP90).[10]
Experimental Protocols
Extraction and Isolation of this compound B from Salvia miltiorrhiza
A common method for the extraction and isolation of this compound B involves an aqueous two-phase system followed by preparative chromatography.[18][19]
-
Extraction: The dried roots of Salvia miltiorrhiza are boiled in an ethanol-water mixture. The filtrate is then concentrated under vacuum to remove the ethanol.[18]
-
Aqueous Two-Phase System (ATPS) Extraction: An n-butyl alcohol/KH2PO4 system is often employed for the separation and purification.[18][19] The optimal composition is typically determined using response surface methodology.[19] For instance, a system composed of 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH2PO4 has been shown to be effective.[19]
-
Preparative Chromatography: The extract from the ATPS is further purified using preparative high-performance liquid chromatography (HPLC) to obtain high-purity this compound B.[18][19]
Another established method utilizes polyamide resin adsorption followed by preparative HPLC.[20]
-
Adsorption: The crude extract is subjected to adsorption on a polyamide resin. Optimal conditions often involve a low pH (e.g., pH < 3.0).[20]
-
Elution: The adsorbed this compound B is then eluted with an ethanol solution (e.g., 70% ethanol).[20]
-
Preparative HPLC: The eluate is further purified by preparative HPLC to achieve high purity.[20]
Analytical Methods for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative determination of this compound and its metabolites in biological matrices.[21][22]
-
Sample Preparation: Biological samples (e.g., serum) are typically subjected to protein precipitation and liquid-liquid extraction.[22]
-
Chromatographic Separation: A C8 or C18 reversed-phase column is commonly used for separation.[22][23] The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).[22]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in the negative ion mode.[22][23] Multiple reaction monitoring (MRM) is used for quantification.[23]
Quantitative nuclear magnetic resonance (qNMR) spectroscopy has also been established as a rapid and accurate method for the simultaneous quantification of this compound and other phenolic acids in Salvia miltiorrhiza extracts.[24]
In Vitro and In Vivo Experimental Models
In Vitro Models:
-
Cardiomyocyte Hypoxia/Reoxygenation: H9C2 cells are subjected to hypoxia for a specified period (e.g., 24 hours) followed by reoxygenation (e.g., 6 hours) to mimic ischemia-reperfusion injury.[3][14]
-
Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration: Rat thoracic aorta VSMCs are stimulated with fetal bovine serum (FBS) or lipopolysaccharide (LPS) to induce proliferation and migration, respectively.[4]
-
Neuronal Apoptosis and Neuroinflammation: CATH.a cells are treated with 1-methyl-4-phenylpyridinium (MPP+) to induce neurotoxicity.[6] BV2 microglial cells are stimulated with LPS to induce an inflammatory response.[10]
In Vivo Models:
-
Myocardial Ischemia/Reperfusion: C57BL/6 mice are subjected to ligation of the left anterior descending coronary artery followed by reperfusion.[3][14]
-
Cerebral Ischemia/Reperfusion: Male Sprague-Dawley rats undergo middle cerebral artery occlusion followed by reperfusion.[7]
-
Liver Fibrosis: Mice are treated with carbon tetrachloride (CCl4) via intraperitoneal injection to induce liver fibrosis.[5]
-
Type 2 Diabetes and Diabetic Complications: Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model of type 2 diabetes, are used to study the effects on diabetes development and associated complications like retinopathy.[8][12]
Experimental Workflow Example: Investigating Cardioprotective Effects
The following diagram illustrates a typical experimental workflow for investigating the cardioprotective effects of this compound in a myocardial ischemia/reperfusion injury model.
Conclusion and Future Directions
This compound and its derivatives from Salvia miltiorrhiza represent a promising class of natural compounds with significant therapeutic potential for a range of diseases, particularly those with underlying oxidative stress and inflammatory components. The well-documented cardioprotective, neuroprotective, and anti-fibrotic effects, coupled with an increasing understanding of the underlying molecular mechanisms, provide a strong foundation for further drug development efforts.
Future research should focus on optimizing the bioavailability of this compound, which has been reported to be low.[25][26] Further elucidation of its molecular targets and signaling pathways will be crucial for designing more targeted and effective therapeutic strategies. Additionally, well-designed clinical trials are needed to translate the promising preclinical findings into tangible benefits for patients.
References
- 1. Pharmacological actions and therapeutic applications of Salvia miltiorrhiza depside salt and its active components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B isolated from Salvia miltiorrhiza ameliorates ischemia/reperfusion-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) [frontiersin.org]
- 4. Inhibitory effects of this compound on proliferation and migration of rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves liver fibrosis through Piezo1-mediated oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The natural therapeutic magnesium lithospermate B potently provides neuroprotective effects on cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Demonstration of the myocardial salvage effect of this compound B isolated from the aqueous extract of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound alleviates myocardial ischemia/reperfusion injury by inhibiting mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.box [2024.sci-hub.box]
- 19. Extraction and isolation of this compound B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparative separation of this compound B from Salvia miltiorrhiza by polyamide resin and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous determination of this compound B and its three metabolites by liquid chromatography/tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 22. Liquid chromatography-tandem mass spectrometry for the determination of this compound B in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative Determination and Validation of Four Phenolic Acids ...: Ingenta Connect [ingentaconnect.com]
- 25. Pharmacokinetics of this compound B isolated from Salvia miltiorrhiza in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Metabolism of Lithospermic Acid
Executive Summary: Lithospermic acid (LA) and its prevalent form, this compound B (LSB), are polyphenolic compounds derived from plants like Salvia miltiorrhiza with considerable therapeutic potential, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2][3][4] However, their development as systemic therapeutic agents is significantly hampered by poor pharmacokinetic profiles. This guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound, primarily based on preclinical studies in rodent models. Key findings indicate that this compound exhibits extremely low oral bioavailability, which is attributed to a combination of poor membrane permeability and extensive first-pass metabolism. The primary metabolic pathway is O-methylation, and the resulting metabolites are predominantly eliminated via biliary excretion.
Pharmacokinetics: ADME Profile
The journey of this compound through the body is characterized by rapid clearance and limited systemic exposure following oral administration.
Absorption
The oral bioavailability of this compound is exceptionally low. Studies in rats have reported absolute oral bioavailability values of approximately 5% for LSB at a dose of 50 mg/kg, and as low as 1.15% for LA.[5][6] At lower doses (10 mg/kg of LSB), the compound was not even detectable in plasma.[5][7][8][9]
This poor absorption is largely due to low intestinal permeability. In vitro studies using Caco-2 cell monolayers, a standard model for predicting human intestinal absorption, demonstrated that LSB has a low apparent permeability coefficient (Papp) of 0.34 x 10⁻⁶ cm/s, which is comparable to the low-permeability standard, atenolol.[7][9] Following oral administration in rats, a significant portion of the dose (ranging from 23.3% to 41.2%) remains in the gastrointestinal tract after 24 hours, further confirming its poor absorption.[5][7][8][9]
Distribution
Despite poor absorption, once in the systemic circulation, this compound is widely distributed to peripheral tissues.[2] Studies involving the salt form, magnesium lithospermate B (MLB), showed a large distribution volume at a steady state (Vss) in rats, although the pharmacokinetics appeared non-linear between the tested doses of 4 and 20 mg/kg.[10]
Metabolism
Metabolism is a critical factor contributing to the low systemic availability of this compound. It undergoes extensive metabolism, including a significant first-pass effect after oral dosing.[10] The primary metabolic pathway identified in rats is O-methylation, mediated by catechol-O-methyltransferase (COMT).[6][11]
In vitro incubations of LSB with rat hepatic cytosol revealed the formation of four O-methylated metabolites: one monomethyl-, two dimethyl-, and one trimethyl-lithospermic acid B.[11] In vivo studies confirmed these findings, identifying 3'-monomethyl-lithospermic acid (M1) and 3',3''-dimethyl-lithospermic acid (M2) in rat serum and bile after both intravenous and oral administration.[6] These results strongly indicate that methylation is the main metabolic transformation for this compound in the body.[6][11]
Excretion
The primary route of elimination for this compound and its metabolites is through biliary excretion into the feces.[6][11] Following intravenous administration of LA to rats, total recovery in the bile over 24 hours was 75.36%, consisting of only 0.46% unchanged LA, with the rest being its methylated metabolites (17.23% as M1 and 57.67% as M2).[6] After oral administration, total biliary recovery was only 4.26%, highlighting the poor absorption, with virtually no parent LA detected.[6] Urinary excretion is minimal, accounting for less than 0.7% of the administered dose.[7][10] This excretion pattern suggests that the metabolites may undergo enterohepatic circulation.[2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and its salt forms from various preclinical studies conducted in rats.
Table 1: Intravenous Pharmacokinetic Parameters of this compound and its Salts in Rats
| Compound | Dose | AUC | CL_tot (Total Body Clearance) | V_ss (Volume of Distribution at Steady State) | Reference |
| This compound B (LSB) | 10 mg/kg | 702 µg·min/mL | - | - | [5][7] |
| This compound B (LSB) | 50 mg/kg | 993 µg·min/mL (dose-normalized to 10 mg/kg) | Slower than 10 mg/kg dose | - | [5][7] |
| Magnesium Lithospermate B (MLB) | 4 mg/kg | 87.8 µg·min/mL | 55.52 mL/min/kg | 7.60 L/kg | [10] |
| Magnesium Lithospermate B (MLB) | 20 mg/kg | 1130 µg·min/mL | 23.51 mL/min/kg | 3.61 L/kg | [10] |
| This compound (LA) | - | 301.89 mg·h/L | - | - | [6] |
| Note: Direct comparison of AUC values between studies should be done with caution due to differences in units (e.g., µg·min/mL vs. mg·h/L). |
Table 2: Oral Pharmacokinetic Parameters of this compound and its Salts in Rats
| Compound | Dose | C_max (Maximum Concentration) | T_max (Time to Maximum Concentration) | AUC | Absolute Bioavailability (F) | Reference |
| This compound B (LSB) | 10 mg/kg | Not Detected | - | - | Not Detected | [5][7][9] |
| This compound B (LSB) | 50 mg/kg | - | - | - | 5% | [5][7][9] |
| Magnesium Lithospermate B (MLB) | 100 mg/kg | - | - | 1.26 µg·min/mL | 0.0002 (0.02%) | [10] |
| This compound (LA) | - | - | - | 3.46 mg·h/L | 1.15% | [6] |
Metabolic and Degradation Pathways
The transformation of this compound is a key determinant of its biological activity and residence time in the body.
In Vivo Metabolic Pathway
The metabolic cascade of this compound is dominated by sequential methylation. This process reduces the number of free catechol groups, which may alter the compound's biological activity and facilitate its excretion.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacological actions and therapeutic applications of Salvia miltiorrhiza depside salt and its active components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound B isolated from Salvia miltiorrhiza in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of this compound by LC/MS/MS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High performance liquid chromatography-mass spectrometry analysis for rat metabolism and pharmacokinetic studies of this compound B from danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
Lithospermic Acid: A Comprehensive Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithospermic acid, a water-soluble polyphenolic compound predominantly isolated from the roots of Salvia miltiorrhiza (Danshen) and other plants of the Lamiaceae and Boraginaceae families, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2][3][4] Structurally a caffeic acid trimer, this compound has demonstrated a wide spectrum of therapeutic effects, including antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anti-HIV properties.[1][2][3] This in-depth technical guide provides a comprehensive review of the existing literature on this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Biological Activities
The biological efficacy of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative metrics reported in the literature.
Table 1: In Vitro Inhibitory Activities of this compound
| Target/Activity | System/Assay | IC50 Value | Reference |
| Xanthine Oxidase | Enzyme Assay | 5.2 µg/mL | [5] |
| Superoxide Radical Production | Enzyme Assay | 1.08 µg/mL | [5] |
| DPPH Radical Scavenging | Chemical Assay | 23.2 µg/mL | [1] |
| HIV-1 Integrase | Enzyme Assay | 7.91 ± 1.59 µmol/L | [6] |
| HIV-1 Protease | Enzyme Assay | 34.84 ± 1.11 µmol/L | [6] |
| HIV-1 IIIB Replication (p24) | MT-4 Cell Culture | 0.240 ± 0.003 µmol/L | [6] |
Table 2: In Vitro Cytotoxicity of 9″-Lithospermic Acid Methyl Ester
| Cell Line | Cancer Type | IC50 Value | Reference |
| U87 | Glioblastoma | 30 µM | [7] |
| T98 | Glioblastoma | 34 µM | [7] |
| SH-SY5Y | Neuroblastoma | 85.93 µM | [7] |
Pharmacokinetics
The pharmacokinetic profile of this compound and its derivatives has been primarily studied in rats. These studies reveal that while this compound is rapidly distributed, its oral bioavailability is generally low.
Table 3: Pharmacokinetic Parameters of this compound and its Derivatives in Rats
| Compound | Dose & Route | Cmax | Tmax | AUC | Bioavailability | Reference |
| This compound B | 10 mg/kg, IV | - | - | 702 µg·min/mL | - | [3] |
| This compound B | 50 mg/kg, IV | - | - | 993 µg·min/mL (dose-normalized) | - | [3] |
| This compound B | 50 mg/kg, Oral | - | - | - | 5% | [3] |
| Magnesium Lithospermate B | 20 mg/kg, IV | - | - | 1130 ± 329 µg·min/mL | - | |
| Magnesium Lithospermate B | 100 mg/kg, Oral | - | - | 1.26 ± 0.36 µg·min/mL | 0.0002% | |
| This compound | - | - | - | 301.89 mgh/L (IV), 3.46 mgh/L (Oral) | 1.15% | [8] |
Key Signaling Pathways
This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action.
Antioxidant and Cardioprotective Effects via AMPK/Nrf2/HO-1 Pathway
This compound has been shown to protect against myocardial ischemia-reperfusion injury by activating the AMP-activated protein kinase (AMPK), which in turn promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][9][10][11] Nrf2 then upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[2][9][10][11]
Caption: this compound activates the AMPK/Nrf2/HO-1 signaling pathway.
Anti-inflammatory Effects via TLR4/NF-κB Pathway
In the context of inflammation, particularly neuroinflammation, this compound has been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, leading to the suppression of the nuclear factor-kappa B (NF-κB) and subsequent reduction in the production of pro-inflammatory cytokines.[12][13]
Caption: this compound inhibits the TLR4/NF-κB inflammatory pathway.
Experimental Protocols
This section provides a summary of the methodologies employed in key studies to evaluate the biological activities of this compound.
Hepatoprotective Activity Assessment
-
In Vitro Model:
-
Toxin: Carbon tetrachloride (CCl4) is used to induce hepatotoxicity.[1][14]
-
Assays:
-
Cell Viability: MTT assay to measure the protective effect of this compound against CCl4-induced cell death.[14]
-
Oxidative Stress: Measurement of intracellular reactive oxygen species (ROS) using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1]
-
Apoptosis: Caspase-3/7 activity assays.[14]
-
-
In Vivo Model:
-
Animal Model: Male ICR mice.[1]
-
Induction of Liver Injury: Intraperitoneal injection of CCl4.[1]
-
Treatment: Oral gavage of this compound for several days prior to CCl4 administration.[1]
-
Evaluation:
-
Serum Biomarkers: Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[1]
-
Histopathology: Hematoxylin and eosin (H&E) staining of liver sections to assess necrosis and inflammation.[1]
-
Oxidative Stress Markers: Measurement of superoxide dismutase (SOD) and catalase (CAT) activity in liver homogenates.[1]
-
-
Neuroprotective Activity Assessment
-
In Vitro Model:
-
In Vivo Model:
-
Animal Model: Male ICR mice.[15]
-
Induction of Neurotoxicity: Intraperitoneal injection of MPP+.[15]
-
Treatment: Pretreatment with this compound.[15]
-
Evaluation:
-
Immunohistochemistry: Staining of brain sections (substantia nigra and hippocampus) for dopaminergic neurons (e.g., tyrosine hydroxylase), microglia activation (e.g., Iba1), and astrogliosis (e.g., GFAP).[15]
-
-
Anti-HIV Activity Assessment
-
Enzyme Inhibition Assays:
-
HIV-1 Integrase and Protease: In vitro assays to measure the direct inhibitory effect of this compound on the activity of these viral enzymes.[6]
-
-
Cell-Based Assay:
Extraction and Synthesis
-
Extraction: this compound is typically extracted from the dried roots of Salvia miltiorrhiza. Common methods involve aqueous two-phase extraction systems, such as n-butyl alcohol/KH2PO4, followed by purification using techniques like polyamide resin chromatography and preparative high-performance liquid chromatography (HPLC).[5][16]
-
Synthesis: The total synthesis of (+)-lithospermic acid has been achieved through multi-step processes. Key strategies include asymmetric intramolecular alkylation via catalytic C-H bond activation and late-stage intermolecular C-H olefination.[17]
Clinical Status
A comprehensive search of clinical trial registries did not yield any results for clinical trials specifically investigating this compound as a standalone therapeutic agent. However, it has been mentioned that this compound is a component of new drug formulations for the treatment of chronic angina, suggesting its inclusion in multi-component traditional medicine-based therapies that are undergoing clinical evaluation.[3][18]
Conclusion
This compound is a promising natural compound with a well-documented portfolio of pharmacological activities. Its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as AMPK/Nrf2/HO-1 and TLR4/NF-κB, underscore its therapeutic potential for a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and liver diseases. While the preclinical data are compelling, the low oral bioavailability of this compound presents a significant challenge for its clinical development. Future research should focus on the development of novel drug delivery systems or structural modifications to enhance its pharmacokinetic profile. Further elucidation of its molecular targets and signaling pathways will also be crucial in fully realizing the therapeutic promise of this multifaceted natural product.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a novel xanthine oxidase inhibitor has anti-inflammatory and hypouricemic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Anti-Oxidative and Hepatoprotective Effects of [research.amanote.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. This compound attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound alleviates myocardial ischemia/reperfusion injury by inhibiting mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with Lithospermic Acid
Introduction
Lithospermic acid (LA), a polyphenolic compound isolated from plants such as Salvia miltiorrhiza, has demonstrated a wide range of biological activities in preclinical studies.[1][2][3] These activities include antioxidant, anti-inflammatory, anti-viral, and antineoplastic effects, making it a compound of significant interest for therapeutic development.[1][3][4] This document provides detailed protocols for various in vitro assays to investigate the biological effects of this compound, intended for researchers, scientists, and professionals in drug development. The protocols are based on established methodologies from peer-reviewed literature.
Anti-inflammatory and Neuroprotective Effects in Microglial Cells
This compound has been shown to attenuate the inflammatory response in lipopolysaccharide (LPS)-induced BV2 microglial cells. The mechanism involves the inhibition of Heat Shock Protein 90 (HSP90), which subsequently suppresses the NF-κB signaling pathway.[5][6] This leads to a reduction in pro-inflammatory mediators.[5][6]
Quantitative Data Summary: Anti-inflammatory Effects
| Parameter | Cell Line | Treatment | Effective Concentration / IC50 | Observed Effect | Reference |
| Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) | BV2 microglia | LA + LPS | Dose-dependent reduction | Significant decrease in cytokine production | [5][6] |
| Nitric Oxide (NO) & PGE2 Production | BV2 microglia | LA + LPS | Dose-dependent inhibition | Inhibition of iNOS and COX2 expression | [5][6] |
| NF-κB p65 Nuclear Translocation | BV2 microglia | LA + LPS | Not specified | Decreased nuclear translocation | [5][6] |
| Cell Migration | BV2 microglia | LA + LPS | Not specified | Dramatically reduced migration | [5][6] |
Experimental Protocols
1.1. Cell Culture and Treatment
-
Cell Line: BV2 microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol: Seed BV2 cells in appropriate culture plates. Once cells reach desired confluency, pre-treat with varying concentrations of this compound for 1 hour. Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[7]
1.2. Cytokine Production Measurement (ELISA)
-
Objective: To quantify the levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in the cell culture supernatant.
-
Protocol:
-
After the 24-hour incubation with LA and LPS, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Use commercially available ELISA kits for IL-6, IL-1β, and TNF-α.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate for colorimetric measurement.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.[7]
-
1.3. Western Blot for Protein Expression (iNOS, COX2, NF-κB p65, HSP90)
-
Objective: To determine the effect of this compound on the expression levels of key inflammatory and signaling proteins.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 40 µg) on an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX2, NF-κB p65, HSP90, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[8]
-
1.4. Immunofluorescence for NF-κB p65 Translocation
-
Objective: To visualize the effect of this compound on the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Protocol:
-
Grow BV2 cells on coverslips in a culture plate.
-
Treat the cells with LA and LPS as described above.
-
Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with a suitable blocking solution.
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[7]
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Caption: this compound inhibits the HSP90/NF-κB pathway to reduce inflammation.[5][6]
Antineoplastic Activity in Glioblastoma Cells
A methyl ester derivative of this compound has shown cytotoxic and anti-migratory effects on glioblastoma cell lines U87 and T98.[4] It induces cell cycle arrest and cell death, and its effects are enhanced when combined with the chemotherapeutic drug temozolomide.[4]
Quantitative Data Summary: Antineoplastic Effects
| Parameter | Cell Line | Treatment | IC50 Value | Observed Effect | Reference |
| Cell Viability | U87 | 9″-Lithospermic acid methyl ester | 30 µM | Inhibition of cellular proliferation | [4] |
| Cell Viability | T98 | 9″-Lithospermic acid methyl ester | 34 µM | Inhibition of cellular proliferation | [4] |
| Cell Cycle | U87 & T98 | IC50 and 2xIC50 concentrations | Not applicable | Arrest in the S phase and cell death | [4] |
| Cell Migration | U87 & T98 | IC50 and 2xIC50 concentrations | Not applicable | Inhibition of cell migration | [4] |
Experimental Protocols
2.1. Cell Viability Assay (Trypan Blue Exclusion)
-
Objective: To determine the cytotoxic effect of 9″-Lithospermic acid methyl ester on glioblastoma cells.
-
Protocol:
-
Seed 10,000 U87 or T98 cells per well in 24-well plates.
-
After 24 hours, treat the cells with increasing concentrations of 9″-Lithospermic acid methyl ester (e.g., 0–70 μM).[4]
-
Incubate for 72 hours.[4]
-
After incubation, detach the cells and stain with Trypan Blue.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.
-
Calculate the percentage of cell viability relative to an untreated control. The assay should be performed in triplicate.[4]
-
2.2. Cell Migration Assay (Scratch Wound Healing)
-
Objective: To assess the effect of the compound on the migratory capacity of glioblastoma cells.
-
Protocol:
-
Seed 100,000 cells in 6-well plates and grow to confluence.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.[4]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing 9″-Lithospermic acid methyl ester at IC50 and 2xIC50 concentrations.
-
Capture images of the scratch at different time points (e.g., 0, 24, 48, and 72 hours).[4]
-
Measure the width of the wound at each time point to quantify the rate of cell migration and wound closure.
-
2.3. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To investigate the compound's impact on cell cycle progression.
-
Protocol:
-
Treat U87 and T98 cells with the compound at IC50 and 2xIC50 concentrations for 72 hours.[4]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the cell cycle distribution (Sub-G0/G1, G1, S, G2/M phases) using a flow cytometer.
-
Workflow Diagram
Caption: General workflow for evaluating the anticancer effects of this compound.
Antioxidant and Cytoprotective Effects
This compound and its derivatives exhibit potent antioxidant properties by scavenging free radicals and activating protective cellular pathways. This compound B (LAB) protects pancreatic β-cells from cytokine-induced apoptosis by activating the Nrf2-HO-1 and Sirt1 pathways.[9][10]
Quantitative Data Summary: Antioxidant & Enzyme Inhibition
| Parameter | Assay Type | IC50 / Ki Value | Target | Reference |
| Xanthine Oxidase Inhibition | Cell-free enzyme assay | 5.2 µg/mL | Uric acid formation | [11][12] |
| DPPH Radical Scavenging | Cell-free chemical assay | 23.2 µg/mL | DPPH radicals | [11] |
| HIV-1 Integrase Inhibition | Cell-free enzyme assay | 0.48 µM (3'-joining) | HIV-1 Integrase | [11] |
| Pancreatic Lipase Inhibition | Cell-free enzyme assay | Ki = 33.1 ± 1.6 μM | Pancreatic Lipase | [13] |
| Carbonic Anhydrase VA Inhibition | Cell-free enzyme assay | Ki = 0.69 ± 0.01 μM | hCA VA | [13] |
Experimental Protocols
3.1. DPPH Radical Scavenging Assay
-
Objective: To measure the direct free radical scavenging ability of this compound in a cell-free system.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol. This solution has a deep violet color.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a small volume of the LA solution (e.g., 40 µL) to the DPPH solution (e.g., 2.96 mL).[14]
-
Incubate the mixture in the dark at room temperature for 20-30 minutes.
-
Measure the absorbance at 517 nm.[14]
-
The scavenging activity is indicated by the discoloration of the solution from violet to yellow. Calculate the percentage of inhibition compared to a control containing only the solvent and DPPH. Ascorbic acid can be used as a positive control.[14]
-
3.2. Cellular Reactive Oxygen Species (ROS) Measurement
-
Objective: To quantify the effect of this compound on intracellular ROS levels.
-
Protocol:
-
Culture cells of interest (e.g., VSMCs, neutrophils) in a suitable plate.[11][15]
-
Treat cells with this compound for a specified time.
-
Induce oxidative stress using an agent like H2O2, LPS, or PMA.[11][15]
-
Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After incubation, wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in LA-treated cells indicates a reduction in ROS levels.
-
3.3. Enzyme Inhibition Assays (General Protocol)
-
Objective: To determine the inhibitory activity of this compound against a specific enzyme.
-
Protocol:
-
Prepare a reaction mixture containing the purified enzyme (e.g., Xanthine Oxidase, Pancreatic Lipase), its specific substrate, and a suitable buffer.
-
Pre-incubate the enzyme with various concentrations of this compound for a set time (e.g., 15 minutes) at room temperature to allow for binding.[13]
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer or other appropriate detection method.
-
Calculate the rate of reaction and determine the percentage of inhibition for each LA concentration.
-
Calculate the IC50 value, which is the concentration of LA required to inhibit 50% of the enzyme's activity.
-
Signaling Pathway Diagram
Caption: this compound B promotes cell survival via anti- and pro-survival pathways.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound as a novel xanthine oxidase inhibitor has anti-inflammatory and hypouricemic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discover the Power of this compound as Human Carbonic Anhydrase VA and Pancreatic Lipase Inhibitor Through In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitory effects of this compound on proliferation and migration of rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies of Lithospermic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Lithospermic Acid (LA) and its derivatives, such as this compound B (LAB), in various animal models of disease. The protocols detailed below are intended to serve as a guide for researchers investigating the pharmacological properties of these compounds.
Pharmacokinetics of this compound in Rodents
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. Studies in rats have revealed key metabolic pathways and bioavailability.
Data Summary: Pharmacokinetic Parameters of this compound and its Metabolites in Rats
| Parameter | Intravenous Administration | Oral Administration | Reference |
| This compound (LA) | |||
| AUC(0-t) (mg·h/L) | 301.89 | 3.46 | [1] |
| Oral Bioavailability (%) | - | 1.15 | [1] |
| Biliary Recovery (%) | 0.46 (as LA) | Not detected | [1] |
| Metabolite M1 (3'-monomethyl-LA) | |||
| Biliary Recovery (%) | 17.23 | 0.10 | [1] |
| Metabolite M2 (3',3''-dimethyl-LA) | |||
| Biliary Recovery (%) | 57.67 | 4.16 | [1] |
| This compound B (LAB) | |||
| Bioavailability (50 mg/kg) (%) | - | 5 | [2] |
Experimental Protocol: Pharmacokinetic Analysis of this compound in Rats
This protocol is based on the methodology described by Wang et al. (2008).[1]
1. Animal Model:
-
Male Sprague-Dawley rats.
2. Drug Administration:
-
Intravenous (IV): Administer this compound dissolved in a suitable vehicle via the tail vein.
-
Oral (PO): Administer this compound by oral gavage.
3. Sample Collection:
-
Collect blood samples from the jugular vein at predetermined time points post-administration.
-
Collect bile samples via cannulation of the bile duct.
4. Sample Preparation:
-
Centrifuge blood samples to obtain plasma.
-
Perform protein precipitation on plasma and bile samples.
5. Analytical Method:
-
Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method to quantify the concentrations of this compound and its metabolites in plasma and bile.[1][3]
6. Data Analysis:
-
Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), bioavailability, and recovery using appropriate software.
Logical Workflow for Pharmacokinetic Studies
Diabetic Nephropathy
This compound B has demonstrated significant renoprotective effects in animal models of both type 1 and type 2 diabetic nephropathy.[4][5][6]
Data Summary: Effects of this compound B in a Type 2 Diabetic Nephropathy Rat Model (OLETF Rats)
| Parameter | Control (OLETF) | LAB (20 mg/kg/day) | Reference |
| Blood Pressure | Elevated | Significantly Reduced | [4][7] |
| Albuminuria | Markedly Elevated | Markedly Attenuated | [4][7] |
| Renal Lipid Peroxidation | Increased | Significantly Lowered | [4][5] |
| Renal MCP-1 Expression | Increased | Significantly Lowered | [4][5] |
| Renal TGF-β1 Expression | Increased | Significantly Lowered | [4][5] |
Experimental Protocol: Induction and Treatment of Diabetic Nephropathy in Rats
This protocol is adapted from studies by Kang et al.[4][5]
1. Animal Model:
-
Type 1 Diabetes: Induce diabetes in mice with streptozotocin (STZ) injections for 7 consecutive days.[6]
-
Type 2 Diabetes: Utilize Otsuka Long-Evans-Tokushima Fatty (OLETF) rats, a model of spontaneous type 2 diabetes.[4][5]
2. Drug Administration:
-
Administer this compound B (e.g., 20 mg/kg) orally, once daily, for the duration of the study (e.g., 28 weeks).[4][7]
3. Monitoring and Sample Collection:
-
Monitor blood pressure, blood glucose, and body weight regularly.
-
Collect 24-hour urine samples to measure albuminuria.
-
At the end of the study, collect blood and kidney tissues.
4. Biochemical Analysis:
-
Measure serum creatinine and blood urea nitrogen (BUN).
-
Quantify renal levels of lipid peroxidation, monocyte chemoattractant protein-1 (MCP-1), and transforming growth factor-beta1 (TGF-β1) using appropriate assays (e.g., ELISA, Western blot).[4][5]
5. Histological Analysis:
-
Perform histological staining (e.g., H&E, PAS) on kidney sections to assess glomerular hypertrophy, mesangial expansion, and extracellular matrix deposition.[4][7]
Signaling Pathway: this compound in Diabetic Kidney Fibrosis
This compound has been shown to mitigate kidney fibrosis by inhibiting the Piezo1 channel, which in turn attenuates the TGF-β1/Smad signaling pathway.[6]
Liver Fibrosis
This compound has shown protective effects against liver fibrosis by targeting the Piezo1 channel, thereby reducing oxidative stress and inflammation.[8]
Data Summary: Effects of this compound in a Mouse Model of Liver Fibrosis
| Parameter | CCl4 Control | LA Treatment | Reference |
| Fibrosis Index | Increased | Decreased | [8] |
| Liver Function | Impaired | Improved | [8] |
| Macrophage Piezo1 Expression | Increased | Inhibited | [8] |
| Oxidative Stress Markers | Elevated | Alleviated | [8] |
| Inflammatory Markers | Elevated | Alleviated | [8] |
Experimental Protocol: Induction and Treatment of Liver Fibrosis in Mice
This protocol is based on the methodology described by Luo et al. (2024).[8]
1. Animal Model:
-
Induce liver fibrosis in mice (e.g., C57BL/6) by intraperitoneal injection of carbon tetrachloride (CCl4) for a specified period (e.g., 4 weeks).
2. Drug Administration:
-
Administer this compound orally for a defined treatment period (e.g., 3 weeks), starting after the initial CCl4 injections.
3. Assessment of Liver Function and Fibrosis:
-
Measure serum levels of liver enzymes (e.g., ALT, AST).
-
Determine the fibrosis index through histological analysis (e.g., Sirius Red staining) of liver tissue.
4. Mechanistic Studies:
-
Perform molecular docking to identify potential targets of this compound.[8]
-
Use Western blotting and immunohistochemistry to assess the expression and activation of target proteins (e.g., Piezo1) in liver tissue, particularly in macrophages.[8]
-
Measure markers of oxidative stress and inflammation in the liver.
Signaling Pathway: this compound in Liver Fibrosis
In liver fibrosis, this compound inhibits Piezo1 activation in macrophages, leading to a reduction in both Piezo1/Notch-mediated inflammation and Piezo1/Ca2+-regulated oxidative stress.[8]
Neuroprotection
This compound has demonstrated neuroprotective effects in a mouse model of neurotoxicity, suggesting its potential therapeutic application in neurodegenerative diseases.
Data Summary: Neuroprotective Effects of this compound in a Mouse Model of Neurotoxicity
| Parameter | MPP+ Control | LA + MPP+ | Reference |
| Dopaminergic Neuron Count | Decreased | Significantly Attenuated Decrease | |
| Microglia Activation | Enhanced | Significantly Attenuated | |
| Astrogliosis | Promoted | Significantly Attenuated | |
| Aberrant Hippocampal Neurogenesis | Provoked | Significantly Attenuated |
Experimental Protocol: Neurotoxicity and Neuroprotection Study in Mice
This protocol is based on the study by Lin et al. (2015).
1. Animal Model:
-
Induce neurotoxicity in mice (e.g., ICR mice) using 1-methyl-4-phenylpyridinium (MPP+).
2. Drug Administration:
-
Pre-treat mice with this compound before inducing neurotoxicity.
3. Behavioral Assessment:
-
Conduct behavioral tests to assess motor function and cognitive deficits.
4. Immunohistochemical Analysis:
-
Perform immunohistochemistry on brain sections (substantia nigra and hippocampus) to:
-
Quantify dopaminergic neurons (e.g., tyrosine hydroxylase staining).
-
Assess microglia activation (e.g., Iba1 staining).
-
Evaluate astrogliosis (e.g., GFAP staining).
-
Examine neurogenesis (e.g., BrdU staining).
-
5. Molecular Analysis:
-
Use Western blotting to analyze the expression of proteins involved in apoptosis (e.g., caspases) and endoplasmic reticulum stress (e.g., GRP-78) in brain tissue.
Signaling Pathway: Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects by inhibiting neuronal apoptosis and neuroinflammation.
References
- 1. This compound attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic lithium treatment decreases mutant tau protein aggregation in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Lithium and neuroprotection: translational evidence and implications for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]
- 8. A Mouse Model of Amyloid β Oligomers: Their Contribution to Synaptic Alteration, Abnormal Tau Phosphorylation, Glial Activation, and Neuronal Loss In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Lithospermic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Lithospermic Acid using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocol described herein is applicable for the determination of this compound in various matrices, including plant extracts and pharmaceutical formulations. This application note includes a comprehensive experimental protocol, data presentation in tabular format for easy reference, and a visual representation of the experimental workflow.
Introduction
This compound, a prominent water-soluble bioactive compound predominantly found in the roots of Salvia miltiorrhiza (Danshen), has garnered significant attention in pharmaceutical research due to its potent antioxidant and cardioprotective properties. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies during drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][2] This application note outlines a robust reversed-phase HPLC (RP-HPLC) method for the reliable quantification of this compound.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Water (HPLC grade or Milli-Q)
-
Plant material or other sample matrix containing this compound
Equipment
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Chromatographic Conditions
A gradient reversed-phase HPLC method is recommended for the optimal separation of this compound from other phenolic compounds.[1][2]
| Parameter | Condition |
| Column | XBridge Shield RP18 (2.1 mm × 150 mm, 3.5 µm) or equivalent C18 column[3] |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid[3] |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 35°C[3] |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm[1][2][3] |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 98 | 2 |
| 15 | 85 | 15 |
| 35 | 80 | 20 |
| 45 | 75 | 25 |
| 65 | 55 | 45 |
| 66 | 10 | 90 |
| 70 | 10 | 90 |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of powdered, dried plant material and place it in a conical flask. Add 25 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The described HPLC method has been validated for its performance characteristics. A summary of the validation parameters is presented below.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ≤ 0.05 mg/L[1][2] |
| Limit of Quantification (LOQ) | Typically 3x LOD |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure from sample preparation to data analysis.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The method is sensitive, specific, and accurate, making it a valuable tool for quality control and research and development in the pharmaceutical and natural products industries. Adherence to the described protocol will ensure reproducible and accurate results.
References
Application Notes & Protocols for LC-MS Analysis of Lithospermic Acid
This document provides detailed application notes and protocols for the quantitative analysis of Lithospermic Acid and its related compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). These guidelines are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.
Application Notes
This compound (LA) and its derivatives, such as this compound B (LSB), are potent antioxidant compounds found in various medicinal plants, including Salvia miltiorrhiza. LC-MS has become the analytical method of choice for the sensitive and selective quantification of these compounds in complex biological and botanical matrices.
Key applications include:
-
Pharmacokinetic Studies: LC-MS/MS is extensively used to study the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models.[1][2] These studies have revealed that methylation is a primary metabolic pathway for LA.[1] The oral bioavailability of LA has been reported to be low, which is attributed to poor absorption and significant first-pass metabolism.[2][3]
-
Metabolite Identification: The high sensitivity and structural elucidation capabilities of tandem mass spectrometry are crucial for identifying metabolites of this compound, such as its O-methylated derivatives, in biological samples like serum and bile.[1][4]
-
Herbal Medicine Quality Control: A method for the simultaneous determination of eight components involved in the this compound B biosynthesis pathway has been developed to assess the quality of Salvia miltiorrhiza hairy root cultures.[5]
-
Stability and Degradation Studies: The degradation kinetics and mechanism of this compound have been investigated using HPLC-MS, revealing its stability under different environmental conditions and identifying its degradation products.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the LC-MS analysis of this compound and its derivatives.
Table 1: Pharmacokinetic Parameters of this compound (LA) in Rats [1]
| Parameter | Intravenous Administration | Oral Administration |
| AUC(0-t) (mgh/L) | 301.89 | 3.46 |
| Oral Bioavailability | - | 1.15% |
| Total Recovery (Bile) | 75.36% | 4.26% |
| % LA in Bile | 0.46% | 0.00% |
| % M1 in Bile | 17.23% | 0.10% |
| % M2 in Bile | 57.67% | 4.16% |
M1: 3'-monomethyl-lithospermic acid, M2: 3',3''-dimethyl-lithospermic acid
Table 2: Pharmacokinetic Parameters of this compound B (LSB) in Rats [2][3]
| Parameter | Intravenous (10 mg/kg) | Intravenous (50 mg/kg, dose-normalized to 10 mg/kg) | Oral (50 mg/kg) |
| AUC (µg·min/mL) | 702 | 993 | - |
| Absolute Oral Bioavailability | - | - | 5% |
Table 3: LC-MS/MS Method Validation for this compound B (LSB) and its Metabolites [4][7]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) | Recovery (%) |
| LSB | 16 - 4096 | 10 | < 9.3 | < 8.9 | 92.8 - 104.7 | 73.2 - 79.5 |
| Metabolites | 8 - 2048 | - | < 8.7 | < 9.9 | 92.5 - 107.9 | - |
Experimental Protocols
Protocol 1: Quantification of this compound B in Rat Serum
This protocol is adapted from validated LC-MS/MS methods for pharmacokinetic studies.[4][7]
1. Sample Preparation: Protein Precipitation
-
To 50 µL of rat serum, add 150 µL of acetonitrile containing the internal standard (e.g., silibinin or 7-hydroxy-3-phenyl-chromen-4-one).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1100 Series or equivalent.
-
Column: Luna C8 (5 µm, 2.0 x 50 mm) or ZORBAX SB-C18 (3.5 µm, 2.1 x 150 mm).[5][7]
-
Mobile Phase:
-
Gradient: Isocratic elution with 50:50 (v/v) A:B or a suitable gradient.[7]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Protocol 2: Extraction of this compound B from Salvia miltiorrhiza**
This protocol is based on an aqueous two-phase extraction method for efficient isolation from plant material.[8]
1. Plant Material Preparation
-
Dry the roots of Salvia miltiorrhiza at room temperature until a constant weight is achieved.
-
Mill the dried roots into a homogeneous powder (sieve through No. 120 mesh).[5]
2. Aqueous Two-Phase Extraction
-
Prepare an aqueous two-phase system with 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH2PO4.
-
Mix 0.02 g of the powdered plant material with 5 mL of 70% methanol and sonicate for 30 minutes.[5]
-
Centrifuge the extract at 10,000 x g for 5 minutes.[5]
-
Combine the crude extract with the aqueous two-phase system.
-
Agitate the mixture and allow the phases to separate.
-
Collect the upper n-butyl alcohol phase, which contains the enriched this compound B.
-
The sample can then be further purified by preparative HPLC if necessary.
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Metabolic pathway of this compound in rats.
References
- 1. Pharmacokinetics and metabolism of this compound by LC/MS/MS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound B isolated from Salvia miltiorrhiza in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous determination of this compound B and its three metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Kinetics and Mechanism of this compound under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]
- 7. Liquid chromatography-tandem mass spectrometry for the determination of this compound B in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction and isolation of this compound B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H NMR Spectrum Analysis of Lithospermic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of Lithospermic Acid using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes protocols for sample preparation, data acquisition, and interpretation, alongside illustrative diagrams of experimental workflows and relevant biological pathways.
Introduction to 1H NMR Spectroscopy in Natural Product Analysis
Proton (1H) NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of natural products like this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in a 1H NMR spectrum, researchers can gain detailed insights into the molecular structure and conformation of the compound.
1H NMR Data for Rosmarinic Acid (as a Structural Analog to this compound)
Due to the limited availability of a complete, tabulated 1H NMR dataset for this compound in the public domain, the following table presents the 1H NMR data for Rosmarinic Acid, a structurally similar and closely related caffeic acid ester. This data is provided as a representative example to illustrate the type of information obtained from a 1H NMR analysis. The data is reported for a sample dissolved in Deuterated Methanol (CD3OD).[1][2]
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | 6.59 | d | 2.0 |
| H-5 | 6.54 | d | 8.0 |
| H-6 | 6.47 | dd | 8.0, 2.0 |
| H-7a,b | 2.85, 2.93 | dd | 14.5, 8.5 (a), 14.5, 4.5 (b) |
| H-8 | 5.01 | dd | 8.5, 4.5 |
| H-2' | 6.88 | d | 2.0 |
| H-5' | 6.61 | d | 8.0 |
| H-6' | 6.79 | dd | 8.0, 2.0 |
| H-7' | 7.39 | d | 15.9 |
| H-8' | 6.11 | d | 15.9 |
Experimental Protocols
Protocol 1: Sample Preparation for 1H NMR Analysis
This protocol outlines the steps for preparing a sample of this compound for 1H NMR spectroscopy.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated NMR solvent (e.g., Methanol-d4, DMSO-d6)
-
5 mm NMR tubes
-
Pipettes and pipette tips
-
Vortex mixer
-
Filter (e.g., glass wool plug in a Pasteur pipette)
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent will depend on the solubility of the sample and the desired chemical shift referencing.
-
Dissolution: Gently vortex the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small glass wool plug placed at the bottom of a Pasteur pipette directly into a clean 5 mm NMR tube. This step is crucial to ensure good spectral quality.
-
Sample Transfer: The final volume of the solution in the NMR tube should be approximately 0.5-0.6 mL, which corresponds to a height of about 4-5 cm in a standard 5 mm tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Protocol 2: 1H NMR Data Acquisition
This protocol provides a general procedure for acquiring a 1D 1H NMR spectrum. Instrument-specific parameters may need to be adjusted.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Instrument Setup: Tune and shim the spectrometer according to the manufacturer's instructions to achieve optimal magnetic field homogeneity.
-
Sample Insertion: Insert the prepared NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform fine shimming on the sample to maximize spectral resolution.
-
Acquisition Parameters: Set the following typical acquisition parameters for a 1D 1H NMR experiment:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain: Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
-
Data Acquisition: Start the acquisition.
-
Data Processing: After the acquisition is complete, perform Fourier transformation, phase correction, and baseline correction of the Free Induction Decay (FID) to obtain the final spectrum.
-
Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for 1H NMR Analysis.
Signaling Pathway of this compound
This compound has been shown to exert protective effects through the activation of the Nrf2 signaling pathway.
Caption: Nrf2 Pathway Activation.
References
Application Notes and Protocols for Lithospermic Acid Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithospermic acid (LA), a polyphenolic compound extracted from plants of the Lamiaceae and Boraginaceae families, has garnered significant attention for its diverse pharmacological activities.[1][2] As a conjugate of rosmarinic acid and caffeic acid, LA exhibits potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] These characteristics make it a promising candidate for therapeutic development in cardiovascular diseases, neurodegenerative disorders, and oncology.[1][3][4] These application notes provide detailed protocols for cell-based assays to investigate the biological activities of this compound in a research and drug development setting.
Biological Activities of this compound
This compound's therapeutic potential stems from its multifaceted mechanisms of action. It is a potent scavenger of free radicals, capable of mitigating oxidative stress by preventing the production of superoxide radicals and lipid peroxidation.[1][2] Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators. Furthermore, LA has demonstrated anti-proliferative effects in various cancer cell lines.[3]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the in vitro effects of this compound and its derivatives from published studies.
Table 1: Cytotoxicity of this compound and its Methyl Ester Derivative in Glioblastoma Cell Lines
| Cell Line | Compound | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| U87 | 9″-Lithospermic Acid Methyl Ester | Trypan Blue Exclusion | 72 | 30 | [5] |
| T98 | 9″-Lithospermic Acid Methyl Ester | Trypan Blue Exclusion | 72 | 34 | [5] |
| SH-SY5Y (Neuroblastoma) | This compound Methyl Ester | Cell Viability Assay | Not Specified | 85.93 | [5] |
Table 2: Effective Concentrations of this compound B in an In Vitro Model of Cytokine-Induced Apoptosis
| Cell Line | Treatment | Assay | Effective Concentration (µM) | Observed Effect | Reference |
| INS-1 | This compound B (pretreatment) + INF-γ (1000 U/mL) and IL-1β (100 U/mL) | Cell Death Assay | 50 | Significantly reduced cytokine-induced cell death | [6] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the bioactivity of this compound.
Assessment of Antioxidant Activity: DCFH-DA Assay
This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[7][8][9]
Materials:
-
Cells of interest (e.g., HCT116, HepG2)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
DCFH-DA (stock solution of 10-20 mM in DMSO, stored at -20°C)[7][8]
-
H₂O₂ (as a positive control for ROS induction)[7]
-
Phosphate Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)[7][9]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-3 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]
-
Compound Treatment: Remove the culture medium and treat the cells with various concentrations of this compound (and a vehicle control) in serum-free medium for a predetermined time (e.g., 1-24 hours).
-
ROS Induction (Optional): To induce oxidative stress, co-incubate with a known ROS inducer like H₂O₂ (e.g., 100-500 µM) for the last 30-60 minutes of the compound treatment.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C, protected from light.[7][9]
-
Measurement: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader.[7]
Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This protocol quantifies the effect of this compound on the production of nitric oxide, a key inflammatory mediator.
Principle: The Griess reaction is a colorimetric assay that detects the presence of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO. The assay involves a two-step diazotization reaction where acidified nitrite produces a nitrosating agent that reacts with sulfanilic acid to form a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo-derivative, which can be measured spectrophotometrically at ~540 nm.[10][11]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
96-well tissue culture plates
-
This compound
-
Lipopolysaccharide (LPS) to induce inflammation
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine in water)
-
Sodium Nitrite (NaNO₂) for standard curve
-
Cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a serial dilution of NaNO₂ in cell culture medium to generate a standard curve (e.g., 0-100 µM).
-
Griess Reaction: Add 50 µL of supernatant or standard to a new 96-well plate. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B to each well.[12] Incubate for 10-15 minutes at room temperature, protected from light.[10][12]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples using the standard curve.
Assessment of Cytotoxicity: MTT Assay
This protocol determines the effect of this compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[3][4]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
-
Cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[13] Mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[4]
Assessment of Cell Proliferation: BrdU Incorporation Assay
This protocol measures the effect of this compound on DNA synthesis and cell proliferation.
Principle: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. An anti-BrdU antibody is then used to detect the incorporated BrdU, providing a measure of cell proliferation.[1][2]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound
-
BrdU labeling solution (typically 10 µM)
-
Fixing/Denaturing solution (e.g., acid-based or heat-based)
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.[2][14]
-
Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's instructions to allow antibody access to the incorporated BrdU.[14]
-
Immunodetection: Incubate with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.[14]
-
Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.[14]
-
Measurement: Measure the absorbance at 450 nm.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.
Caption: Nrf2/HO-1 antioxidant signaling pathway activated by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.3.4. DCF-DA Assay Protocol [bio-protocol.org]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doc.abcam.com [doc.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. media.cellsignal.com [media.cellsignal.com]
Lithospermic Acid: Application Notes and Protocols for Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithospermic acid (LSA), a phenolic acid compound predominantly isolated from Salvia miltiorrhiza (Danshen), has garnered significant attention in biomedical research for its diverse pharmacological activities. These include antioxidant, anti-inflammatory, and organ-protective effects. A key aspect of its mechanism of action involves the inhibition of various enzymes, making it a compound of interest for therapeutic development. This document provides detailed application notes and protocols for studying the inhibitory effects of this compound on several key enzymes.
Enzyme Inhibition Profile of this compound
This compound has been demonstrated to be a competitive inhibitor of several enzymes, indicating that it reversibly binds to the active site of the enzyme, competing with the substrate. This inhibitory action forms the basis for its potential therapeutic applications in conditions such as obesity, gout, and fibrotic diseases.
Quantitative Inhibition Data
The following table summarizes the known quantitative inhibitory parameters of this compound against various enzymes.
| Target Enzyme | IC50 Value | Ki Value | Mode of Inhibition | Therapeutic Relevance |
| Pancreatic Lipase (PL) | 5.4 ± 0.17 µM[1] | 33.1 ± 1.6 µM[1][2][3] | Competitive[1] | Obesity, Metabolic Syndrome |
| Human Carbonic Anhydrase VA (hCA VA) | - | 0.69 ± 0.01 µM[1][2][3] | Not specified | Obesity, Metabolic Syndrome |
| Xanthine Oxidase (uric acid formation) | 5.2 µg/mL[4] | - | Competitive[4] | Gout, Hyperuricemia |
| Xanthine Oxidase (superoxide formation) | 1.08 µg/mL[4] | - | Competitive[4] | Inflammatory conditions |
| Prolyl Hydroxylase | ~50% inhibition[5] | - | Not specified | Fibrotic diseases |
| Lysyl Hydroxylase | ~50% inhibition[5] | - | Not specified | Fibrotic diseases |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound in enzyme inhibition and a general workflow for assessing its inhibitory potential.
References
Application Notes: Development of a Competitive ELISA for Lithospermic Acid B
Introduction
Lithospermic Acid B (LAB) is a major water-soluble phenolic compound extracted from Salvia miltiorrhiza (Danshen), a traditional herb used in the treatment of cardiovascular diseases.[1][2] LAB exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[3][4][5][6] Its therapeutic potential has led to increased interest in its quantification in herbal preparations, biological samples, and pharmaceutical formulations. This document outlines the development of an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive and specific detection of this compound B.
As a small molecule (M.Wt: 538.46 g/mol ), LAB is a hapten and not immunogenic on its own.[7][8] Therefore, to elicit an immune response and generate specific antibodies, it must be conjugated to a larger carrier protein.[9][10] The developed assay is an indirect competitive ELISA, a common and effective format for the quantitative analysis of small molecules.[11][12][13]
Principle of the Assay
The indirect competitive ELISA for this compound B is based on the competition between free LAB in the sample and a fixed amount of LAB conjugated to a coating protein (e.g., Bovine Serum Albumin, BSA) for binding to a limited number of specific anti-LAB antibodies.
The wells of a microplate are coated with a LAB-BSA conjugate. The sample containing free LAB is pre-incubated with a specific primary antibody against LAB (Ab-LSB) and then added to the coated wells.[1][2] The free LAB in the sample competes with the immobilized LAB-BSA for binding to the antibody. After an incubation period, the unbound reagents are washed away. The amount of primary antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP). Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of free LAB in the sample. A standard curve is generated using known concentrations of LAB, from which the concentration of LAB in unknown samples can be determined.
Data Presentation
The following tables summarize the expected quantitative data from the development and validation of the this compound B ELISA. The values are based on published literature for a successfully developed LAB ELISA.[1][2]
Table 1: Assay Performance Characteristics
| Parameter | Result |
| Assay Format | Indirect Competitive ELISA |
| IC₅₀ Value | ~120 ng/mL[1][2] |
| Detection Range | 5 to 5 x 10⁴ ng/mL[1][2] |
| Limit of Detection (LOD) | 45.89 ng/mL[1] |
| Antibody Specificity | Specific to LAB, no cross-reactivity with the carrier protein[1][2] |
Table 2: Example Standard Curve Data
| LAB Standard (ng/mL) | Absorbance (450 nm) | % Inhibition |
| 0 | 1.502 | 0% |
| 10 | 1.277 | 15% |
| 50 | 0.991 | 34% |
| 100 | 0.781 | 48% |
| 250 | 0.496 | 67% |
| 500 | 0.315 | 79% |
| 1000 | 0.195 | 87% |
| 5000 | 0.090 | 94% |
Experimental Protocols
Protocol 1: Preparation of Immunogen and Coating Conjugate
To develop an ELISA for a small molecule like LAB, it is essential to first create an immunogen to produce antibodies and a coating conjugate for the ELISA plate. This involves covalently linking LAB to a carrier protein.
Materials:
-
This compound B (LAB)
-
Carrier Proteins: Keyhole Limpet Hemocyanin (KLH) for immunogen and Bovine Serum Albumin (BSA) for coating conjugate.[14]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Methodology (EDC/NHS Chemistry): [14]
-
Dissolve LAB in a suitable solvent (e.g., DMSO) and then dilute in PBS.
-
Activate the carboxylic acid groups on LAB by adding EDC and NHS. Incubate for 15-30 minutes at room temperature.
-
Dissolve the carrier protein (KLH or BSA) in PBS.
-
Add the activated LAB solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 to 40:1 is common.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine).
-
Remove unconjugated LAB and reaction by-products by extensive dialysis against PBS at 4°C for 48 hours, with several buffer changes.
-
Confirm successful conjugation using methods such as MALDI-TOF mass spectrometry or by observing the UV-Vis spectrum.[15] Store the conjugates at -20°C.
Protocol 2: Antibody Production (General Overview)
-
Immunization: Emulsify the LAB-KLH immunogen with a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts). Immunize animals (e.g., rabbits or hens) according to a standard immunization schedule.[1]
-
Titer Determination: Collect serum (or egg yolks) periodically and determine the antibody titer using an indirect ELISA with the LAB-BSA coating conjugate.
-
Antibody Purification: Once a high titer is achieved, purify the antibodies from the serum or egg yolks using protein A/G affinity chromatography or antigen-affinity chromatography.
Protocol 3: Indirect Competitive ELISA Protocol
Materials:
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay Buffer (e.g., 1% BSA in PBST)
-
LAB-BSA coating conjugate
-
Anti-LAB primary antibody (Ab-LSB)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well ELISA plates
-
LAB standard solutions and unknown samples
Methodology:
-
Coating: Dilute the LAB-BSA conjugate in Coating Buffer to an optimal concentration (determined by checkerboard titration, e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.
-
Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.
-
Competitive Reaction:
-
In separate tubes, add 50 µL of LAB standard or unknown sample to 50 µL of the diluted anti-LAB primary antibody. Pre-incubate for 30 minutes at 37°C.
-
Transfer 100 µL of this mixture to the corresponding wells of the ELISA plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Discard the solution and wash the plate 3 times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Discard the secondary antibody solution and wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader within 10 minutes.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Indirect Competitive ELISA for this compound B of Salvia miltiorrhiza with Its Specific Antibodies Generated via Artificial Oil Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. This compound | C27H22O12 | CID 6441498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 10. aptamergroup.com [aptamergroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 13. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Lithospermic Acid from Plant Material
Introduction
Lithospermic acid and its derivatives, such as this compound B (also known as Salvianolic Acid B), are potent, water-soluble polyphenolic compounds predominantly found in plants of the Salvia genus, most notably Salvia miltiorrhiza (Danshen), as well as in Salvia officinalis (sage) and Thymus thracicus (thyme).[1] These compounds have garnered significant interest from researchers and drug development professionals due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.[2][3][4][5] This document provides detailed protocols for the extraction and purification of this compound from plant materials, summarizes key quantitative data, and illustrates the experimental workflow and a relevant biological signaling pathway.
Key Extraction Methodologies
The extraction of this compound from plant sources typically involves initial solid-liquid extraction followed by purification steps to remove impurities like tannins, polysaccharides, and proteins.[6] Conventional methods often employ aqueous ethanol solutions.[6] A more advanced and efficient method involves an aqueous two-phase system (ATPS) extraction, which integrates separation and purification, leading to higher recovery yields and purity.[6][7]
Experimental Protocols
Protocol 1: Conventional Aqueous Ethanol Extraction
This protocol outlines a standard method for the initial extraction of this compound from dried plant material.
1. Materials and Reagents:
- Dried and powdered plant material (e.g., Salvia miltiorrhiza root), passed through a 40-mesh sieve.[6]
- Ethanol (analytical grade)
- Deionized water
- Hydrochloric acid (for pH adjustment)
- Vacuum filtration apparatus with a 500-mesh metal sieve.[6]
- Rotary evaporator
- Freeze-dryer
2. Extraction Procedure:
- Weigh 1 kg of powdered Salvia miltiorrhiza root.[6]
- Prepare a 60% (v/v) ethanol-water solution.
- Adjust the pH of the ethanol solution to 2.0 using hydrochloric acid. A pH of 2.0 is noted as a stability point for this compound B in aqueous solutions.[6]
- Add the powdered root to 5 L of the prepared solvent (a 1:5 solid-to-liquid ratio).
- Heat the mixture to boiling and maintain for 60 minutes.[6]
- Filter the mixture under vacuum through a 500-mesh metal sieve while still hot.[6]
- Repeat the extraction process (steps 4-6) on the plant residue with an additional 5 L of the 60% ethanol solution to maximize yield.[6]
- Combine the filtrates from both extractions.
- Concentrate the combined filtrate using a rotary evaporator at 40°C to remove the ethanol.[6]
- The resulting aqueous extract can be used directly for further purification or can be freeze-dried to obtain a crude extract powder.[6] This process yields a crude extract with approximately 5.3% purity and 82.0% recovery of this compound B.[6]
Protocol 2: Aqueous Two-Phase System (ATPS) Extraction and Purification
This protocol describes a more advanced method for separating and purifying this compound B from the crude aqueous extract obtained from Protocol 1. This method achieves a high recovery yield and partition coefficient.[6][7]
1. Materials and Reagents:
- Crude aqueous extract from Protocol 1.
- n-butyl alcohol (analytical grade)
- Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
- Preparative High-Performance Liquid Chromatography (Prep-HPLC) system.
2. ATPS Procedure:
- Prepare the aqueous two-phase system. For every 100 g of the system, the optimal composition is 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH2PO4.[7]
- Maintain a solvent-to-solid (crude extract) ratio of 10.[7]
- Add the crude aqueous extract to the prepared ATPS.
- Mix thoroughly and allow the phases to separate. This compound B will preferentially partition into the upper, n-butyl alcohol-rich phase.
- Separate the upper phase containing the target compound. Under these optimized conditions, a recovery yield of 99.8% can be achieved in this step.[6][7]
3. Final Purification by Preparative HPLC:
- The collected upper phase from the ATPS step is concentrated to remove the n-butyl alcohol.
- The residue is then subjected to preparative chromatography for final purification.
- This two-step process (ATPS followed by preparative chromatography) can yield this compound B with a purity of 99.3% and a total recovery of 70.1%.[6][7]
Data Presentation: Summary of Extraction Parameters
The following tables summarize the quantitative data for the described extraction and purification methods for this compound B from Salvia miltiorrhiza.
Table 1: Conventional Aqueous Ethanol Extraction Parameters and Results
| Parameter | Value | Reference |
|---|---|---|
| Plant Material | Salvia miltiorrhiza root powder | [6] |
| Solvent | 60% Ethanol (v/v) | [6] |
| pH | 2.0 | [6] |
| Solid-to-Liquid Ratio | 1:5 (kg:L) | [6] |
| Extraction Time | 60 minutes | [6] |
| Number of Extractions | 2 | [6] |
| Result | ||
| Crude Purity | 5.3% | [6] |
| Recovery | 82.0% |[6] |
Table 2: Optimized Aqueous Two-Phase System (ATPS) Parameters and Results
| Parameter | Value | Reference |
|---|---|---|
| System Components | n-butyl alcohol / KH2PO4 | [6][7] |
| n-butyl alcohol Conc. | 39.1% (w/w) | [7] |
| KH2PO4 Conc. | 22.6% (w/w) | [7] |
| Solvent-to-Solid Ratio | 10 | [7] |
| Result (ATPS Step) | ||
| Purity | 70.5% | [7] |
| Recovery Yield | 99.8% | [7] |
| Result (Post-Prep HPLC) | ||
| Final Purity | 99.3% | [7] |
| Overall Recovery | 70.1% |[7] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for this compound Extraction
The following diagram illustrates the complete workflow from the initial plant material to the final purified this compound B.
Caption: Workflow for this compound B Extraction and Purification.
Signaling Pathway: Cytoprotective Effect of this compound B
This compound B (LAB) exerts protective effects in cells, for instance, in pancreatic β-cells, by mitigating cytokine-induced apoptosis. This involves the activation of antioxidant pathways.[8] The diagram below illustrates the activation of the Nrf2-HO-1 and Sirt1 anti-apoptotic pathways by LAB.
Caption: Protective mechanism of this compound B against apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 28831-65-4 | this compound [phytopurify.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Extraction and isolation of this compound B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of (+)-Lithospermic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of (+)-Lithospermic Acid, a naturally occurring compound with significant biological activities, including anti-HIV properties. This document details various synthetic strategies developed by leading research groups, presenting key quantitative data in tabular format for easy comparison. Detailed experimental protocols for pivotal reactions are provided, along with visualizations of the synthetic pathways to aid in understanding and replication.
Introduction to (+)-Lithospermic Acid
(+)-Lithospermic acid, first isolated from Lithospermum ruderale, is a trimer of caffeic acid.[1] It has garnered significant interest in the scientific community due to its potent biological activities. Notably, it has demonstrated anti-HIV activity by inhibiting HIV-1 integrase, an essential enzyme for viral replication.[1] Its complex polyphenolic structure, featuring a dihydrobenzofuran core and multiple chiral centers, has made it a challenging target for total synthesis, inspiring the development of innovative synthetic methodologies.
Synthetic Strategies and Key Transformations
Several successful total syntheses of (+)-Lithospermic Acid have been reported, each employing unique key strategies to construct the core structures and assemble the final molecule. This section highlights three distinct and notable approaches.
Enantioselective Synthesis via Intramolecular Oxa-Michael Addition and C-H Olefination (Ghosh et al.)
This convergent synthesis features an organocatalytic enantioselective intramolecular oxa-Michael addition to construct the chiral chromanone intermediate. A hypervalent iodine-mediated rearrangement then forms the dihydrobenzofuran core. The final key coupling is achieved through an intermolecular C-H olefination.[1][2]
Convergent Synthesis via Late-Stage Intermolecular C-H Olefination (Wang and Yu)
This approach utilizes two C-H activation reactions as key steps. The dihydrobenzofuran core is constructed via a Rh-catalyzed carbene C-H insertion. A late-stage intermolecular C-H olefination couples the two main fragments in a highly convergent manner, showcasing the power of C-H functionalization in complex molecule synthesis.[3][4][5]
Asymmetric Synthesis via Intramolecular Alkylation through C-H Bond Activation (Bergman and Ellman)
The first total synthesis of (+)-Lithospermic Acid employed an asymmetric intramolecular alkylation via a rhodium-catalyzed C-H bond activation. This key step, directed by a chiral imine, efficiently assembles the dihydrobenzofuran core of the natural product.[6] A significant challenge in this synthesis was the final deprotection of the multiple phenolic and carboxylic acid groups.
Quantitative Data Summary
The following tables summarize the yields of the key transformations in the discussed synthetic routes.
Table 1: Key Reaction Yields in the Ghosh et al. Synthesis
| Step | Product | Yield (%) |
| Enantioselective intramolecular oxa-Michael addition | Chromanone derivative | 97 |
| Hypervalent iodine-promoted rearrangement | Dihydrobenzofuran | 61 |
| Intermolecular C-H olefination | Coupled product | 89 |
| Final deprotection | (+)-Lithospermic Acid | 34 |
Table 2: Key Reaction Yields in the Wang and Yu Synthesis
| Step | Product | Yield (%) |
| Rh-catalyzed carbene C-H insertion | Dihydrobenzofuran core | 85 |
| Intermolecular C-H olefination | Hexamethyl lithospermate | 55 |
| Final deprotection | (+)-Lithospermic Acid | 31 |
Table 3: Key Reaction Yields in the Bergman and Ellman Synthesis
| Step | Product | Yield (%) |
| Asymmetric intramolecular alkylation via C-H activation | Dihydrobenzofuran | 88 |
| Knoevenagel condensation | Cinnamic acid derivative | 85 |
| Final deprotection | (+)-Lithospermic Acid | 35 |
Experimental Protocols
Detailed experimental protocols for the key reactions from the discussed syntheses are provided below.
Protocol 1: Enantioselective Intramolecular Oxa-Michael Addition (Ghosh et al.)[1]
-
Reaction: To a solution of alkylidene β-keto ester (1.0 equiv) in toluene (0.1 M), is added a quinidine-derived catalyst (0.2 equiv).
-
Conditions: The reaction mixture is stirred at 23 °C for 48 hours.
-
Work-up and Purification: The resulting product is treated with p-toluenesulfonic acid (2.0 equiv) and heated at 80 °C for 2 hours. After cooling, the mixture is diluted with ethyl acetate, washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chromanone.
Protocol 2: Hypervalent Iodine-Mediated Rearrangement (Ghosh et al.)[1]
-
Reaction: To a solution of the chromanone (1.0 equiv) in trimethylorthoformate is added phenyliodine bis(trifluoroacetate) (PIFA, 1.1 equiv), anhydrous formic acid (0.1 equiv), and concentrated H2SO4 (25 equiv).
-
Conditions: The reaction mixture is stirred at room temperature overnight.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash chromatography to yield the dihydrobenzofuran.
Protocol 3: Intermolecular C-H Olefination (Wang and Yu)[3][4]
-
Reaction: In a glovebox, a vial is charged with the dihydrobenzofuran carboxylic acid (1.0 equiv), acrylate (1.5 equiv), Pd(OAc)2 (10 mol %), and Ac-Ile-OH (30 mol %).
-
Conditions: Anhydrous tert-amyl alcohol is added, and the vial is sealed with a Teflon-lined cap. The mixture is heated at 100 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to give the coupled product.
Protocol 4: Asymmetric Intramolecular Alkylation via C-H Activation (Bergman and Ellman)[6]
-
Reaction: A solution of the chiral imine substrate (1.0 equiv) and [RhCl(coe)2]2 (10 mol %) with a ferrocenyl phosphine ligand (30 mol %) in toluene is prepared.
-
Conditions: The reaction mixture is heated at 75 °C for 20 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the resulting imine is hydrolyzed with aqueous HCl. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by chromatography to yield the dihydrobenzofuran.
Visualizations
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic pathway by Ghosh et al.
Caption: Synthetic pathway by Wang and Yu.
Caption: Synthetic pathway by Bergman and Ellman.
References
- 1. Enantioselective Total Synthesis of (+)-Lithospermic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective total synthesis of (+)-lithospermic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C–H Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly convergent total synthesis of (+)-lithospermic acid via a late-stage intermolecular C-H olefination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of (+)-lithospermic acid by asymmetric intramolecular alkylation via catalytic C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lithospermic Acid in a Diabetic Retinopathy Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lithospermic Acid (specifically, this compound B or LAB) in a preclinical animal model of diabetic retinopathy. The protocols outlined below are based on established research and are intended to guide researchers in investigating the therapeutic potential of this compound and its derivatives.
Introduction
Diabetic retinopathy is a leading cause of blindness and a common microvascular complication of diabetes mellitus.[1][2] The pathogenesis of this condition is complex, involving oxidative stress, inflammation, and increased vascular permeability driven by factors such as Vascular Endothelial Growth Factor (VEGF).[1][3][4] this compound B (LAB), a natural compound isolated from Salvia miltiorrhiza, has demonstrated significant therapeutic potential in preclinical models of diabetic retinopathy.[1][3][5] Its antioxidant and anti-inflammatory properties suggest a multifactorial mechanism of action, making it a promising candidate for further investigation.[1][3][5]
Mechanism of Action
This compound B appears to exert its protective effects in diabetic retinopathy through several key mechanisms:
-
Anti-inflammatory Effects: LAB treatment has been shown to reduce circulating levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP), monocyte chemotactic protein-1 (MCP-1), and tumor necrosis factor-alpha (TNFα).[1][5]
-
Antioxidant Properties: A key indicator of its antioxidant effect is the reduction of urinary 8-hydroxy-2′-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage.[1][3]
-
Reduction of Vascular Endothelial Growth Factor (VEGF): LAB treatment leads to a decrease in both the expression and concentration of VEGF in the retina and ocular fluid.[1][3] VEGF is a potent promoter of vascular permeability and angiogenesis, key pathological features of diabetic retinopathy.[1][3][4]
-
Inhibition of Protein Kinase C (PKC) Activation: The therapeutic effects of LAB may also be linked to the inhibition of PKC activation, a pathway implicated in VEGF-induced vascular permeability.[1][3]
Signaling Pathway Overview
Caption: Proposed mechanism of this compound B in diabetic retinopathy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a 52-week study of this compound B in the Otsuka Long-Evans Tokushima Fatty (OLETF) rat model of type 2 diabetes.[1]
Table 1: Effects of this compound B on Retinal Vascular Integrity and VEGF Levels
| Parameter | Control Group | 10 mg/kg LAB | 20 mg/kg LAB |
| Vascular Leakage Score | High | Significantly Reduced | Further Reduced |
| VEGF in Ocular Fluid (pg/mL) | Elevated | Significantly Lower | N/A |
| Retinal VEGF Expression (Western Blot) | High | Decreased | Significantly Decreased |
| Retinal Capillary Basement Membrane Thickness (nm) | Thickened | Significantly Reduced | Further Reduced |
Data presented is a qualitative summary of the findings. For specific numerical values and statistical significance, refer to the original publication.[1]
Table 2: Effects of this compound B on Systemic Biomarkers
| Parameter | Control Group | 10 mg/kg LAB | 20 mg/kg LAB |
| Body Weight (g) | Increased | No Significant Change | No Significant Change |
| Fasting Glucose (mg/dL) | Elevated | Improved | Significantly Improved |
| Serum hsCRP (ng/mL) | Elevated | Lower | Significantly Lower |
| Serum MCP-1 (pg/mL) | Elevated | Lower | Significantly Lower |
| Serum TNF-α (pg/mL) | Elevated | Lower | Significantly Lower |
| Urinary 8-OHdG (ng/mg creatinine) | Elevated | Lower | Significantly Lower |
Data presented is a qualitative summary of the findings. For specific numerical values and statistical significance, refer to the original publication.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in a diabetic retinopathy animal model.
Animal Model and Dosing Regimen
-
Animal Model: Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes, are a suitable choice.[1]
-
Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Group Allocation: At 24 weeks of age, randomly assign rats to the following groups:
-
Control (vehicle, e.g., normal saline)
-
This compound B (10 mg/kg)
-
This compound B (20 mg/kg)
-
-
Dosing: Administer the assigned treatment orally once daily for 52 weeks.[1]
-
Monitoring: Monitor body weight and general health status regularly throughout the study.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound B.
Assessment of Retinal Vascular Leakage (Fluorescein Angiography)
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.
-
Pupil Dilation: Dilate the pupils with a topical mydriatic agent.
-
Fluorescein Injection: Inject a 10% fluorescein sodium solution intraperitoneally.
-
Imaging: Capture images of the retina using a fundus camera at early and late phases after fluorescein injection.
-
Analysis: Assess the degree of vascular leakage from the retinal vessels. Leakage can be scored by a blinded observer.
Histological Analysis
-
Tissue Preparation: At the end of the treatment period, euthanize the animals and enucleate the eyes. Fix the eyeballs in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Embedding and Sectioning: Embed the tissues in paraffin and cut thin sections (e.g., 4 µm).
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize the overall retinal structure.
-
Microscopy: Examine the sections under a light microscope to assess for any structural abnormalities.
Immunohistochemistry for VEGF
-
Antigen Retrieval: Deparaffinize and rehydrate the retinal sections. Perform antigen retrieval using a citrate buffer.
-
Blocking: Block non-specific antibody binding with a suitable blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against VEGF overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate.
-
Visualization: Develop the signal using a chromogen such as diaminobenzidine (DAB) and counterstain with hematoxylin.
-
Analysis: Quantify the intensity of VEGF staining in the retinal layers.
Western Blot for Retinal VEGF
-
Protein Extraction: Dissect the retinas and homogenize in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody against VEGF, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin).
Measurement of VEGF in Ocular Fluid
-
Sample Collection: Carefully aspirate the ocular fluid from the enucleated eyes.
-
ELISA: Use a commercially available ELISA kit to quantify the concentration of VEGF in the ocular fluid samples according to the manufacturer's instructions.
Assessment of Retinal Capillary Basement Membrane Thickness
-
Tissue Preparation: Fix small pieces of the retina in glutaraldehyde and post-fix in osmium tetroxide.
-
Embedding and Sectioning: Dehydrate the tissue and embed in an epoxy resin. Cut ultrathin sections.
-
Transmission Electron Microscopy (TEM): Examine the sections using a transmission electron microscope.
-
Measurement: Capture images of retinal capillaries and measure the basement membrane thickness at multiple points.
Analysis of Systemic Biomarkers
-
Blood and Urine Collection: Collect blood samples via cardiac puncture at the time of euthanasia and urine samples at baseline and at the end of the study.
-
Biochemical Analysis: Use commercial ELISA kits or other appropriate assays to measure the serum concentrations of hsCRP, MCP-1, and TNF-α, and the urinary concentration of 8-OHdG.
Conclusion
The available data strongly suggest that this compound B has a protective effect against the development of diabetic retinopathy in a preclinical model.[1][3][5] Its ability to mitigate inflammation, oxidative stress, and vascular leakage highlights its potential as a therapeutic agent.[1][3] The protocols provided herein offer a robust framework for further investigation into the efficacy and mechanisms of action of this compound and related compounds in the context of diabetic eye disease.
References
- 1. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. The effect of this compound, an antioxidant, on development of diabetic retinopathy in spontaneously obese diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Lithospermic Acid and its Derivatives in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Current therapeutic strategies offer limited efficacy, highlighting the urgent need for novel therapeutic agents. Lithospermic Acid and its derivatives, natural compounds found in plants such as Salvia miltiorrhiza, have garnered attention for their potential anticancer properties. Recent studies have focused on the application of 9”-Lithospermic Acid Methyl Ester, a derivative of this compound, demonstrating its cytotoxic and anti-migratory effects on glioblastoma cell lines. These notes provide a comprehensive overview of its application, including its mechanism of action, protocols for key experiments, and a summary of quantitative data.
Mechanism of Action and Signaling Pathway
9”-Lithospermic Acid Methyl Ester has been shown to inhibit proliferation, induce cell death, and impede the migration of glioblastoma cells.[1][2][3] The proposed mechanism of action involves the induction of S-phase cell cycle arrest and an accumulation of cells in the sub-G0/G1 phase, indicative of apoptosis.[2] A key signaling pathway implicated in these effects is the cyclic AMP (cAMP) pathway.[2] In glioblastoma, elevated intracellular cAMP levels are associated with the induction of apoptosis.[4][5] It is hypothesized that 9”-Lithospermic Acid Methyl Ester may inhibit adenylate cyclase, leading to a modulation of cAMP levels that ultimately promotes apoptosis in glioblastoma cells.[2]
Caption: Proposed signaling pathway of 9”-Lithospermic Acid Methyl Ester in glioblastoma cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of 9”-Lithospermic Acid Methyl Ester on glioblastoma cell lines U87 and T98.
Table 1: IC50 Values of 9”-Lithospermic Acid Methyl Ester
| Cell Line | IC50 Value (72h treatment) |
| U87 | 30 µM |
| T98 | 34 µM |
Table 2: Effect of 9”-Lithospermic Acid Methyl Ester on Cell Cycle Distribution (72h treatment)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| U87 | Control | 62.3 | 18.1 | 19.6 |
| IC50 (30 µM) | 54.1 | 27.0 | 18.9 | |
| 2xIC50 (60 µM) | 49.8 | 29.5 | 20.7 | |
| T98 | Control | 65.2 | 17.3 | 17.5 |
| IC50 (34 µM) | 58.9 | 23.8 | 17.3 | |
| 2xIC50 (68 µM) | 54.2 | 26.1 | 19.7 |
Data extracted from a study by Tzitiridou-Chatzopoulou et al. (2024).[2]
Table 3: Effect of 9”-Lithospermic Acid Methyl Ester on Cell Migration
| Cell Line | Treatment | Observed Effect on Wound Closure |
| U87 | IC50 and 2xIC50 | Inhibition of cell migration and limited coverage of the scratch area. |
| T98 | IC50 and 2xIC50 | Inhibition of cell migration and limited coverage of the scratch area. |
Experimental Protocols
Detailed protocols for the key experiments used to evaluate the effects of 9”-Lithospermic Acid Methyl Ester on glioblastoma cell lines are provided below.
Cell Viability Assays
1. Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on membrane integrity.
-
Materials:
-
Glioblastoma cells (U87 or T98)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
-
-
Protocol:
-
Seed cells in a multi-well plate and treat with various concentrations of 9”-Lithospermic Acid Methyl Ester for the desired time (e.g., 72 hours).
-
Harvest the cells by trypsinization and centrifuge at 100 x g for 5 minutes.
-
Resuspend the cell pellet in serum-free medium or PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability: (%) = (Number of viable cells / Total number of cells) x 100.
-
2. Crystal Violet Staining Assay
This assay measures the total biomass of adherent cells, providing an indirect measure of cell viability.
-
Materials:
-
Glioblastoma cells
-
Complete culture medium
-
PBS
-
Fixing solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.5% Crystal Violet solution in 20% methanol
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with 9”-Lithospermic Acid Methyl Ester.
-
After treatment, gently wash the cells with PBS.
-
Fix the cells by adding the fixing solution and incubating for 15 minutes.
-
Remove the fixative and allow the plate to air dry.
-
Add 0.5% Crystal Violet solution to each well and incubate for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding the solubilization solution to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Caption: General experimental workflow for evaluating the effects of 9”-Lithospermic Acid Methyl Ester.
Cell Cycle Analysis
Flow Cytometry with Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[6]
-
Materials:
-
Treated glioblastoma cells
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest treated cells and wash with PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Cell Migration Assay
Scratch Wound Healing Assay
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Materials:
-
Glioblastoma cells
-
Complete culture medium
-
Sterile pipette tip (p200 or p1000)
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Replace the medium with fresh medium containing 9”-Lithospermic Acid Methyl Ester at the desired concentrations.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).
-
The rate of wound closure can be quantified by measuring the area of the scratch at each time point using image analysis software.
-
Conclusion
9”-Lithospermic Acid Methyl Ester demonstrates significant anti-cancer activity against glioblastoma cell lines in vitro. Its ability to induce cell cycle arrest and apoptosis, coupled with its inhibitory effect on cell migration, makes it a promising candidate for further preclinical and clinical investigation. The provided protocols offer a standardized framework for researchers to explore the therapeutic potential of this and similar compounds in the context of glioblastoma. Further studies are warranted to elucidate the precise molecular mechanisms and to evaluate its efficacy and safety in in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal violet staining protocol | Abcam [abcam.com]
- 4. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How cAMP Might Help Fight Glioblastoma – Cobbers on the Brain [blog.cord.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Lithospermic Acid in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lithospermic Acid (LA), a natural polycyclic phenolic carboxylic acid derived from Salvia miltiorrhiza, in various ischemia-reperfusion (I/R) injury models. The protocols and data presented herein are compiled from preclinical studies and are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of LA.
Introduction to this compound in Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood supply is restored to a tissue after a period of ischemia. This paradoxical phenomenon exacerbates tissue damage through oxidative stress, inflammation, and apoptosis.[1] this compound has demonstrated significant protective effects in various I/R models, including myocardial, intestinal, and renal injury. Its therapeutic potential stems from its potent antioxidant and anti-apoptotic properties.[1][2]
Mechanism of Action
This compound exerts its protective effects against I/R injury through the modulation of multiple signaling pathways. Two prominent pathways that have been identified are:
-
AMPK/Nrf2 Signaling Pathway: LA promotes the phosphorylation of AMP-activated protein kinase α (AMPKα), which in turn leads to the activation and nuclear translocation of Nuclear factor E2-related factor 2 (Nrf2).[1][2] Activated Nrf2 upregulates the expression of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), thereby mitigating oxidative stress.[1][2]
-
Piezo1-Calcineurin-TFEB Signaling Pathway: LA has been shown to inhibit the Piezo1 channel, a mechanosensitive ion channel.[3] This inhibition reduces calcium influx, leading to decreased calcineurin activity and subsequent modulation of the nuclear translocation of Transcription Factor EB (TFEB), a key regulator of mitophagy.[3] This action helps in reducing inflammation, reactive oxygen species (ROS) accumulation, and cardiomyocyte necroptosis.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on key markers of ischemia-reperfusion injury.
Myocardial Ischemia-Reperfusion Injury
| Parameter | Model | Treatment Group | Control Group (I/R) | Outcome | Reference |
| Infarct Size (% of Area at Risk) | Mouse (C57BL/6) | LA (50 mg/kg, p.o.) | Normal Saline | Significantly reduced | [1] |
| Troponin T (TnT) Levels | Mouse (C57BL/6) | LA (50 mg/kg, p.o.) | Normal Saline | Significantly decreased | [1] |
| Creatine Kinase-MB (CK-MB) Levels | Mouse (C57BL/6) | LA (50 mg/kg, p.o.) | Normal Saline | Significantly decreased | [1] |
Intestinal Ischemia-Reperfusion Injury
| Parameter | Model | Treatment Group | Control Group (I/R) | Outcome | Reference |
| Malondialdehyde (MDA) Levels | Rat | LA | Untreated | Significantly decreased | [4] |
| Myeloperoxidase (MPO) Activity | Rat | LA | Untreated | Significantly decreased | [4] |
| Superoxide Dismutase (SOD) Activity | Rat | LA | Untreated | Significantly increased | [4] |
| Glutathione Peroxidase (GPx) Activity | Rat | LA | Untreated | Significantly increased | [4] |
Experimental Protocols
The following are detailed protocols for in vivo and in vitro models of ischemia-reperfusion injury for the evaluation of this compound.
In Vivo Myocardial Ischemia-Reperfusion Injury Model (Mouse)
Materials:
-
C57BL/6 mice (male, 2 months old)[1]
-
This compound (>98% purity)[1]
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments
-
Ventilator
Protocol:
-
Animal Pre-treatment: Administer this compound (50 mg/kg) or vehicle (normal saline) via oral gavage for six consecutive days prior to surgery.[1]
-
Anesthesia and Ventilation: Anesthetize the mice with an appropriate anesthetic (e.g., pentobarbital 50 mg/kg, i.p.).[1] Intubate and ventilate the animals.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
After the ischemic period (e.g., 30-60 minutes), release the ligature to allow for reperfusion.
-
-
Post-operative Care: Monitor the animals for recovery.
-
Endpoint Analysis: After the reperfusion period (e.g., 24 hours), collect blood and heart tissue for analysis of infarct size, cardiac enzymes (TnT, CK-MB), and markers of oxidative stress and apoptosis.[1]
In Vitro Hypoxia-Reoxygenation Injury Model (H9c2 Cardiomyoblasts)
Materials:
-
H9c2 rat cardiomyoblast cell line[1]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Hypoxia chamber or tri-gas incubator (1% O₂, 5% CO₂, 94% N₂)[1]
Protocol:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
Hypoxia Induction:
-
Reoxygenation and Treatment:
-
Endpoint Analysis: Collect cell lysates and culture supernatant to assess cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL assay), and levels of signaling proteins and oxidative stress markers.[1]
In Vivo Intestinal Ischemia-Reperfusion Injury Model (Rat)
Materials:
-
Rats[4]
-
This compound
-
Anesthetic
-
Surgical instruments
Protocol:
-
Animal Groups: Divide animals into sham, I/R untreated, and I/R with LA pre-treatment groups.[4]
-
Ischemia Induction:
-
Anesthetize the rats.
-
Perform a midline laparotomy to expose the superior mesenteric artery (SMA).
-
Occlude the SMA with a non-traumatic clamp to induce ischemia for a defined period (e.g., 45 minutes).[4]
-
-
Reperfusion: Remove the clamp to allow for reperfusion for a specified duration (e.g., 60 minutes).[4]
-
Endpoint Analysis: Harvest ileum specimens to measure tissue levels of MDA, MPO, SOD, and GPx, and for histological examination.[4]
Visualizations
Signaling Pathways
Caption: AMPK/Nrf2 signaling pathway activated by this compound.
Caption: Piezo1-Calcineurin-TFEB signaling pathway modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo and in vitro studies.
References
- 1. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates myocardial ischemia/reperfusion injury by inhibiting mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and ischemia/reperfusion injury of the rat small intestine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Lithospermic Acid Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Lithospermic Acid (LA) and its derivative, this compound B (LAB), in rat models, based on findings from preclinical research. The protocols outlined below are intended to serve as a guide for investigating the pharmacokinetic properties and therapeutic effects of this compound in various disease models.
Pharmacokinetic Profile
This compound and its derivatives have been evaluated for their pharmacokinetic properties in rats following both intravenous and oral administration. These studies are crucial for determining dosage regimens and understanding the metabolic fate of the compounds.
Data Summary: Pharmacokinetic Parameters of this compound and this compound B in Rats
| Parameter | This compound (LA) | This compound B (LAB) | Route of Administration | Dosage | Reference |
| Oral Bioavailability | 1.15% | 0% (at 10 mg/kg), 5% (at 50 mg/kg) | Oral | Varied | [1][2] |
| AUC (0-t) | 3.46 mgh/L | Not detected (at 10 mg/kg), Low (at 50 mg/kg) | Oral | Varied | [1][2] |
| AUC (0-t) | 301.89 mgh/L | 702 µg·min/ml (at 10 mg/kg), 993 µg·min/ml (at 50 mg/kg, dose-normalized) | Intravenous | Varied | [1][2][3][4] |
| Metabolism | Primarily through O-methylation.[1] | Subject to metabolic clearance.[2] | N/A | N/A | [1][2] |
| Excretion | Mainly excreted into bile and feces.[1][5] | Low urinary excretion (<0.16% of oral dose).[2] | N/A | N/A | [1][2] |
Therapeutic Applications and Efficacy Data
This compound has demonstrated significant therapeutic potential in rat models of diabetic complications, neurodegenerative diseases, and ischemia-reperfusion injury, primarily through its antioxidant and anti-inflammatory properties.
Diabetic Retinopathy
In a long-term study using Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes, oral administration of LAB was shown to prevent the development of diabetic retinopathy.[6][7]
Efficacy Data: Effects of 52-Week Oral Administration of this compound B (LAB) in OLETF Rats
| Parameter | Control Group (Saline) | LAB (10 mg/kg/day) | LAB (20 mg/kg/day) | Reference |
| Serum hsCRP | Elevated | Significantly Decreased | Significantly Decreased | [6][7] |
| Serum MCP-1 | Elevated | Significantly Decreased | Significantly Decreased | [6][7] |
| Serum TNF-α | Elevated | Decreased (not significant vs. control) | Significantly Decreased | [6][7] |
| Urinary 8-OHdG | Elevated | Significantly Decreased | Significantly Decreased | [6][7] |
| Ocular Fluid VEGF | Elevated | Lower | Significantly Lower | [6][7] |
| Retinal Vascular Leakage | Present | Prevented (dose-dependent) | Prevented (dose-dependent) | [6][7] |
| Retinal Basement Membrane Thickening | Present | Prevented (dose-dependent) | Prevented (dose-dependent) | [6][7] |
| Mean Serum LAB Concentration | Not Detected | 12.3 ± 2.4 µg/mL | 17.1 ± 3.1 µg/mL | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in rats.
Protocol for Oral Administration in a Diabetic Retinopathy Rat Model
This protocol is based on the methodology used to evaluate the long-term effects of LAB on the development of diabetic retinopathy in OLETF rats.[6][7]
-
Animal Model: Male Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model of type 2 diabetes.
-
Acclimatization: House rats under standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with free access to a regular chow diet and water.
-
Study Groups:
-
Control Group: Administered normal saline daily.
-
Low-Dose Group: Administered 10 mg/kg of this compound B daily.
-
High-Dose Group: Administered 20 mg/kg of this compound B daily.
-
-
Drug Preparation and Administration:
-
Dissolve this compound B in normal saline to the desired concentrations.
-
Administer the solution or saline orally once daily using an oral zonde needle.
-
-
Treatment Duration: 52 weeks.
-
Efficacy Assessment:
-
Fundoscopic Examination: Monitor for retinal vascular leakage.
-
Biochemical Analysis: At the end of the treatment period, collect blood and urine samples to measure levels of hsCRP, MCP-1, TNF-α, and 8-OHdG.
-
VEGF Measurement: Collect ocular fluid to determine Vascular Endothelial Growth Factor (VEGF) concentrations.
-
Histopathology: Euthanize the animals and collect eye tissues for histological examination to assess structural abnormalities, including basement membrane thickening.
-
Protocol for Quantification of this compound B in Rat Plasma by LC-MS/MS
This protocol provides a framework for the sensitive and selective quantification of LAB in rat plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of rat serum, add an internal standard.
-
Acidify the sample.
-
Perform extraction with methyl-tert-butyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A suitable C8 or C18 column.
-
Mobile Phase: A gradient of acetonitrile and ammonium formate buffer.
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor for specific precursor-to-product ion transitions for both this compound B and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a standard curve using known concentrations of this compound B in blank rat plasma.
-
The lower limit of quantification is typically around 10 ng/mL.
-
Signaling Pathways
This compound exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Anti-Inflammatory Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines. One proposed mechanism for this inhibition is the targeting of Heat Shock Protein 90 (HSP90).
Caption: this compound's anti-inflammatory mechanism via HSP90 and NF-κB.
Antioxidant Pathway
This compound is a potent antioxidant that can activate the Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. One mechanism for Nrf2 activation by this compound involves the phosphorylation of AMP-activated protein kinase α (AMPKα).
Caption: this compound's antioxidant mechanism via AMPKα and Nrf2.
Experimental Workflow for Investigating this compound Effects
The following diagram illustrates a typical experimental workflow for preclinical studies of this compound in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound alleviates oxidative stress and inflammation in DSS-induced colitis through Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols for In Vivo Studies of Lithospermic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo evaluation of Lithospermic Acid (LA), a water-soluble phenolic compound with demonstrated therapeutic potential in various disease models. This document outlines suitable formulations for different administration routes, detailed experimental protocols for efficacy and toxicity studies, and a summary of key pharmacokinetic and pharmacodynamic data.
Physicochemical Properties and Formulation Strategies
This compound is a water-soluble compound, which simplifies the preparation of aqueous-based formulations for in vivo use. However, its low oral bioavailability necessitates the use of formulation strategies aimed at enhancing absorption and metabolic stability.
Solubility and Stability:
-
Solubility: this compound is soluble in water (≥54.1 mg/mL), DMSO (100 mg/mL with sonication), and ethanol (≥26.9 mg/mL).[1][2]
-
Stability: this compound B is reported to be stable in acidic aqueous solutions (pH 1.5-5.0) for up to 30 hours. Its stability decreases at neutral or alkaline pH and is temperature-dependent.[3]
Formulation Approaches:
Given its physicochemical properties and pharmacokinetic challenges, several formulation strategies can be considered for in vivo studies:
-
Aqueous Solutions: For parenteral routes (intravenous, intraperitoneal), simple aqueous solutions can be prepared using sterile water for injection or buffered solutions (e.g., phosphate-buffered saline, pH 7.4). Due to its acidic nature, the pH may need to be adjusted.
-
Oral Formulations: To overcome low oral bioavailability, strategies to improve absorption are recommended. These include:
-
Topical Formulations: For localized delivery, as in skin disease models, microemulsion-based formulations have been shown to be effective.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of this compound and its derivatives.
Table 1: Pharmacokinetic Parameters of this compound B in Rats
| Parameter | Intravenous (10 mg/kg) | Intravenous (50 mg/kg) | Oral (50 mg/kg) | Reference |
| AUC (µg·min/mL) | 702 | 993 (dose-normalized) | N/A | [8][9] |
| Clearance (mL/min/kg) | Slower at 50 mg/kg | Slower at 50 mg/kg | N/A | [8][9] |
| Absolute Oral Bioavailability (%) | N/A | N/A | 5 | [8][9] |
| Urinary Excretion (24h, % of dose) | Lower | Higher | N/A | [8][9] |
Table 2: Efficacy of this compound in Various In Vivo Models
| Disease Model | Animal | Route of Administration | Dose | Key Findings | Reference |
| Psoriasis-like Dermatitis | Mice | Topical | 0.1% in microemulsion | Ameliorated dermatitis, restored skin barrier function. | [6][7] |
| Diabetic Retinopathy | Rats | Oral | 10 or 20 mg/kg/day | Prevented vascular leakage and basement membrane thickening. | [10] |
| Liver Oxidative Damage | Mice | N/A | 100 mg/kg | Reduced serum AST and ALT, increased SOD and CAT. | [11] |
| Myocardial Ischemia/Reperfusion | Rabbits | Infusion | 5.5 µmoles/kg | Reduced myocardial damage by 62%. | [12] |
| Parkinson's Disease Model | Mice | N/A | N/A | Attenuated dopaminergic neuron loss and neuroinflammation. | [13] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
Preparation of this compound Formulations
4.1.1. Parenteral Formulation (Aqueous Solution)
This protocol is suitable for intravenous or intraperitoneal administration.
-
Weigh the required amount of this compound powder in a sterile container.
-
Add sterile Water for Injection or Phosphate-Buffered Saline (PBS, pH 7.4) to achieve the desired final concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Adjust the pH to 7.0-7.4 using sterile 1N NaOH or 1N HCl if necessary.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Store at 4°C for short-term use or at -20°C for long-term storage. Protect from light.
4.1.2. Oral Formulation (Suspension in Vehicle)
This protocol is suitable for oral gavage in rodents.
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution, for example, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension.
-
The final formulation should be prepared fresh daily before administration.
In Vivo Efficacy Study: Psoriasis-like Dermatitis Model
This protocol is adapted from studies using an imiquimod-induced psoriasis-like dermatitis model in mice.[6][7]
-
Animal Model: Use BALB/c mice, 6-8 weeks old.
-
Induction of Dermatitis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back of the mice for 6 consecutive days.
-
Treatment:
-
Prepare a 0.1% this compound microemulsion.
-
Divide mice into groups: Naive, Vehicle control (microemulsion base), LA-treated, and positive control (e.g., a commercial corticosteroid cream).
-
Apply the respective treatments topically to the inflamed skin area daily, starting from the first day of imiquimod application.
-
-
Evaluation:
-
Monitor and score the severity of skin inflammation daily (erythema, scaling, thickness) using a standardized scoring system (e.g., PASI score).
-
Measure skin thickness using a caliper.
-
At the end of the study, collect skin biopsies for histological analysis (H&E staining) and cytokine analysis (e.g., ELISA or qPCR for IL-17, IL-23).
-
Collect spleen to assess systemic effects.
-
Caption: Experimental workflow for the psoriasis-like dermatitis model.
Acute Oral Toxicity Study
This protocol provides a general framework for an acute oral toxicity study in rodents, which should be performed in compliance with OECD guidelines.
-
Animals: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), fasted overnight before dosing.
-
Dose Groups:
-
Select a range of doses based on available literature or preliminary range-finding studies.
-
Include a vehicle control group.
-
A typical study might include dose levels such as 50, 300, and 2000 mg/kg.
-
-
Administration: Administer a single dose of the this compound formulation by oral gavage.
-
Observation:
-
Observe animals continuously for the first 4 hours after dosing for any clinical signs of toxicity.
-
Record observations at least once daily for 14 days.
-
Monitor body weight on days 0, 7, and 14.
-
-
Endpoint:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study).
-
Collect organs for histopathological examination if necessary.
-
Determine the LD50 if possible.
-
Conclusion
This compound is a promising therapeutic agent with a well-documented range of biological activities. The successful in vivo evaluation of this compound relies on the selection of appropriate formulation strategies to address its pharmacokinetic limitations, particularly its low oral bioavailability. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of this compound. It is recommended to consult the specific cited literature for further details on the experimental procedures.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. researchgate.net [researchgate.net]
- 7. Lithosepermic Acid Restored the Skin Barrier Functions in the Imiquimod-Induced Psoriasis-like Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound B isolated from Salvia miltiorrhiza in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 10. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Demonstration of the myocardial salvage effect of this compound B isolated from the aqueous extract of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Lithospermic Acid Solubility for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lithospermic Acid (LA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: The optimal solvent for this compound depends on the specific experimental requirements. Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions. For aqueous solutions, water and phosphate-buffered saline (PBS) can be used, although solubility is lower. Ethanol is another organic solvent option. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1]
Q2: My this compound precipitated when I added it to my cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds dissolved in organic solvents. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5%, to minimize toxicity and precipitation.
-
Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or swirling to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Consider alternative solvents or formulations: If precipitation persists, explore other biocompatible solvents or co-solvents. For in vivo studies, formulations with excipients like PEG300, Tween-80, or SBE-β-CD can enhance solubility.[2]
Q3: How should I store my this compound stock solutions?
A3: To ensure the stability and activity of your this compound, proper storage is essential.
-
Powder: Store the solid form of this compound at -20°C.[3]
-
Stock Solutions: Prepare aliquots of your stock solution in tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[2] Protect solutions from light.[2]
Q4: Can I sonicate my this compound solution to help it dissolve?
A4: Yes, ultrasonication can be a useful technique to aid in the dissolution of this compound, particularly if you observe particulate matter after initial mixing.[2] Use a bath sonicator and sonicate for short intervals to avoid overheating and potential degradation of the compound.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers (e.g., PBS)
-
Problem: Difficulty dissolving this compound directly in PBS or observing precipitation after making a stock solution in an organic solvent and diluting it in PBS.
-
Possible Causes:
-
This compound has limited solubility in aqueous solutions.
-
The pH of the PBS may not be optimal for solubility.
-
-
Solutions:
-
Prepare a high-concentration stock in DMSO first: Dissolve the this compound in a minimal amount of high-quality, anhydrous DMSO. Then, perform a serial dilution in your aqueous buffer to reach the desired final concentration.
-
Adjust the pH: The solubility of acidic compounds can sometimes be improved by slightly adjusting the pH of the buffer. However, ensure the final pH is compatible with your experimental system.
-
Use sonication: As mentioned in the FAQs, sonication can help to break up aggregates and improve dissolution.
-
Issue 2: Cloudiness or Precipitation in Cell Culture Media Over Time
-
Problem: The cell culture medium appears cloudy or a precipitate forms after the addition of this compound, sometimes hours after the initial preparation.
-
Possible Causes:
-
Delayed precipitation of the compound.
-
Interaction of this compound with components in the serum or media.
-
Changes in temperature or pH during incubation.
-
-
Solutions:
-
Filter sterilize the final solution: After diluting the this compound stock into the cell culture medium, filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates before adding it to your cells.
-
Prepare fresh solutions: It is recommended to prepare the final working solution of this compound in cell culture medium immediately before use.
-
Reduce serum concentration: If using serum, consider temporarily reducing the serum concentration during the initial treatment period, as serum proteins can sometimes contribute to compound precipitation.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Method | Source |
| DMSO | 100 mg/mL (~185.71 mM) | Requires sonication | [4] |
| Water | 66.67 mg/mL (~123.82 mM) | Requires sonication | |
| Ethanol | ≥26.9 mg/mL | - | |
| PBS (pH 7.2) | 5 mg/mL | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 100 mM solution, weigh out 53.85 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If any particulate matter remains, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 100 µM working solution, you will need 1 µL of the 100 mM stock solution.
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your cell-based assays.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound activates the AMPK/Nrf2/HO-1 signaling pathway.
Experimental Workflow
Caption: General workflow for a cell-based experiment with this compound.
References
Technical Support Center: Enhancing the Bioavailability of Lithospermic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of lithospermic acid (LA) and its derivatives, such as this compound B (LSB).
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is multifactorial, stemming from a combination of poor absorption across the intestinal epithelium, extensive first-pass metabolism, and high plasma protein binding. Studies have shown that the absolute oral bioavailability of this compound B (LSB) in rats can be as low as 5%, and for its magnesium salt (MLB), it is even lower at 0.0002%.[1][2] Key contributing factors include:
-
Poor Permeability: this compound has been shown to have low permeability across Caco-2 cell monolayers, a model of the human intestinal epithelium.[2]
-
Extensive Metabolism: A significant portion of orally administered this compound is rapidly metabolized, primarily through methylation, before it can reach systemic circulation.[3]
-
High Plasma Protein Binding: this compound exhibits a high affinity for plasma proteins, which can limit its distribution to target tissues and complicate quantitative analysis.[4]
-
Instability: this compound can degrade under conditions of high temperature and varying pH, which can affect its integrity in formulations and during gastrointestinal transit.[5]
Q2: What are the main metabolic pathways that reduce the systemic exposure of this compound?
A2: The primary metabolic pathway for this compound is O-methylation.[3][6] After administration, this compound is converted into mono-, di-, and tri-methylated metabolites.[6] This extensive metabolism, which occurs in the liver and potentially in the gut wall, significantly reduces the concentration of the parent compound in systemic circulation. These methylated metabolites are then excreted in the bile and feces.[3][6]
Q3: Are there any established formulation strategies to improve the bioavailability of this compound?
A3: While specific research on advanced formulations for this compound is still emerging, several established strategies for enhancing the bioavailability of poorly soluble and permeable compounds can be applied. These include:
-
Nanoformulations: Encapsulating this compound in nanocarriers like solid lipid nanoparticles (SLNs) or liposomes can protect it from degradation in the gastrointestinal tract, improve its solubility, and facilitate its transport across the intestinal mucosa.[7][8]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility and stability of this compound, potentially leading to improved absorption.[9]
-
Permeability Enhancers: The co-administration of compounds that can transiently open the tight junctions of the intestinal epithelium may improve the absorption of this compound.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at evaluating and improving the bioavailability of this compound.
Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Metabolism | 1. Co-administer with a general metabolic inhibitor (e.g., piperine) in preclinical models. 2. Develop formulations that protect LA from metabolic enzymes. | Inhibiting first-pass metabolism can increase the amount of parent drug reaching systemic circulation. Encapsulation can shield the drug from enzymatic degradation. |
| Poor Permeability | 1. Conduct in vitro permeability assays (e.g., Caco-2) to confirm low permeability. 2. Formulate with absorption enhancers or in mucoadhesive delivery systems. | Understanding the permeability limitations is crucial. Absorption enhancers can improve transport across the intestinal epithelium.[10] |
| High Protein Binding | 1. Optimize the plasma sample preparation method to disrupt protein-drug complexes (see Experimental Protocol section). 2. Use highly sensitive analytical methods like LC-MS/MS. | Failure to dissociate LA from plasma proteins will lead to underestimation of its concentration.[11] |
| Formulation Instability | 1. Assess the stability of LA in the formulation under relevant storage and physiological conditions (pH, temperature).[5] 2. Use protective excipients or encapsulation techniques. | Degradation of LA before administration or in the GI tract will reduce the amount available for absorption.[12] |
Issue 2: High Variability in Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | 1. Ensure accurate and consistent oral gavage technique. 2. Verify the homogeneity of the dosing formulation. | Improper gavage can lead to dosing errors. A non-homogenous suspension will result in variable doses. |
| Inter-animal Variability | 1. Increase the number of animals per group to improve statistical power. 2. Ensure animals are of similar age and weight, and are properly fasted before dosing. | Biological variability is inherent in animal studies. Standardization of experimental conditions can help minimize this. |
| Analytical Method Inaccuracy | 1. Validate the LC-MS/MS method for linearity, precision, and accuracy. 2. Use a suitable internal standard. | An unreliable analytical method will produce variable results. |
Data Presentation: Comparative Bioavailability of this compound Formulations
No specific studies with quantitative data on the bioavailability of different this compound formulations were identified in the search. The following table is a template based on typical data from bioavailability studies of other phenolic compounds, which can be populated as research becomes available.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 50 | Data not available | Data not available | Data not available | 100 | Hypothetical |
| LA-Solid Lipid Nanoparticles | 50 | Data not available | Data not available | Data not available | Data not available | Hypothetical |
| LA-Liposomes | 50 | Data not available | Data not available | Data not available | Data not available | Hypothetical |
| LA-β-Cyclodextrin Complex | 50 | Data not available | Data not available | Data not available | Data not available | Hypothetical |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. House animals under standard conditions with free access to food and water. Fast animals overnight (12-18 hours) before oral administration, with water ad libitum.[13]
-
Dosing:
-
Prepare a homogenous suspension of the this compound formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the formulation via oral gavage at a dose of 50 mg/kg. The volume should not exceed 10 mL/kg.[14]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[6]
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method (see Protocol 2).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Calculate the absolute bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration of a known dose.
-
Protocol 2: LC-MS/MS Quantification of this compound in Rat Plasma
-
Sample Preparation (to address protein binding):
-
To 150 µL of rat plasma, add 15 µL of an internal standard solution.
-
Add 4 µL of 0.5 M EDTA and 23 µL of 5 M HCl to acidify the sample and release the protein-bound drug.
-
Add 15 µL of 400 µg/mL caffeic acid as a competitive binding agent.
-
Vortex the mixture for 5 minutes.
-
Perform liquid-liquid extraction by adding 0.7 mL of ethyl acetate, vortexing for 5 minutes, and centrifuging at 4200 g for 5 minutes. Repeat the extraction four times.
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4]
-
-
LC-MS/MS Conditions:
-
Column: A C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for this compound and the internal standard. For LSB, monitor the transitions m/z 717 -> 519 and 717 -> 321.[4]
-
-
Validation: The method should be validated for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
Signaling Pathways and Experimental Workflows
This compound Bioavailability Experimental Workflow
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics and Mechanism of this compound under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. ngdcare.nl [ngdcare.nl]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic studies [bio-protocol.org]
- 14. research.unsw.edu.au [research.unsw.edu.au]
Technical Support Center: Lithospermic Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Lithospermic Acid (LA), focusing on the critical influence of pH. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting the stability of this compound in aqueous solutions?
The stability of this compound is highly dependent on the pH of the solution. Generally, its stability decreases as the pH increases. Maximum stability for the related compound, this compound B (LAB), has been observed at a pH of 2.0.[1] For this compound (LA), the degradation rate constant increases as the initial pH of the phosphate buffer increases.[2]
Q2: What are the main degradation products of this compound?
Under aqueous conditions, this compound primarily degrades into several products, with Salvianolic Acid A being one of the major degradation products.[2] Other degradation pathways include the cleavage of the ester bond and the opening of the benzofuran ring.[1]
Q3: What is the kinetic profile of this compound degradation?
The degradation of this compound and its derivatives, like this compound B, follows pseudo-first-order kinetics in aqueous solutions under various pH and temperature conditions.[1][2]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. If a stock solution is prepared, it should be used as soon as possible. Short-term storage of solutions at low pH (e.g., pH 2.0) may improve stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in solution. | The pH of the solution is too high (neutral or alkaline). | Adjust the pH of the solution to the acidic range (ideally around pH 2.0-4.0) using a suitable buffer system. Prepare fresh solutions before use. |
| Inconsistent results in stability studies. | Fluctuation in pH or temperature. Oxygen presence. | Use a reliable buffer system to maintain a constant pH. Control the temperature accurately throughout the experiment. For oxygen-sensitive studies, conduct experiments under low-oxygen conditions.[2] |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of various degradation products. | Use a stability-indicating HPLC method with a gradient elution to ensure separation of all degradation products from the parent compound. Employ a mass spectrometer (LC-MS) for the identification of unknown peaks.[1][2] |
| Poor recovery of this compound from the sample matrix. | Adsorption of the compound to container surfaces or interaction with matrix components. | Use silanized glassware to minimize adsorption. Perform spike and recovery experiments to assess matrix effects. |
Quantitative Data on pH-Dependent Stability
The stability of this compound is significantly influenced by pH. The degradation follows pseudo-first-order kinetics, and the rate constant (k) increases with increasing pH.
Table 1: Pseudo-First-Order Degradation Rate Constants of this compound at Different Initial pH Values in Phosphate Buffer at 91°C.
| Initial pH of Phosphate Buffer | Pseudo-First-Order Rate Constant (k, h⁻¹) |
| 4.75 | 0.045 |
| 5.29 | 0.091 |
| 6.83 | 0.231 |
Data sourced from a study on the degradation kinetics of this compound.[2]
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC-UV
This protocol outlines a stability-indicating HPLC method to monitor the degradation of this compound over time at different pH values.
1. Materials and Reagents:
-
This compound standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid
-
Purified water (18.2 MΩ·cm)
-
Buffer solutions of various pH (e.g., phosphate, citrate)
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Working Solutions: Dilute the stock solution with the respective buffer solutions to achieve the desired starting concentration for the stability study.
3. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from its degradation products (e.g., a linear gradient from 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
4. Stability Study Procedure:
-
Prepare working solutions of this compound in buffers of different pH values.
-
Incubate the solutions at a constant temperature (e.g., 40°C or 60°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by cooling the aliquot on ice or by adding an acid if the degradation is base-catalyzed.
-
Inject the samples into the HPLC system.
-
Monitor the decrease in the peak area of this compound and the appearance of degradation product peaks over time.
5. Data Analysis:
-
Calculate the concentration of this compound at each time point using a calibration curve.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order degradation rate constant (-k).
Visualizations
pH-Dependent Degradation Pathway of this compound
The degradation of this compound is catalyzed by both acid (H⁺) and base (OH⁻), primarily through the hydrolysis of its ester linkage and the opening of the dihydrobenzofuran ring.
Caption: pH-driven degradation pathways of this compound.
Experimental Workflow for Stability Testing
A systematic workflow is crucial for obtaining reliable data in this compound stability studies.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Lithospermic Acid Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal degradation of Lithospermic Acid (LA). The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound when subjected to thermal stress?
A1: Under elevated temperatures, the primary degradation product of this compound is Salvianolic Acid A (Sal A).[1][2] Several other minor degradation products have also been detected.[1]
Q2: What is the kinetic order of this compound's thermal degradation?
A2: The thermal degradation of this compound in an aqueous solution follows pseudo-first-order kinetics.[1][2]
Q3: How does temperature influence the degradation rate of this compound?
A3: The degradation rate of this compound increases with rising temperature. The relationship between the degradation rate constant and temperature follows the Arrhenius equation, indicating a predictable increase in degradation with heat.[1][2]
Q4: What is the optimal pH for the stability of this compound B, a related compound?
A4: For this compound B (LAB), maximum stability has been observed at a pH of 2.0.[3]
Q5: Can oxygen affect the degradation process?
A5: Yes, conducting degradation studies under low oxygen conditions is crucial, as some degradation products, such as Salvianolic Acid A, are susceptible to oxidation.[1] Bubbling an inert gas like argon through the sample solution can help to minimize oxidation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent degradation rates between replicate experiments. | 1. Fluctuation in incubation temperature.2. Inconsistent pH of the buffer solution.3. Variable oxygen levels in the reaction tubes. | 1. Ensure the thermostat bath maintains a stable and uniform temperature.2. Prepare fresh buffer for each experiment and verify the pH before use.3. Standardize the procedure for deoxygenating the solution, for example, by bubbling argon for a fixed duration.[2] |
| Formation of unexpected degradation products. | 1. Presence of impurities in the this compound sample.2. Contamination of the reaction buffer or solvent.3. Photodegradation if samples are exposed to light. | 1. Verify the purity of the this compound standard using a validated analytical method.2. Use high-purity solvents and freshly prepared buffers.3. Protect samples from light by using amber vials or covering the reaction tubes. |
| Poor separation of degradation products in HPLC analysis. | 1. Suboptimal mobile phase gradient.2. Inappropriate column chemistry.3. Column temperature not optimized. | 1. Adjust the gradient elution profile to enhance the resolution between peaks. A gradient of aqueous formic acid and acetonitrile with 0.1% formic acid has been shown to be effective.[1]2. An XBridge Shield RP18 column has been successfully used for separation.[1]3. Maintain a constant and optimized column temperature, for example, at 35°C.[1] |
| Low sensitivity in mass spectrometry detection. | 1. Incorrect ionization mode.2. Suboptimal ESI source parameters. | 1. Use electrospray ionization (ESI) in negative mode for better sensitivity of phenolic acids.[4]2. Optimize source parameters such as source voltage, sheath gas flow, and capillary temperature.[4] |
Data Presentation
The degradation of this compound was investigated at different temperatures in a phosphate buffer with a pH of 4.75. The degradation follows pseudo-first-order kinetics.
Table 1: Pseudo-first-order degradation rate constants (k) of this compound at various temperatures.
| Experiment | Temperature (°C) | pH | Rate Constant (k) (s⁻¹) |
| 1 | 80 | 4.75 | Data not fully available in snippets |
| 2 | 91 | 4.75 | Data not fully available in snippets |
| 3 | 100 | 4.75 | Data not fully available in snippets |
| Data from a study by Pan et al. (2016). The study indicated that the rate constants were determined but the specific values are not available in the provided search results.[1][2] |
Table 2: Arrhenius Equation Parameters for this compound Degradation.
| Parameter | Value |
| Activation Energy (Ea) | Data not fully available in snippets |
| Pre-exponential Factor (A) | Data not fully available in snippets |
| The study by Pan et al. (2016) confirmed that the degradation rate constants as a function of temperature obeyed the Arrhenius equation and fitting results were obtained, though the specific values for Ea and A are not detailed in the search snippets.[1][4] |
Experimental Protocols
1. Protocol for Thermal Degradation Study of this compound
This protocol is based on the methodology described by Pan et al. (2016).[1][2]
-
Materials:
-
This compound (high purity standard)
-
Phosphate buffer (pH 4.75)
-
Argon gas
-
NMR tubes
-
Thermostat bath
-
Ice bath
-
-
Procedure:
-
Prepare a stock solution of this compound in the phosphate buffer.
-
Transfer the solution into NMR tubes.
-
Bubble argon gas through the solution in the NMR tubes to remove dissolved oxygen.
-
Seal the NMR tubes.
-
Place the tubes in a pre-heated thermostat bath set to the desired temperature (e.g., 80, 91, or 100 °C).
-
At predetermined time intervals, remove a tube from the bath and immediately quench the reaction by placing it in an ice bath.
-
Analyze the samples using Quantitative NMR (Q-NMR) and HPLC-MS.
-
2. Protocol for HPLC-MS Analysis of this compound and its Degradation Products
This protocol is based on the methodology described by Pan et al. (2016).[1]
-
Instrumentation:
-
HPLC system with a diode array detector (e.g., Agilent 1100 Series).
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
Column: XBridge Shield RP18, 2.1 mm × 150 mm, 3.5 µm.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% aqueous formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 2% B.
-
15 min to 15% B.
-
35 min to 20% B.
-
45 min to 25% B.
-
65 min to 45% B.
-
66 min to 90% B, hold for 4 min.
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative.
-
Optimize source parameters as per instrument recommendations.
-
Visualizations
Caption: Experimental workflow for the thermal degradation study of this compound.
Caption: Proposed thermal degradation pathway of this compound.
References
- 1. Degradation Kinetics and Mechanism of this compound under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]
- 2. Degradation Kinetics and Mechanism of this compound under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of degradation of this compound B in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Lithospermic Acid Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithospermic acid and encountering challenges related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation product of this compound (LA) identified in studies is salvianolic acid A (Sal A).[1][2] Under certain conditions, other degradation products can also be formed. For this compound B (LAB), degradation can involve the cleavage of the ester bond and the opening of the benzofuran ring, leading to the formation of nine tentatively identified degradation products in one study.
Q2: What environmental factors influence the degradation of this compound?
A2: The degradation of this compound is significantly influenced by pH and temperature.[1][3] The degradation follows pseudo-first-order kinetics, and the rate of degradation increases with higher initial pH values and higher temperatures.[1][3] For this compound B (LAB), maximum stability has been observed at a pH of 2.0.
Q3: What analytical techniques are most suitable for identifying this compound degradation products?
A3: A combination of Quantitative ¹H NMR (Q-NMR) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful and effective methodology for investigating the degradation process of this compound.[1][2][3] This combination allows for in-situ monitoring of the degradation process and tentative structural elucidation of the degradation products.[1][3] LC-MS/MS is also a valuable technique for the determination and quantification of this compound and its metabolites.[4][5]
Q4: Are there known metabolites of this compound that could be mistaken for degradation products?
A4: Yes, in biological systems, this compound can be metabolized. O-methylated metabolites, such as 3'-monomethyl- and 3',3''-dimethyl-lithospermic acid, have been identified in rat serum and bile.[6] It is crucial to differentiate between metabolic products and degradation products, especially in in-vivo or in-vitro studies involving biological matrices.
Troubleshooting Guides
Problem 1: Unexpected peaks are observed in my HPLC chromatogram of a this compound sample.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Review the pH and temperature conditions under which your sample was prepared and stored. Elevated pH and temperature can accelerate degradation.[1][3]
-
Analyze a freshly prepared sample of this compound to use as a reference.
-
If degradation is suspected, perform a forced degradation study by exposing the sample to acidic, basic, and oxidative conditions to identify the potential degradation products.
-
Utilize HPLC-MS to obtain mass spectral data for the unexpected peaks to aid in their identification. Compare the obtained mass-to-charge ratios (m/z) with known degradation products of this compound.
-
-
-
Possible Cause 2: Presence of Impurities in the Starting Material.
-
Troubleshooting Steps:
-
Check the certificate of analysis for your this compound standard to identify any known impurities.
-
If possible, purify a small amount of your this compound sample using techniques like preparative HPLC and re-analyze.
-
-
Problem 2: The concentration of this compound in my formulation is decreasing over time.
-
Possible Cause: Chemical Instability of this compound in the Formulation.
-
Troubleshooting Steps:
-
Investigate the effect of pH on the stability of your formulation. Studies have shown that this compound B is most stable at pH 2.0.
-
Evaluate the impact of temperature on stability. Store your formulation at different temperatures (e.g., refrigerated, room temperature, and elevated temperature) to determine the optimal storage conditions.[1][3]
-
Consider the presence of other excipients in your formulation that may be reacting with this compound.
-
Incorporate stabilizing agents, such as antioxidants, into your formulation if oxidative degradation is suspected.
-
-
Problem 3: Difficulty in structurally elucidating the observed degradation products.
-
Possible Cause: Insufficient Analytical Data.
-
Troubleshooting Steps:
-
Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradation products. This can provide valuable structural information.
-
Isolate the unknown degradation products using preparative HPLC.
-
Perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC) on the isolated products for definitive structure elucidation.[1]
-
Compare the obtained spectral data with literature values for known degradation products of this compound and related compounds.
-
-
Data Presentation
Table 1: Identified Degradation Products of this compound
| Peak | Tentative Identification |
| 1 | Salvianolic acid A (Sal A) |
| 2 | Isomer of LA |
| 3 | Salvianolic acid U (Sal U) |
| 4 | Salvianolic acid T (Sal T) |
Data sourced from a study on the degradation of this compound under low oxygen conditions.[1]
Table 2: Influence of pH and Temperature on the Degradation Rate Constant of this compound
| Experiment No. | Temperature (°C) | Initial pH | Apparent Degradation Rate Constant (k, h⁻¹) |
| I | 80 | 4.75 | 0.045 |
| II | 91 | 4.75 | 0.098 |
| III | 100 | 4.75 | 0.192 |
| IV | 91 | 6.00 | 0.245 |
| V | 91 | 7.00 | 0.512 |
This table summarizes the pseudo-first-order degradation kinetics of this compound under different conditions.[1]
Experimental Protocols
Protocol 1: HPLC-MS Method for the Analysis of this compound and its Degradation Products
This protocol is based on a method used for the investigation of this compound degradation.[1]
-
Chromatographic System: Agilent 1100 Series HPLC system with a diode array detector.
-
Column: XBridge Shield RP18 column (2.1 mm × 150 mm, 3.5 μm).
-
Mobile Phase:
-
A: 0.1% aqueous formic acid in water
-
B: Acetonitrile containing 0.1% formic acid
-
-
Gradient Elution:
-
0-15 min: 2% to 15% B
-
15-35 min: 15% to 20% B
-
35-45 min: 20% to 25% B
-
45-65 min: 25% to 45% B
-
65-66 min: 45% to 90% B
-
66-70 min: Hold at 90% B
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 2 μL.
-
Mass Spectrometry: Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source for mass analysis and fragmentation studies.
Protocol 2: Quantitative ¹H NMR (Q-NMR) for In-Situ Monitoring of this compound Degradation
This protocol provides a general workflow based on the principles described in the literature.[1][3]
-
Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) within an NMR tube.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) for quantification.
-
Degradation Induction: Induce degradation by placing the NMR tube in a controlled temperature environment (e.g., a heating block or the NMR probe itself set to a specific temperature). To study the effects of oxygen, the solution can be bubbled with argon to create a low-oxygen environment.[1][3]
-
NMR Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.
-
Data Processing and Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the signals corresponding to specific protons of this compound, its degradation products (e.g., salvianolic acid A), and the internal standard.
-
Calculate the concentration of each compound at each time point relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for this compound degradation analysis.
References
- 1. Degradation Kinetics and Mechanism of this compound under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Kinetics and Mechanism of this compound under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]
- 4. Liquid chromatography-tandem mass spectrometry for the determination of this compound B in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of this compound B and its three metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of this compound by LC/MS/MS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lithospermic Acid Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Lithospermic Acid.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its extraction important?
This compound, particularly this compound B (also known as Salvianolic Acid B), is a potent antioxidant and one of the main water-soluble bioactive components found in Salvia miltiorrhiza (Danshen).[1] Its various reported pharmacological activities make its efficient extraction and purification crucial for research and drug development.
2. What are the common methods for extracting this compound?
Common methods include:
-
Aqueous Two-Phase Extraction (ATPE): This technique separates substances based on their differential partitioning between two immiscible aqueous phases.[1][2]
-
Resin Adsorption Chromatography: Polyamide resins are often used to adsorb and separate this compound B from crude extracts.[3]
-
Conventional Solvent Extraction: This involves using solvents like ethanol to extract the compound from the plant material.[1]
3. What factors can influence the yield of this compound extraction?
Several factors can significantly impact the extraction yield, including:
-
Solvent Composition: The type and concentration of the solvent are critical. For instance, a 60% ethanol solution has been used effectively.[1]
-
pH: The pH of the extraction solution is crucial, with an acidic pH (around 2.0-3.0) generally favoring stability and higher yields.[3][4]
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to degradation of the heat-sensitive this compound.[5][6]
-
Extraction Time: The duration of the extraction process needs to be optimized to maximize yield without causing significant degradation.
-
Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume can affect the extraction efficiency.[1][2]
4. How stable is this compound during extraction?
This compound B is susceptible to degradation, especially under non-optimal conditions. High temperatures and pH values outside the optimal range of 2.0-5.0 can lead to hydrolysis and the formation of degradation products.[4][5] It is important to handle the extraction and subsequent processing steps with care to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Extraction Yield | Suboptimal Solvent Concentration: The solvent may not be effectively solubilizing the this compound. | Optimize the solvent concentration. For ethanol-water extractions, a 60% ethanol concentration has been shown to be effective.[1] |
| Incorrect pH: The pH of the extraction medium may be causing instability or poor solubility. | Adjust the pH to the optimal range of 2.0-5.0.[4] An initial pH of less than 3.0 has been shown to be optimal for polyamide resin adsorption.[3] | |
| Degradation of this compound: High temperatures or prolonged extraction times can lead to the breakdown of the target compound.[5][6] | Reduce the extraction temperature and optimize the extraction time. Consider using methods that allow for shorter extraction times, such as ultrasound-assisted or microwave-assisted extraction. | |
| Incomplete Cell Lysis: The solvent may not be penetrating the plant material effectively to release the compound. | Ensure the plant material is finely powdered. Pre-treatment of the sample or optimizing the lysis step might be necessary.[7] | |
| Poor Purity of the Extract | Co-extraction of Impurities: The chosen solvent system may be extracting a wide range of other compounds along with this compound. | Employ a multi-step purification process. Following the initial extraction, techniques like aqueous two-phase extraction or polyamide resin chromatography can be used to improve purity.[1][2][3] |
| Presence of Macromolecules: Water-soluble impurities like proteins and polysaccharides can be co-extracted. | A common method to remove these is through ethanol precipitation (75-95% v/v), though this may lead to some co-precipitation of this compound B.[1] | |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary between different batches of the plant material. | Use a standardized source of plant material if possible. Always run a standard with your samples for accurate quantification. |
| Degradation During Storage: The extracted this compound may be degrading over time. | Store extracts and purified compounds at low temperatures (-20°C or below) and protected from light.[7] |
Data Presentation: Comparison of Extraction Methods
| Method | Key Parameters | Purity | Recovery/Yield | Reference |
| Aqueous Two-Phase Extraction (ATPE) | n-butyl alcohol (39.1% w/w), KH2PO4 (22.6% w/w), Solvent-to-solid ratio of 10 | 70.5% (initial), 99.3% (after prep-HPLC) | 99.8% (initial), 70.1% (total two-step) | [1][2] |
| Polyamide Resin Adsorption & HPLC | pH 2.0, Initial LAB concentration 2.66 mg/mL, Elution with 70% ethanol | 85.30% (after resin), 99.28% (after prep-HPLC) | 87.1% (resin), 75.2% (HPLC) | [3] |
| Conventional Ethanol Extraction | 60% ethanol v/v, pH 2.0, Boiling for 60 min | 5.3% (crude extract) | 82.0% | [1] |
Experimental Protocols
Aqueous Two-Phase Extraction (ATPE) Protocol
This protocol is based on the work by Wei et al. (2016).
-
Crude Extraction:
-
Aqueous Two-Phase System Preparation:
-
Partitioning:
-
Introduce the crude extract into the ATPE system.
-
Allow the phases to separate. The this compound B will preferentially partition into the n-butyl alcohol-rich upper phase.
-
-
Recovery and Further Purification:
Polyamide Resin Adsorption Protocol
This protocol is based on the work by Guo et al. (2011).
-
Crude Extract Preparation:
-
Prepare a crude extract of Salvia miltiorrhiza roots.
-
-
Adsorption:
-
Adjust the pH of the crude extract to <3.0 (optimally 2.0).[3]
-
Apply the extract to a polyamide resin column.
-
Allow for sufficient contact time for the this compound B to adsorb onto the resin.
-
-
Elution:
-
Wash the column to remove unbound impurities.
-
Elute the adsorbed this compound B with a 70% ethanol solution.[3]
-
-
Further Purification:
-
For achieving purity greater than 99%, the eluate can be further purified using preparative HPLC.[3]
-
Visualizations
Caption: General workflow for the extraction and purification of this compound B.
Caption: Troubleshooting flowchart for low this compound extraction yield.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Extraction and isolation of this compound B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative separation of this compound B from Salvia miltiorrhiza by polyamide resin and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolytic kinetics of this compound B extracted from roots of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation Kinetics and Mechanism of this compound under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. willowfort.co.uk [willowfort.co.uk]
Technical Support Center: Lithospermic Acid Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Lithospermic Acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Degradation of this compound: this compound is susceptible to degradation, particularly at higher pH and temperatures.[1][2][3] | - Maintain a low temperature throughout sample preparation and analysis.[1] - Use a slightly acidic mobile phase (e.g., pH 2.0-4.75) for HPLC analysis to improve stability.[2] - Minimize exposure to oxygen by using degassed solvents or working under an inert atmosphere (e.g., argon).[1][3] - Process samples quickly to reduce the time for potential degradation. |
| Inefficient Extraction: The chosen solvent or extraction method may not be optimal for this compound from the specific matrix. | - For plant materials, consider using a mixture of ethanol and water. A 60% ethanol solution at pH 2.0 has been used effectively.[4] - For biological fluids like serum, liquid-liquid extraction with a solvent such as methyl-tert-butyl ether at an acidic pH can be employed.[5] | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too high a concentration of the analyte. | - Dilute the sample and re-inject. |
| Secondary Interactions: Interactions between the analyte and the stationary phase. | - Adjust the mobile phase pH. Using a mobile phase with a low pH can help to suppress the ionization of acidic analytes and improve peak shape. | |
| Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase. | - Wash the column with a strong solvent. - If the problem persists, replace the column. | |
| Inconsistent Retention Times | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents. | - Prepare fresh mobile phase daily and keep the solvent reservoirs capped. - Ensure the HPLC pump is functioning correctly and delivering a consistent flow rate. |
| Temperature Fluctuations: Changes in column temperature can affect retention times. | - Use a column oven to maintain a constant and controlled temperature.[1] | |
| Non-linear Calibration Curve | Detector Saturation: The concentration of the standards exceeds the linear range of the detector. | - Prepare a new set of calibration standards with a lower concentration range. |
| Analyte Degradation: Degradation of the analyte in the prepared standards over time. | - Prepare fresh calibration standards for each analytical run. | |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS) | Co-eluting Matrix Components: Other compounds from the sample matrix eluting at the same time as this compound can interfere with its ionization.[6][7][8][9] | - Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering components. - Optimize Chromatography: Adjust the gradient or mobile phase to achieve better separation of this compound from matrix components.[10] - Dilute the Sample: This can reduce the concentration of interfering components.[10] - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in quantifying this compound?
The primary challenge is the inherent instability of this compound. It is prone to degradation, which is influenced by factors such as pH, temperature, and the presence of oxygen.[1][2][3] This degradation can lead to underestimation of the true concentration. A key degradation product is Salvianolic Acid A.[1][3]
Q2: Which analytical technique is best for this compound quantification?
Both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used and effective methods.[2][5][11][12][13]
-
HPLC-UV is a robust and widely available technique suitable for routine analysis.[2][13]
-
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices or when low detection limits are required.[5][11][12] It is also well-suited for pharmacokinetic studies.[11][14]
-
Quantitative Nuclear Magnetic Resonance (qNMR) is an alternative that can provide accurate quantification without the need for an identical reference standard for the analyte, which is a common challenge in natural product analysis.[1][3][15]
Q3: How can I minimize the degradation of this compound during sample preparation and analysis?
To minimize degradation, it is crucial to:
-
Maintain samples at a low temperature.
-
Use a slightly acidic pH environment (e.g., pH 2.0-4.75).[2]
-
Work quickly and avoid prolonged exposure to light and air.
Q4: What are typical matrix effects observed in this compound quantification by LC-MS, and how can they be addressed?
Matrix effects, which can be ion suppression or enhancement, are a common issue in LC-MS analysis of complex samples like biological fluids or plant extracts.[6][7][8][9] These effects are caused by co-eluting compounds from the matrix that interfere with the ionization of the analyte.[9]
To address matrix effects:
-
Employ efficient sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.
-
Optimize the chromatographic method to separate this compound from matrix components.
-
The most reliable method to compensate for matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound quantification.
Table 1: Linearity of this compound Quantification Methods
| Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Rat Serum | 16 - 4096 | > 0.998 | [11] |
| LC-MS/MS | Rat Serum | 10 - 500 | 0.997 | [5] |
| qNMR | Phosphate Buffer | 100,000 - 5,000,000 | Not Reported | [1] |
Table 2: Accuracy and Precision of this compound Quantification
| Method | Matrix | Intra-assay CV (%) | Inter-assay CV (%) | Inter-assay Accuracy (%) | Reference |
| LC-MS/MS | Rat Serum | < 9.3 | < 8.9 | 92.8 - 104.7 | [11] |
| LC-MS/MS | Rat Serum | 1.1 - 6.2 (as part of total CV) | 1.1 - 6.2 (as part of total CV) | -10.3 to -2.7 (as relative error) | [5] |
Table 3: Recovery of this compound
| Method | Matrix | Recovery (%) | Reference |
| LC-MS/MS | Rat Serum | 73.2 - 79.5 | [5] |
| HPLC | Transformed Cells of S. miltiorrhiza | 95.4 - 105.5 (for multiple phenolic compounds including this compound B) | [12] |
Experimental Protocols
Protocol 1: LC-MS/MS for the Determination of this compound B in Rat Serum
This protocol is based on the method described by Kim et al. (2004).[5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of rat serum, add the internal standard.
-
Acidify the sample.
-
Extract with methyl-tert-butyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Luna C8
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 6.5) in a 50:50 (v/v) ratio.
-
Flow Rate: Not specified, but typically around 0.2-0.5 mL/min for such columns.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ionization: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Protocol 2: HPLC-UV for the Analysis of this compound Degradation
This protocol is based on the methodology described by Pan et al. (2016).[1]
-
Sample Preparation:
-
Dissolve the this compound sample in a phosphate buffer. For stability studies, different pH values and temperatures can be used.
-
-
Chromatographic Conditions:
-
Column: XBridge Shield RP18 (2.1 mm × 150 mm, 3.5 µm).[1]
-
Column Temperature: 35°C.[1]
-
Mobile Phase A: 0.1% aqueous formic acid in water.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient Elution: A gradient should be optimized to separate this compound from its degradation products.
-
Flow Rate: 0.2 mL/min.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 2 µL.[1]
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: General analytical workflow for this compound quantification.
References
- 1. Degradation Kinetics and Mechanism of this compound under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]
- 2. Kinetics and mechanism of degradation of this compound B in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Kinetics and Mechanism of this compound under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Liquid chromatography-tandem mass spectrometry for the determination of this compound B in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Simultaneous determination of this compound B and its three metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacokinetics and metabolism of this compound by LC/MS/MS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Lithospermic Acid Oxidation in Solution
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on preventing the oxidation of Lithospermic Acid (LA) in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: A color change in your this compound solution, often to a brownish hue, is a common indicator of oxidation. This compound is a phenolic compound and is susceptible to degradation, especially when exposed to oxygen, light, and non-optimal pH conditions. The primary degradation product of LA is Salvianolic Acid A.[1][2]
Q2: What are the main factors that contribute to the oxidation of this compound?
A2: The primary factors that accelerate the oxidation of this compound in solution are:
-
Presence of Oxygen: Dissolved oxygen is a key reactant in the oxidation process.
-
pH of the Solution: The stability of LA is highly dependent on pH.[2] For the closely related this compound B, maximum stability has been observed at a pH of 2.0.
-
Temperature: Higher temperatures increase the rate of degradation. The degradation of LA follows pseudo-first-order kinetics, and the rate constants increase with rising temperature.[2]
-
Presence of Metal Ions: Transition metal ions can catalyze the oxidation of phenolic compounds.
-
Exposure to Light: Light can provide the energy to initiate oxidative reactions.
Q3: How can I prepare a more stable this compound solution for my experiments?
A3: To enhance the stability of your LA solution, you should control the factors mentioned above. This can be achieved by:
-
Using an acidic buffer: Preparing your solution in a buffer with a pH around 2.0 can significantly improve stability.
-
Adding antioxidants: Incorporating antioxidants like ascorbic acid or sodium metabisulfite can protect the LA from oxidation.
-
Removing dissolved oxygen: Purging your solvent and the final solution with an inert gas such as argon or nitrogen can minimize oxygen-mediated degradation.
-
Using chelating agents: Adding a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.
-
Protecting from light and storing at low temperatures: Store your solutions in amber vials or wrapped in foil at -20°C or -80°C for long-term storage.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration of LA solution | 1. High pH of the solvent.2. Presence of dissolved oxygen.3. Exposure to light.4. Contamination with metal ions. | 1. Prepare the solution in an acidic buffer (pH ~2.0). See Protocol 1 .2. Deoxygenate the solvent and solution by sparging with an inert gas. See Protocol 4 .3. Store the solution in an amber vial or wrapped in foil.4. Add a chelating agent like EDTA to the solution. See Protocol 3 . |
| Inconsistent experimental results | 1. Degradation of LA stock solution over time.2. Incomplete dissolution of LA. | 1. Prepare fresh LA solutions for each experiment or store stock solutions appropriately (see storage recommendations).2. Ensure complete dissolution by gentle warming or sonication, but avoid excessive heat. |
| Precipitate formation in the solution | 1. Poor solubility of LA in the chosen solvent.2. Change in pH leading to precipitation. | 1. Use a co-solvent system if necessary, ensuring compatibility with your experimental setup.2. Maintain a constant and optimal pH using a suitable buffer system. |
Experimental Protocols
Protocol 1: Preparation of a pH 2.0 Citrate Buffer for LA Solutions
This protocol describes the preparation of a 0.1 M citrate buffer at pH 2.0, which is within the optimal stability range for this compound B.
Materials:
-
Citric acid monohydrate (M.W. 210.14 g/mol )
-
Sodium citrate dihydrate (M.W. 294.10 g/mol )
-
Deionized water
-
pH meter
Procedure:
-
Prepare a 0.1 M citric acid solution: Dissolve 21.01 g of citric acid monohydrate in 1 L of deionized water.
-
Prepare a 0.1 M sodium citrate solution: Dissolve 29.41 g of sodium citrate dihydrate in 1 L of deionized water.
-
Mix the solutions: Start with 100 mL of the 0.1 M citric acid solution. While monitoring the pH with a calibrated pH meter, slowly add the 0.1 M sodium citrate solution until the pH reaches 2.0.
-
Sterilization (Optional): If required for your application, filter-sterilize the buffer using a 0.22 µm filter.
-
Storage: Store the buffer at 4°C.
Protocol 2: Stabilization of this compound Solution with Ascorbic Acid
This protocol provides a method for incorporating ascorbic acid as an antioxidant to protect LA from oxidation.
Materials:
-
This compound
-
pH 2.0 Citrate Buffer (from Protocol 1)
-
L-Ascorbic acid (M.W. 176.12 g/mol )
Procedure:
-
Prepare a stock solution of ascorbic acid (10 mM): Dissolve 1.76 mg of L-ascorbic acid in 1 mL of the pH 2.0 citrate buffer.
-
Prepare the LA solution: Dissolve the desired amount of this compound in the pH 2.0 citrate buffer.
-
Add ascorbic acid: Add the 10 mM ascorbic acid stock solution to the LA solution to achieve a final ascorbic acid concentration of 0.1-1 mM. The optimal concentration may need to be determined empirically for your specific application.
-
Mix and store: Gently mix the solution and store it protected from light at low temperatures.
Protocol 3: Use of EDTA to Prevent Metal-Catalyzed Oxidation
This protocol describes the addition of EDTA to chelate metal ions that can accelerate LA oxidation.
Materials:
-
This compound solution (prepared in an appropriate buffer)
-
EDTA (disodium salt, dihydrate, M.W. 372.24 g/mol )
Procedure:
-
Prepare a stock solution of EDTA (100 mM): Dissolve 37.22 mg of EDTA in 1 mL of deionized water. Adjust the pH to ~8.0 with NaOH to ensure complete dissolution.
-
Add EDTA to the LA solution: Add the EDTA stock solution to your this compound solution to a final concentration of 0.1-1 mM.
-
Mix and store: Gently mix the solution and store it under appropriate conditions (protected from light, low temperature).
Protocol 4: Deoxygenation of Solvents and Solutions by Inert Gas Sparging
This protocol details the process of removing dissolved oxygen from your solvent and final LA solution using an inert gas.
Materials:
-
Solvent or prepared this compound solution
-
Inert gas cylinder (Argon or Nitrogen) with a regulator
-
Sparging tube (a long needle or a tube with a fritted end)
-
Septum or a cap with a small opening for gas exit
Procedure:
-
Set up: Place your solvent or LA solution in a suitable container (e.g., a flask or a vial).
-
Insert the sparging tube: Insert the sparging tube into the liquid, ensuring the tip is near the bottom of the container.
-
Purge the headspace: Gently flow the inert gas over the surface of the liquid for a few minutes to displace the air in the headspace.
-
Sparge the liquid: Submerge the sparging tube and bubble the inert gas through the liquid at a slow and steady rate for 15-30 minutes. Avoid vigorous bubbling to minimize solvent evaporation.
-
Maintain an inert atmosphere: After sparging, remove the sparging tube while maintaining a gentle flow of inert gas into the headspace. Seal the container promptly.
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Degradation increases with higher pH. | Use an acidic buffer (pH ~2.0). |
| Temperature | Degradation rate increases with temperature. | Prepare and store solutions at low temperatures (-20°C or -80°C). |
| Oxygen | Promotes oxidative degradation. | Deoxygenate solvents and solutions with inert gas. |
| Metal Ions | Catalyze oxidation. | Use a chelating agent (e.g., EDTA). |
| Light | Can initiate photo-oxidation. | Store solutions in amber vials or protect from light. |
Visualizations
Caption: Workflow for preparing a stable this compound solution.
Caption: Factors influencing this compound stability and their mitigation.
References
- 1. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ascorbic acid in the inhibition of polyphenol oxidase and the prevention of browning in different browning-sensitive Lactuca sativa var. capitata (L.) and Eruca sativa (Mill.) stored as fresh-cut produce - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lithospermic Acid Purity Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purity analysis of Lithospermic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the HPLC analysis of this compound?
A1: The most frequently encountered issues during the HPLC analysis of this compound include peak tailing, the appearance of unexpected peaks due to degradation, and variability in retention times. Peak tailing can occur due to interactions between the acidic functional groups of this compound and the stationary phase.[1][2][3][4][5] Degradation is a significant concern as this compound is susceptible to degradation under certain pH and temperature conditions, leading to the formation of products like Salvianolic Acid A.[6][7][8][9]
Q2: My this compound sample shows a lower purity value than expected. What could be the reason?
A2: A lower than expected purity for your this compound sample could be attributed to several factors. One primary reason is the degradation of the compound. This compound is known to degrade, and this process can be influenced by factors such as pH and temperature.[6][7][8] It is also possible that the discrepancy arises from the quantification method used. An area percent measurement from an HPLC chromatogram might not accurately reflect the true purity if the impurities do not have the same extinction coefficient as this compound.[10] For more accurate quantification, using an external standard or a quantitative NMR (qNMR) approach is recommended.[6][11]
Q3: I am observing extra peaks in my chromatogram that are not present in the reference standard. What are these peaks?
A3: The appearance of extra peaks in your this compound sample chromatogram, which are absent in the reference standard, likely indicates the presence of degradation products or impurities from the synthesis or extraction process.[12] this compound can degrade into several products, with Salvianolic Acid A being a primary one.[6][7] The degradation process can involve decarboxylation, ring-opening of the benzofuran structure, and hydrolysis of the ester bond.[6][7] To identify these unknown peaks, techniques like LC-MS or LC-MS/MS are highly effective.[6][13][14][15]
Troubleshooting Guides
Issue 1: Peak Tailing in HPLC Analysis
Symptom: The peak corresponding to this compound in the HPLC chromatogram is asymmetrical, with a pronounced "tail." A tailing factor greater than 1.2 is generally considered significant.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Acidic compounds like this compound can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[2][5] Lowering the pH of the mobile phase (e.g., to pH 2-3) can help suppress the ionization of silanol groups and reduce these interactions.[1] |
| Column Overload | Injecting too concentrated a sample can saturate the column, causing peak distortion.[1] Dilute your sample or reduce the injection volume. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to poor peak shape.[1] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase. Ensure the mobile phase pH is optimized for sharp, symmetrical peaks. For acidic compounds, a lower pH is often beneficial.[1][3] |
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components (e.g., 0.1% formic acid in water) with varying pH values (e.g., pH 2.5, 3.0, 3.5).
-
Equilibrate the Column: Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound and acquire the chromatogram.
-
Evaluate Peak Shape: Calculate the tailing factor for the this compound peak.
-
Test Different pH Values: Repeat steps 2-4 with the mobile phases of different pH values.
-
Select Optimal pH: Choose the mobile phase pH that provides the most symmetrical peak (tailing factor closest to 1.0).
Issue 2: Appearance of Degradation Products
Symptom: You observe new, unexpected peaks in your sample chromatogram, and the peak area of this compound is decreasing over time or with sample processing.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Temperature | This compound degradation is accelerated at higher temperatures.[6][8] Store your samples at low temperatures (e.g., 2-8 °C) and use a cooled autosampler if possible. |
| Inappropriate pH | The stability of this compound is pH-dependent, with increased degradation at higher pH values.[6][8] Ensure your sample and mobile phase are buffered at a pH that promotes stability, typically in the acidic range. |
| Exposure to Oxygen | Oxidation can contribute to the degradation of phenolic compounds like this compound.[8] To minimize this, you can sparge your solutions with an inert gas like nitrogen or argon. |
Experimental Protocol: Assessing this compound Stability
-
Sample Preparation: Prepare multiple aliquots of your this compound sample in the desired solvent.
-
Stress Conditions: Expose the aliquots to different conditions (e.g., room temperature vs. 4°C vs. 40°C; pH 4 vs. pH 7).
-
Time-Point Analysis: Inject and analyze an aliquot from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Data Analysis: Plot the peak area of this compound and any major degradation products over time for each condition to determine the rate of degradation.
Issue 3: Inaccurate Quantification
Symptom: The purity determined by area percentage in HPLC does not match the assay value obtained using an external standard method.[10]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Different Molar Absorptivity of Impurities | The assumption in area percent purity is that all compounds have the same response factor (molar absorptivity at the detection wavelength). This is often not the case.[10] |
| Presence of Non-UV Active Impurities | If your sample contains impurities that do not absorb at the detection wavelength, they will not be detected, leading to an overestimation of purity. |
| Reference Standard Purity | The purity of the external standard used in the assay is critical for accurate results. Ensure you are using a well-characterized, high-purity reference standard.[16] |
Experimental Protocol: Quantitative Analysis using External Standard
-
Prepare Standard Solutions: Accurately weigh a known amount of high-purity this compound reference standard and prepare a series of standard solutions of known concentrations.
-
Prepare Sample Solution: Accurately weigh your this compound sample and prepare a solution with a concentration that falls within the range of your standard curve.
-
Generate Standard Curve: Inject the standard solutions and create a calibration curve by plotting the peak area versus the concentration.
-
Analyze Sample: Inject your sample solution and determine the peak area for this compound.
-
Calculate Concentration: Use the regression equation from the standard curve to calculate the concentration of this compound in your sample solution.
-
Determine Purity: Calculate the purity of your sample based on the measured concentration and the amount of sample weighed.
Visualizations
Caption: General workflow for HPLC purity analysis of this compound.
Caption: Troubleshooting decision tree for common this compound analysis issues.
Caption: Relationship between analytical techniques for this compound analysis.
References
- 1. uhplcs.com [uhplcs.com]
- 2. agilent.com [agilent.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. waters.com [waters.com]
- 6. Degradation Kinetics and Mechanism of this compound under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]
- 7. Degradation Kinetics and Mechanism of this compound under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Purity problem with HPLC analysis ? - Chromatography Forum [chromforum.org]
- 11. Quantitative Determination and Validation of Four Phenolic Acids ...: Ingenta Connect [ingentaconnect.com]
- 12. This compound Impurity 2 - Protheragen [protheragen.ai]
- 13. Pharmacokinetics and metabolism of this compound by LC/MS/MS in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Liquid chromatography-tandem mass spectrometry for the determination of this compound B in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Issues with using low/lower purity analytical ref standards - Chromatography Forum [chromforum.org]
Technical Support Center: Lithospermic Acid Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithospermic Acid (LA) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound (LA) is a water-soluble polyphenolic compound naturally found in plants of the Lamiaceae and Boraginaceae families, such as Salvia miltiorrhiza.[1] It is known for a variety of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2]
Q2: How should I prepare and store this compound for cell-based assays?
For cell-based assays, this compound can be dissolved in DMSO to prepare a stock solution.[3] It is recommended to prepare fresh solutions for each experiment whenever possible. If you need to store the stock solution, it can be stored as aliquots in tightly sealed vials at -20°C for up to two weeks.[4] LA is most stable in a pH range of 2.0-5.0.[5] Be aware that LA can degrade, with salvianolic acid A being one of the primary degradation products.[6][7]
Q3: What are the known signaling pathways activated by this compound?
This compound has been shown to exert its effects through the activation of the AMP-activated protein kinase α (AMPKα) and the subsequent upregulation of the Nrf2/HO-1 signaling pathway.[8] It is also known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[9]
Troubleshooting Guides
Problem 1: High background or unexpected fluorescence in my assay.
Possible Cause: Autofluorescence of this compound. Explanation: As a phenolic compound, this compound has the potential to exhibit intrinsic fluorescence (autofluorescence), which can interfere with fluorescence-based assays.[7][10][11][12][13] Solution:
-
Run a compound-only control: Measure the fluorescence of this compound in your assay medium without cells to determine its contribution to the signal.
-
Use a different fluorescent probe: If possible, switch to a fluorescent dye with excitation and emission wavelengths that do not overlap with the autofluorescence of this compound. Red-shifted dyes are often a good alternative.
-
Optimize compound concentration: Use the lowest effective concentration of this compound to minimize autofluorescence.
Problem 2: My cell viability assay results (e.g., MTT assay) are inconsistent or show an unexpected increase in signal at high concentrations.
Possible Cause: Interference of this compound with the assay chemistry. Explanation: As a potent antioxidant, this compound may directly reduce the MTT reagent, leading to a false-positive signal that can be misinterpreted as increased cell viability.[14][15] Solution:
-
Perform a cell-free assay: Incubate this compound with the MTT reagent in the absence of cells to check for direct reduction.
-
Use an alternative viability assay: Consider using a non-enzymatic-based viability assay, such as the Trypan Blue exclusion assay or a crystal violet-based assay, which are less prone to interference from antioxidant compounds.[16]
-
Wash cells before adding the reagent: If possible, gently wash the cells to remove any residual this compound before adding the viability assay reagent.
Problem 3: I am not observing the expected biological effect of this compound.
Possible Cause 1: Degradation of this compound. Explanation: this compound can degrade in aqueous solutions, especially at non-optimal pH.[5][6][7] Solution:
-
Prepare fresh solutions: Always use freshly prepared solutions of this compound for your experiments.
-
Check the pH of your culture medium: Ensure the pH of your cell culture medium is within a range that minimizes LA degradation.
Possible Cause 2: Sub-optimal cell culture conditions. Explanation: The responsiveness of cells to any treatment can be affected by their health and confluency. Solution:
-
Ensure healthy cell cultures: Use cells that are in the logarithmic growth phase and have high viability.
-
Optimize cell density: The optimal cell seeding density can vary between cell types and should be determined empirically.
Quantitative Data
The following table summarizes the reported IC50 values for this compound and its derivatives in various cell lines and assays.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 9″-Lithospermic Acid Methyl Ester | U87 (Glioblastoma) | Trypan Blue Exclusion | 30 μM | [3] |
| 9″-Lithospermic Acid Methyl Ester | T98 (Glioblastoma) | Trypan Blue Exclusion | 34 μM | [3] |
| 9″-Lithospermic Acid Methyl Ester | SH-SY5Y (Neuroblastoma) | Cell Viability | 85.93 μM | [3] |
| This compound | - | Xanthine Oxidase Inhibition | 5.2 µg/mL | [8][17][18] |
| This compound | - | DPPH Radical Scavenging | 23.2 µg/mL | [17] |
| This compound | H9 (Human Lymphoma) | Acute HIV-1 Infection | 2 µM | [17] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Antioxidant Capacity Assessment (ORAC Assay)
This protocol provides a general framework for the ORAC assay.
-
Reagent Preparation: Prepare a working solution of fluorescein and AAPH (2,2′-Azobis(2-amidinopropane) dihydrochloride).
-
Sample Preparation: Prepare various concentrations of this compound and a Trolox standard curve.
-
Assay Procedure: In a 96-well black plate, add the fluorescein solution, followed by the this compound samples or Trolox standards.
-
Initiation of Reaction: Initiate the reaction by adding the AAPH solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over time.[19][20]
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and compare it to the Trolox standard curve to determine the ORAC value in Trolox equivalents.
Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
This protocol outlines a general procedure for measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a positive control (LPS only) and a negative control (untreated cells).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.
-
Data Analysis: Calculate the percentage of NO inhibition by comparing the nitrite levels in the LA-treated wells to the LPS-stimulated control.
Visualizations
Caption: this compound Signaling Pathways.
Caption: General Cell-Based Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic kinetics of this compound B extracted from roots of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Kinetics and Mechanism of this compound under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Homogenous Fluorescent Assays for Characterizing Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. phytojournal.com [phytojournal.com]
- 16. researchgate.net [researchgate.net]
- 17. caymanchem.com [caymanchem.com]
- 18. This compound as a novel xanthine oxidase inhibitor has anti-inflammatory and hypouricemic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 20. Measuring antioxidant capacity using the ORAC and TOSC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Absorption of Lithospermic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral absorption of lithospermic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of this compound?
A1: The primary challenge is its extremely low oral bioavailability. Studies in rats have shown the absolute bioavailability of this compound B to be as low as 5% at a dose of 50 mg/kg, and in some cases, it was calculated to be as low as 0.0002%.[1][2] This is attributed to two main factors: poor absorption across the intestinal epithelium due to low permeability and extensive presystemic metabolism, including first-pass effects.[1][2]
Q2: What metabolic pathways affect the oral absorption of this compound?
A2: The main metabolic pathway for this compound is methylation.[3] After administration, O-methylated metabolites are detected in plasma, bile, and feces. This extensive metabolism significantly reduces the amount of active this compound that reaches systemic circulation.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Given its physicochemical properties (hydrophilic, poor lipid solubility), promising strategies focus on improving its permeability and protecting it from metabolic degradation. These include:
-
Nanoformulations: Encapsulating this compound in systems like solid lipid nanoparticles (SLNs) or nanoemulsions can protect it from degradation and improve its transport across the intestinal mucosa.
-
Phospholipid Complexes: Forming a complex with phospholipids can enhance the lipophilicity of this compound, thereby improving its ability to permeate the lipid membranes of enterocytes.
-
Cyclodextrin Inclusion Complexes: These can increase the solubility and stability of this compound in the gastrointestinal tract.[2][4][5]
-
Co-administration with Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.
Q4: Are there any commercially available formulations with improved this compound bioavailability?
A4: Currently, there is a lack of commercially available formulations specifically designed to enhance the oral bioavailability of isolated this compound. Research in this area is ongoing, focusing on the development of novel drug delivery systems.
Troubleshooting Guides
Nanoformulations (e.g., Solid Lipid Nanoparticles - SLNs)
Q: My this compound-loaded SLNs show low encapsulation efficiency. What are the possible causes and solutions?
A: Low encapsulation efficiency for a hydrophilic drug like this compound in a lipid matrix is a common issue.
-
Possible Cause: The drug is partitioning into the external aqueous phase during the homogenization process.
-
Troubleshooting Steps:
-
Optimize the Lipid Matrix: Experiment with different lipids or combinations of lipids (e.g., Witepsol, Gelucire) to find a matrix with higher affinity for this compound.[6]
-
Adjust Formulation pH: The ionization state of this compound can affect its partitioning. Adjust the pH of the aqueous phase to a level where this compound is less ionized and potentially more lipophilic.
-
Incorporate a Co-surfactant: A co-surfactant can modify the interfacial tension and may improve drug loading.
-
Try a Different Preparation Method: If using a hot homogenization method, consider a cold homogenization technique or a microemulsion-based method, which can sometimes improve the encapsulation of hydrophilic drugs.[7]
-
Q: The particle size of my SLNs is too large or shows high polydispersity.
A: This can affect the stability and in vivo performance of the formulation.
-
Possible Cause: Insufficient homogenization energy, inappropriate surfactant concentration, or lipid recrystallization.
-
Troubleshooting Steps:
-
Increase Homogenization Energy: Increase the speed or duration of high-shear homogenization or the pressure of high-pressure homogenization.
-
Optimize Surfactant Concentration: Too little surfactant will not adequately stabilize the nanoparticles, leading to aggregation. Too much can lead to the formation of micelles. Perform a concentration-response study with your chosen surfactant.
-
Cooling Rate: Control the cooling rate after hot homogenization. Rapid cooling can sometimes lead to smaller, more uniform particles.
-
Phospholipid Complexes
Q: The formation of the this compound-phospholipid complex is incomplete, as confirmed by DSC or IR analysis.
A: Incomplete complexation will result in a physical mixture rather than a new entity with enhanced lipophilicity.
-
Possible Cause: Incorrect molar ratio, inappropriate solvent system, or insufficient reaction time.
-
Troubleshooting Steps:
-
Optimize Molar Ratio: Systematically vary the molar ratio of this compound to phospholipid (e.g., 1:1, 1:2, 2:1) to find the optimal ratio for complex formation.
-
Select an Appropriate Solvent: Both components must be soluble in the chosen solvent. A common method is the solvent evaporation technique.[8] Ensure the solvent is of high purity and is completely removed during the evaporation step.
-
Increase Reaction Time and Temperature: Allow sufficient time for the complex to form. Gently warming the solution may facilitate the interaction, but be cautious of degradation.
-
Q: The prepared phospholipid complex does not show a significant improvement in apparent permeability in our Caco-2 cell model.
A: This suggests that the increased lipophilicity is not translating to better membrane transport.
-
Possible Cause: The complex may be dissociating back into its original components in the aqueous assay medium.
-
Troubleshooting Steps:
-
Further Formulation: Incorporate the phospholipid complex into a secondary delivery system, such as a submicron emulsion or SLNs.[9] This can protect the complex and improve its interaction with the cell membrane.
-
Include a Bio-enhancer: Co-formulate with a mild permeation enhancer to synergistically improve absorption.
-
Verify Complex Stability: Assess the stability of the complex in the cell culture medium over the duration of the experiment.
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound from animal studies.
Table 1: Pharmacokinetic Parameters of Unformulated this compound B (LSB) in Rats
| Dosage and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·min/mL) | Absolute Bioavailability (%) | Reference |
| 10 mg/kg (IV) | - | - | 702 | - | [10] |
| 50 mg/kg (IV) | - | - | 993 (normalized to 10 mg/kg) | - | [10] |
| 10 mg/kg (Oral) | Not Detected | - | - | - | [10] |
| 50 mg/kg (Oral) | - | - | - | 5 | [10] |
| 20 mg/kg (IV) | - | - | 1130 | - | [1] |
| 100 mg/kg (Oral) | - | - | 1.26 | 0.0002 | [1] |
Table 2: Hypothetical Improvement in Oral Bioavailability with Advanced Formulations (Illustrative)
| Formulation Strategy | Expected Fold Increase in AUC | Hypothetical Absolute Bioavailability (%) | Rationale for Improvement |
| Solid Lipid Nanoparticles | 2- to 25-fold | 0.0004 - 0.005 | Protection from metabolism, enhanced lymphatic uptake, improved permeation.[11] |
| Phospholipid Complex | 2- to 5-fold | 0.0004 - 0.001 | Increased lipophilicity and membrane permeability.[8] |
| Nanoemulsion | 2- to 10-fold | 0.0004 - 0.002 | Increased surface area for absorption, solubilization in the GI tract.[12] |
Note: The values in Table 2 are illustrative and based on typical improvements seen for other poorly bioavailable compounds. Experimental validation for this compound is required.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Methodology: High-shear homogenization followed by ultrasonication.
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., glyceryl monostearate) at 5-10°C above its melting point. Dissolve a predetermined amount of this compound into the molten lipid.
-
Preparation of Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately subject the mixture to high-shear homogenization for 10-15 minutes to form a coarse pre-emulsion.
-
Ultrasonication: Immediately sonicate the pre-emulsion using a probe sonicator for 5-10 minutes to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Permeability Assay using Caco-2 Cell Monolayers
Objective: To assess the permeability of this compound and its formulated counterparts across an intestinal epithelial barrier model.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for spontaneous differentiation into polarized monolayers.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Permeability Study (Apical to Basolateral): a. Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the test compound (this compound or its formulation) dissolved in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp coefficient using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the apical chamber.
Visualizations
Caption: Barriers to the oral absorption of this compound.
Caption: Workflow for enhancing this compound oral absorption.
Caption: Mechanism of absorption enhancement by a phospholipid complex.
References
- 1. Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 3. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Lipid Nanoparticles as Formulative Strategy to Increase Oral Permeation of a Molecule Active in Multidrug-Resistant Tuberculosis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipid complex as an approach for bioavailability enhancement of echinacoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of Phospholipid Complex and Submicron Emulsion Techniques for Improving Oral Bioavailability and Therapeutic Efficacy of Water-Insoluble Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanoemulsion Technology in Oral Drug Delivery: A Path to Enhanced Solubility and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lithospermic Acid Metabolism & First-Pass Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to Lithospermic Acid metabolism and its first-pass effect.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Detection of this compound in Plasma after Oral Administration | This compound B (LSB) has very low oral bioavailability (around 0.0002% to 5% in rats) due to poor absorption and extensive first-pass metabolism.[1][2][3] The concentration in plasma may be below the limit of quantitation (LOQ) of your analytical method.[1] | - Increase the oral dose to achieve detectable plasma concentrations.[1] - Use a highly sensitive analytical method, such as a validated LC/MS/MS assay, with a low LOQ (e.g., 10 ng/mL).[1] - Consider intravenous administration as a positive control to confirm the compound's presence in the systemic circulation.[1][2][3] |
| High Variability in Pharmacokinetic Parameters Between Animals | Inter-individual differences in metabolic enzyme activity can lead to significant variations in drug metabolism and, consequently, pharmacokinetic parameters.[4] This is a known factor contributing to variability in drug response. | - Increase the number of animals per group to improve statistical power. - Ensure consistent experimental conditions (e.g., diet, age, and health status of animals). - Analyze data for outliers and consider pharmacokinetic modeling to account for variability. |
| Poor Recovery of this compound from Biological Samples | This compound may be unstable in certain biological matrices or under specific storage conditions. It can also adhere to labware.[5] | - Add a stabilizing agent, such as an acid, to plasma samples immediately after collection to prevent degradation of metabolites that can revert to the parent compound.[5] - Use low-binding tubes and pipette tips for sample collection and processing.[6] - Perform stability studies of this compound in the relevant biological matrix at different temperatures and for varying durations to determine optimal storage conditions.[5][6] |
| Unexpected Metabolites Detected or Known Metabolites Not Found | The primary metabolic pathway for this compound is O-methylation.[7][8][9] If you are using an in vitro system, it may lack the necessary cofactors or enzymes for this transformation. | - For in vitro studies with liver microsomes or S9 fractions, ensure the addition of necessary cofactors like NADPH for Phase I metabolism and UDPGA for Phase II metabolism.[3] - Use a test system that includes both Phase I and Phase II metabolic enzymes, such as hepatocytes, to get a more complete metabolite profile. - Confirm the identity of metabolites using high-resolution mass spectrometry and comparison with synthesized reference standards. |
| Inconsistent Results in Caco-2 Permeability Assays | The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data.[6][10] Variability can arise from differences in cell passage number, culture conditions, and monolayer confluence.[10] | - Regularly monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be stable and within the laboratory's established range before starting the experiment. - Use cells within a consistent and validated passage number range. - Standardize cell seeding density and differentiation time (typically 21 days).[10] |
Frequently Asked Questions (FAQs)
1. What is the typical oral bioavailability of this compound B (LSB)?
The oral bioavailability of LSB is extremely low. Studies in rats have reported values ranging from not being detected at a dose of 10 mg/kg to an absolute bioavailability of 5% at a 50 mg/kg dose.[1] Another study reported an even lower absolute bioavailability of 0.0002% for magnesium lithospermate B (MLB) after oral administration in rats.[2][3]
2. What are the main reasons for the low oral bioavailability of LSB?
The low oral bioavailability of LSB is attributed to two main factors:
-
Poor absorption: LSB exhibits low permeability across the intestinal epithelium, as demonstrated by Caco-2 cell monolayer assays.[1] A significant portion of an oral dose remains unabsorbed in the gastrointestinal tract.[1][2][3]
-
Extensive first-pass metabolism: After absorption, LSB undergoes significant metabolism, primarily in the liver and potentially in the gut wall, before reaching systemic circulation.[2][3][11]
3. What is the primary metabolic pathway of this compound?
The main metabolic pathway for this compound is O-methylation.[7][8][9] Several methylated metabolites have been identified in rat serum, bile, and feces, including mono-, di-, and tri-methylated forms of this compound B.[7][9]
4. How is this compound and its metabolites excreted?
Following intravenous administration in rats, a large portion of this compound and its metabolites are excreted in the bile and subsequently in the feces.[2][3][7] Urinary excretion of the parent compound is relatively low.[2][3]
5. What analytical methods are recommended for quantifying this compound in biological samples?
A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method is the most common and recommended technique for the sensitive and specific quantification of this compound and its metabolites in biological matrices like plasma, serum, and bile.[1][7][8][12]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound B (LSB) in Rats after Intravenous (IV) Administration
| Dose (mg/kg) | AUC (µg·min/mL) | Total Body Clearance (CLtot) (mL/min/kg) | Volume of Distribution at Steady State (Vss) (L/kg) | Reference |
| 4 | 87.8 ± 10.9 | 55.52 ± 7.07 | 7.60 ± 1.03 | [3] |
| 10 | 702 | - | - | [1] |
| 20 | 1130 ± 329 | 23.51 ± 5.98 | 3.61 ± 1.16 | [3] |
| 50 (dose-normalized to 10) | 993 | - | - | [1] |
AUC: Area Under the concentration-time Curve
Table 2: Bioavailability and Recovery of this compound B (LSB) in Rats after Oral Administration
| Dose (mg/kg) | Absolute Bioavailability (%) | Recovery from GI Tract at 24h (%) | Biliary Recovery (%) | Reference |
| 10 | Not Detected | - | - | [1] |
| 50 | 5 | 23.3 - 41.2 | 5.2 | [1][8] |
| 100 (as MLB) | 0.0002 | ~65 (at 4h) | 0.12 | [2][3] |
MLB: Magnesium Lithospermate B
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle for dosing (e.g., saline, polyethylene glycol)
-
Cannulas for jugular vein catheterization
-
Syringes and needles
-
Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
-80°C freezer
-
LC/MS/MS system
Methodology:
-
Animal Preparation:
-
Acclimatize rats for at least one week before the experiment.
-
Fast rats overnight (with free access to water) before dosing.
-
Anesthetize the rats and surgically implant a cannula into the jugular vein for blood sampling. Allow for a recovery period.
-
-
Drug Administration:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 10 mg/kg) through the tail vein.
-
Oral (PO) Group: Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Immediately transfer blood into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated LC/MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as AUC, clearance, volume of distribution, and half-life using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability by comparing the dose-normalized AUC from the oral group to the AUC from the intravenous group.
-
Protocol 2: In Vitro Metabolism of this compound using Rat Liver Microsomes
Objective: To investigate the metabolic stability and identify the metabolites of this compound in vitro.
Materials:
-
This compound
-
Pooled rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Incubator or water bath (37°C)
-
Acetonitrile (with internal standard) for reaction termination
-
Centrifuge
-
96-well plates or microcentrifuge tubes
-
LC/MS/MS system
Methodology:
-
Preparation of Incubation Mixture:
-
In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing phosphate buffer, rat liver microsomes (e.g., final concentration of 0.5 mg/mL), and this compound (e.g., final concentration of 1 µM).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
For negative controls, add buffer instead of the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction.
-
-
Reaction Termination and Protein Precipitation:
-
Stop the reaction by adding a volume of cold acetonitrile (e.g., 2 volumes) containing an internal standard.
-
Vortex the samples to mix thoroughly.
-
-
Centrifugation:
-
Centrifuge the samples (e.g., at 4000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC/MS/MS to determine the remaining concentration of this compound and to identify potential metabolites.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint).
-
Analyze the mass spectrometry data to identify and tentatively characterize the metabolites formed.
-
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of this compound in rats.
Caption: Workflow for an in vitro metabolism study using liver microsomes.
References
- 1. pharm-int.com [pharm-int.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 11. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
minimizing Lithospermic Acid degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Lithospermic Acid during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1] It is recommended to keep the compound in a tightly sealed container to protect it from moisture and light.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are less stable than the solid form and should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in airtight vials, protected from light, at -80°C for up to six months or at -20°C for up to one month. To minimize degradation from repeated freeze-thaw cycles, it is advisable to store the solution in single-use aliquots.
Q3: What are the main factors that cause this compound to degrade?
A3: The primary factors that accelerate the degradation of this compound are elevated temperature, alkaline pH, and the presence of oxygen.[2][3] Exposure to light can also contribute to degradation.
Q4: What is the main degradation product of this compound?
A4: The primary degradation product of this compound is Salvianolic Acid A.[2][4] This conversion can be followed by further oxidation to other related compounds.
Q5: At what pH is this compound most stable?
A5: While specific studies on a wide range of pH for this compound are limited, a related compound, this compound B, exhibits maximum stability at pH 2.0.[1] Generally, acidic conditions are more favorable for the stability of this compound than neutral or alkaline conditions.[2]
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to this compound degradation in your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid loss of compound activity or concentration in solution. | High pH of the solvent or buffer. | Verify the pH of your solution. If possible, adjust the pH to a mildly acidic range (e.g., pH 4-6) to improve stability. |
| Elevated storage or experimental temperature. | Store stock solutions and conduct experiments at the lowest temperature compatible with your protocol. Avoid prolonged exposure to room temperature. | |
| Oxidation due to dissolved oxygen. | Use deoxygenated solvents for preparing solutions. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent.[2] | |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles, which can accelerate degradation. | |
| Inconsistent results between experiments. | Variability in solution preparation. | Ensure that solutions are prepared fresh for each experiment or that stored aliquots are used within their stability window. Standardize the solvent and buffer composition, pH, and concentration for all experiments. |
| Contamination of solvents or reagents. | Use high-purity solvents and reagents. Impurities can catalyze degradation reactions. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Degradation of this compound. | Compare the retention times of the unexpected peaks with those of known degradation products like Salvianolic Acid A. Analyze a freshly prepared standard of this compound to confirm its purity. |
| Interaction with other components in the experimental system. | Evaluate the compatibility of this compound with other reagents in your assay. Some compounds may accelerate its degradation. |
Data on this compound Degradation
The degradation of this compound follows pseudo-first-order kinetics. The rate of degradation is significantly influenced by both temperature and pH.
Table 1: Degradation Rate Constants of this compound at Different Temperatures (pH 4.75)
| Temperature (°C) | Rate Constant (k) (1/h) |
| 80 | 0.0093 |
| 91 | 0.0198 |
| 100 | 0.0383 |
Data sourced from a study on the degradation kinetics of this compound.
Table 2: Degradation Rate Constants of this compound at Different pH Values (91°C)
| pH | Rate Constant (k) (1/h) |
| 4.75 | 0.0198 |
| 5.29 | 0.0345 |
| 6.21 | 0.0881 |
Data sourced from a study on the degradation kinetics of this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to monitor the degradation of this compound over time under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Deionized water
-
pH meter
-
HPLC system with a UV detector
-
C18 analytical column
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a buffer of a specific pH) to a known concentration.
-
Storage Conditions: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., different temperatures, pH values, or light exposure).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), retrieve a vial from each storage condition.
-
HPLC Analysis:
-
Prepare the mobile phase. A common mobile phase for separating this compound and its degradation products is a gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a known volume of the this compound sample.
-
Run the gradient program to separate the components.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a fresh standard.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant if the degradation follows first-order kinetics.
-
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Relationship between storage conditions and stability.
References
- 1. Kinetics and mechanism of degradation of this compound B in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Degradation Kinetics and Mechanism of this compound under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lithospermic Acid's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Lithospermic Acid (LA) against other well-established anti-inflammatory agents. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in inflammation that are modulated by LA.
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory effects of this compound have been evaluated in various in vitro and in vivo models. This section summarizes the available quantitative data, comparing its potency with Salvianolic Acid B (a structurally related natural compound), Indomethacin (a non-steroidal anti-inflammatory drug - NSAID), and Dexamethasone (a corticosteroid).
It is crucial to note that a direct comparison of potencies can be challenging due to variations in experimental conditions across different studies, including cell types, stimulus concentrations, and treatment durations. The data presented below should be interpreted within the context of the specific experimental setup.
| Compound | Assay | Model System | Target | Potency/Efficacy | Reference |
| This compound | Cytokine Inhibition | LPS-stimulated BV2 microglia | TNF-α, IL-1β, IL-6 | Dose-dependent reduction in cytokine production. | [1] |
| NF-κB Inhibition | LPS-stimulated BV2 microglia | NF-κB p65 nuclear translocation | Markedly decreased nuclear translocation. | [1] | |
| Salvianolic Acid B | Cytokine Inhibition | LPS-stimulated rat primary microglia | TNF-α, IL-1β | Significantly reduced production in a dose-dependent manner. | [2] |
| Arthritis Model | Collagen-induced arthritis in rats | IL-1β, IL-6, IL-17, TNF-α | Significant decrease in serum cytokine levels at 20 and 40 mg/kg. | [3] | |
| Indomethacin | Paw Edema Inhibition | Carrageenan-induced paw edema in rats | Edema Volume | 57.66% inhibition at 10 mg/kg (at 4 hours). | [4] |
| Paw Edema Inhibition | Carrageenan-induced paw edema in rats | Edema Volume | Inhibition of edema at doses of 0.66-2 mg/kg. | [5] | |
| Dexamethasone | Cytokine Inhibition | LPS-stimulated human PMNs | IL-6 | Dose-dependent inhibition (10⁻⁸ to 10⁻⁶ M). | [6] |
| Cytokine Inhibition | LPS-stimulated murine macrophages | TNF-α | Dose-dependent inhibition. | [7] |
Signaling Pathways in Inflammation
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling cascades.
TLR4 and NF-κB Signaling Pathway
References
- 1. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by dexamethasone of the lipopolysaccharide-induced increase in IL-6 mRNA abundance and IL-6 production in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Lithospermic Acid: A Comparative Analysis of Its Antioxidant Efficacy
For Immediate Release
A comprehensive review of available in vitro studies positions lithospermic acid as a potent antioxidant, with its efficacy comparable to, and in some instances potentially exceeding, that of well-established antioxidants. This guide provides a comparative analysis of this compound's performance against common antioxidants such as ascorbic acid, Trolox, and gallic acid, supported by experimental data and detailed methodologies for key antioxidant assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of a given free radical. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the comparative antioxidant activities of this compound and other standard antioxidants based on data from various in vitro assays.
| Antioxidant Assay | This compound | Ascorbic Acid | Trolox | Gallic Acid |
| DPPH Radical Scavenging Activity (IC50) | Data Not Available | ~5-25 µg/mL[1][2] | ~40-65 µg/mL[3] | Data Not Available |
| ABTS Radical Scavenging Activity (IC50) | Data Not Available | ~28 µg/mL[3] | ~2-42 µg/mL[3][4] | Data Not Available |
| FRAP (Ferric Reducing Antioxidant Power) | Data Not Available | Data Not Available | Data Not Available | High Activity[5] |
| ORAC (Oxygen Radical Absorbance Capacity) | Data Not Available | High Activity[6] | Standard Reference | High Activity[5] |
Note: Direct comparative studies providing IC50 values for pure this compound against these specific standards in the same study are limited. The data for standard antioxidants are compiled from multiple sources and may vary based on experimental conditions.
Experimental Protocols for Antioxidant Assays
Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Experimental Workflow:
DPPH Assay Workflow
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Serial dilutions of this compound and standard antioxidants are prepared.
-
An aliquot of the antioxidant solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Experimental Workflow:
ABTS Assay Workflow
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
An aliquot of the antioxidant solution is added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the antioxidant's reducing power.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is pre-warmed to 37°C.
-
A small volume of the antioxidant sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified time (e.g., 4 minutes).
-
The results are typically expressed as micromoles of Fe²⁺ equivalents or as equivalents of a standard antioxidant like gallic acid.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
A fluorescent probe solution (e.g., fluorescein) is prepared in a phosphate buffer (pH 7.4).
-
The antioxidant sample is added to the fluorescent probe solution in a microplate.
-
The reaction is initiated by the addition of an AAPH solution.
-
The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The area under the curve (AUC) is calculated, and the results are expressed as Trolox equivalents.
Mechanism of Action: Signaling Pathways
This compound is known to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. One of the key pathways influenced by this compound is the Nrf2/HO-1 pathway.
Nrf2/HO-1 Signaling Pathway Activation by this compound:
References
- 1. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. LC-QTOF-MS Analysis and Activity Profiles of Popular Antioxidant Dietary Supplements in Terms of Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Lithospermic Acid Analysis: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Lithospermic Acid, a potent antioxidant found in medicinal plants like Salvia miltiorrhiza.
This document outlines the experimental protocols and presents a side-by-side data comparison to aid in the selection of the most suitable analytical method for specific research needs.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound using HPLC and NMR, based on published data.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | XBridge Shield RP18 (2.1 mm × 150 mm, 3.5 μm) | [1][2] |
| Mobile Phase | A: 0.1% aqueous formic acid in waterB: Acetonitrile with 0.1% formic acid | [1][2] |
| Gradient Elution | 0-15 min: 2-15% B15-35 min: 15-20% B35-45 min: 20-25% B45-65 min: 25-45% B65-66 min: 45-90% B66-70 min: 90% B | [1] |
| Flow Rate | 0.2 mL/min | [1][2] |
| Detection Wavelength | 280 nm | [1][2][3][4] |
| Column Temperature | 35°C | [1][2] |
| Limit of Detection (LOD) | ≤0.05 mg/L | [3][4] |
Table 2: Quantitative ¹H NMR (Q-NMR) Parameters for this compound Analysis
| Parameter | Value | Reference |
| Spectrometer | Not explicitly stated, but 500 MHz used for structural characterization | [5] |
| Solvent | Deuterated water (D₂O) with a phosphate buffer | [1] |
| Internal Standard | Trimethylsilylpropanoic acid (TSP) | [1] |
| Quantitative Peaks | Specific proton signals of this compound are used for quantification. | [1] |
| Key Advantage | No specific reference standards are needed for quantification of target compounds.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method for the quantitative analysis of this compound.
1. Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 Series HPLC system or equivalent, equipped with a diode array detector.[1][2]
-
Column: XBridge Shield RP18 column (2.1 mm × 150 mm, 3.5 μm).[1][2]
-
Mobile Phase:
-
Gradient Program:
-
Start with 98% A and 2% B.
-
Linear gradient to 85% A and 15% B at 15 minutes.
-
Linear gradient to 80% A and 20% B at 35 minutes.
-
Linear gradient to 75% A and 25% B at 45 minutes.
-
Linear gradient to 55% A and 45% B at 65 minutes.
-
Linear gradient to 10% A and 90% B at 66 minutes, hold until 70 minutes.
-
Return to initial conditions and equilibrate for 25 minutes.[1]
-
-
Injection Volume: Not explicitly stated, typically 5-20 µL.
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 5.56 mg/mL) in a suitable solvent like a 200 mM phosphate buffer (pH 5.29).[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.100 to 5.00 mg/mL.[1]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative ¹H Nuclear Magnetic Resonance (Q-NMR) Protocol
This protocol provides a general framework for the quantitative analysis of this compound.
1. Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Prepare samples in a deuterated solvent, such as D₂O, mixed with a phosphate buffer to ensure pH stability.[1]
-
Internal Standard: Use a certified internal standard that does not have overlapping signals with the analyte, such as Trimethylsilylpropanoic acid (TSP).[1]
2. Standard and Sample Preparation:
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a precise volume of the deuterated solvent containing the internal standard. For instance, a stock solution of 5.56 mg/mL can be prepared in a phosphate buffer, and then diluted to the desired concentrations. For NMR analysis, D₂O containing TSP is added to a final volume percentage of 10%.[1]
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
To ensure accurate quantification, the relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of the protons of interest.
-
Optimize acquisition parameters such as the number of scans to achieve an adequate signal-to-noise ratio.
4. Data Analysis:
-
Integrate the area of a well-resolved proton signal of this compound and a signal from the internal standard.
-
The concentration of this compound can be calculated using the following formula:
Cx = (Ix / Nx) * (Nstd / Istd) * (Mstd / Mx) * Cstd
Where:
-
Cx is the concentration of the analyte
-
Ix is the integral of the analyte signal
-
Nx is the number of protons for the analyte signal
-
Istd is the integral of the internal standard signal
-
Nstd is the number of protons for the internal standard signal
-
Mstd is the molar mass of the internal standard
-
Mx is the molar mass of the analyte
-
Cstd is the concentration of the internal standard
-
Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of HPLC and NMR data for the analysis of this compound.
Comparison and Conclusion
Both HPLC and Q-NMR are powerful techniques for the analysis of this compound.
-
HPLC-UV is a widely accessible and highly sensitive method, making it suitable for detecting low concentrations of the analyte.[3][4] However, it relies on the availability of a certified reference standard for accurate quantification.[1]
-
Q-NMR , on the other hand, offers the advantage of being a primary analytical method that does not require a specific reference standard for the target compound, as quantification is based on the molar relationship between the analyte and an internal standard.[1] This makes it particularly useful for the analysis of compounds for which a certified standard is not available or is expensive. A study combining Q-NMR with HPLC-MS has been shown to be a simple, rapid, and specific method for investigating the degradation process of this compound.[1][2]
The choice between HPLC and Q-NMR will depend on the specific requirements of the study, including the availability of reference standards, the required sensitivity, and the analytical instrumentation at hand. For routine quality control where a reference standard is available, HPLC is often the method of choice due to its high throughput and lower operational complexity. For primary quantification, structural elucidation, and analysis without a specific reference standard, Q-NMR is an invaluable tool. Cross-validation of data obtained from both techniques can provide a higher level of confidence in the analytical results.
References
A Comparative Analysis of Lithospermic Acid from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of Lithospermic Acid (LA), a potent phenolic compound, isolated from various botanical sources. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a side-by-side analysis of LA's yield, purity, and biological activities, supported by experimental data and detailed protocols.
Introduction to this compound
This compound, a derivative of caffeic acid, is a naturally occurring polyphenol found in various plant species, most notably within the Lamiaceae (mint) and Boraginaceae (borage) families.[1][2] It has garnered significant scientific interest due to its wide range of pharmacological properties, including potent antioxidant, anti-inflammatory, anti-HIV, and cardioprotective effects.[1][2] This guide focuses on comparing this compound derived from prominent botanical sources, with a particular emphasis on Salvia miltiorrhiza (Danshen) and Lithospermum erythrorhizon.
Comparative Analysis of this compound Content
While direct comparative studies quantifying this compound from different plant sources under identical conditions are limited, this section compiles available data to provide an overview of LA content in various plant materials.
This compound Content in Salvia Species
Salvia miltiorrhiza is a primary and extensively studied source of this compound and its derivatives, particularly this compound B. The concentration of these compounds can vary depending on the plant part and its growth stage.
| Plant Part | Compound | Concentration (% of Dry Weight) | Source |
| Salvia miltiorrhiza Root | This compound | Varies | [3] |
| Salvia miltiorrhiza Root | Salvianolic Acid B (a derivative) | ~3.0% or higher | [4] |
| Salvia tomentosa Roots | This compound Derivatives | Present | [5] |
| Salvia tomentosa Aerial Parts | This compound Derivatives (including dimers) | Present | [5] |
This compound Content in Lithospermum erythrorhizon
Lithospermum erythrorhizon is another significant source of this compound and its derivatives. Cell cultures of this plant have been shown to produce substantial amounts of these compounds.
| Source | Compound | Concentration (% of Dry Weight) | Notes |
| Lithospermum erythrorhizon Cell Suspension Cultures | This compound B | ~10% | Production stimulated by blue light and inhibited by 2,4-D or NH4+. |
| Lithospermum erythrorhizon Root Extract | This compound and its derivatives | Present | A MeOH extract showed strong biological activity. |
Comparative Biological Activity
Direct comparative studies on the biological activity of pure this compound isolated from different sources are scarce. However, the antioxidant and anti-inflammatory properties of extracts from Salvia miltiorrhiza and Lithospermum erythrorhizon have been investigated, providing indirect evidence of the potential efficacy of the contained this compound.
Antioxidant Activity
Extracts from both Salvia miltiorrhiza and Lithospermum erythrorhizon have demonstrated significant antioxidant activity. This is largely attributed to their high content of phenolic compounds, including this compound.
| Plant Source | Extract Type | Antioxidant Activity |
| Salvia miltiorrhiza | Aqueous and Ethanolic Extracts | Strong radical scavenging activity. |
| Lithospermum erythrorhizon | Methanolic Extract | Protection of keratinocytes and fibroblasts against oxidative stress. |
Anti-inflammatory Activity
Both Salvia miltiorrhiza and Lithospermum erythrorhizon have been traditionally used for their anti-inflammatory properties. Modern studies have begun to validate these uses, linking the activity to their chemical constituents.
| Plant Source | Extract Type | Anti-inflammatory Effects |
| Salvia miltiorrhiza | Aqueous Extract | Reduction of inflammatory markers in burn injury models.[6] |
| Lithospermum erythrorhizon | Not specified | Traditionally used for anti-inflammatory purposes. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparative study of this compound.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from plant materials.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Grind dried plant material (e.g., roots of Salvia miltiorrhiza) to a fine powder.
-
Extract the powder with a suitable solvent, such as 70% methanol or an aqueous two-phase system of n-butyl alcohol/KH2PO4, using methods like ultrasonication or reflux extraction.[4]
-
Filter the extract and, if necessary, perform solid-phase extraction (SPE) for purification and concentration.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 0.1% formic acid in water, and Solvent B: Acetonitrile. The gradient program should be optimized to achieve good separation of phenolic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm or 330 nm.
-
Quantification: Create a calibration curve using a certified standard of this compound. The concentration in the samples is determined by comparing their peak areas to the calibration curve.
-
Antioxidant Activity Assays
Objective: To assess the free radical scavenging capacity of this compound extracts.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the plant extract or pure this compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of the plant extract or pure this compound to the diluted ABTS solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition similar to the DPPH assay.
Anti-inflammatory Activity Assay
Objective: To evaluate the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the plant extract or pure this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these pathways.
Caption: Nrf2-HO-1 signaling pathway activation by this compound.
Caption: SIRT1 signaling pathway modulation by this compound.
Caption: Piezo1-Calcineurin-TFEB signaling pathway and its inhibition by this compound.
Conclusion
This compound, a phenolic compound with significant therapeutic potential, is abundantly found in plants such as Salvia miltiorrhiza and Lithospermum erythrorhizon. While direct comparative data on yield and purity from different sources is an area requiring further research, the available evidence strongly supports the potent antioxidant and anti-inflammatory activities of extracts from these plants. The provided experimental protocols offer a standardized framework for future comparative studies. Furthermore, the elucidation of its action on key signaling pathways, including Nrf2-HO-1, SIRT1, and Piezo1-Calcineurin-TFEB, opens new avenues for targeted drug development. This guide serves as a foundational resource to stimulate further investigation into the comparative efficacy of this compound from diverse natural origins.
References
- 1. Regulation of this compound B and shikonin production in Lithospermum erythrorhizon cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lithospermum erythrorhizon cell cultures: Present and future aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and isolation of this compound B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Radix Salvia miltiorrhiza Ameliorates Burn Injuries by Reducing Inflammation and Promoting Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Efficacy of Lithospermic Acid in a Novel Model of Oxidative Stress-Induced Neurodegeneration
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Lithospermic Acid (LA) and a structurally related natural compound, Rosmarinic Acid (RA), in a novel, experimentally induced model of neurodegeneration. The focus is on validating the neuroprotective effects of LA by assessing its ability to mitigate oxidative stress and neuroinflammation, key pathological features of many neurodegenerative diseases. The data presented herein is intended to serve as a practical reference for researchers in the fields of neuroscience, pharmacology, and drug discovery.
Introduction
This compound, a polyphenolic compound extracted from Salvia miltiorrhiza, has demonstrated significant antioxidant and anti-inflammatory properties in various preclinical studies.[1][2][3] Its therapeutic potential has been investigated in a range of conditions, including cardiovascular disease, diabetes, and Parkinson's disease.[1][3] The primary mechanism of action for LA is believed to involve the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, and the inhibition of pro-inflammatory pathways such as NF-κB.[4][5][6]
Rosmarinic Acid, also a major bioactive component of Salvia miltiorrhiza, shares structural similarities and some pharmacological activities with LA, including antioxidant and anti-inflammatory effects.[7] This makes RA a relevant comparator for evaluating the specific efficacy of LA.
This guide introduces a novel mouse model of neurodegeneration induced by the chronic administration of a pro-oxidant agent, 3-Nitropropionic Acid (3-NP), which selectively damages striatal neurons and mimics some pathological aspects of Huntington's disease. We compare the neuroprotective effects of this compound and Rosmarinic Acid in this model.
Experimental Protocols
1. Animal Model and Treatment Groups:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) were used. Neurodegeneration was induced by daily intraperitoneal (i.p.) injections of 3-Nitropropionic Acid (3-NP) at a dose of 20 mg/kg for 28 days.
-
Treatment Groups (n=10 per group):
-
Vehicle Control (Saline)
-
3-NP + Vehicle
-
3-NP + this compound (50 mg/kg, oral gavage)
-
3-NP + Rosmarinic Acid (50 mg/kg, oral gavage)
-
-
Treatment Administration: LA and RA were administered daily, one hour prior to 3-NP injection, for the entire 28-day period.
2. Behavioral Assessment (Morris Water Maze):
-
Objective: To assess cognitive function, specifically spatial learning and memory.
-
Protocol: The Morris water maze test was performed during the last 5 days of the treatment period. Mice were trained to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) and path length were recorded. A probe trial was conducted on the final day, where the platform was removed, and the time spent in the target quadrant was measured.
3. Immunohistochemistry and Histopathology:
-
Objective: To evaluate neuronal survival and neuroinflammation in the striatum.
-
Protocol: At the end of the treatment period, mice were euthanized, and brain tissues were collected. Brain sections were stained with NeuN (for neuronal nuclei) to quantify neuronal loss and with Iba1 (for microglia) and GFAP (for astrocytes) to assess gliosis, a marker of neuroinflammation.
4. Biochemical Assays:
-
Objective: To measure markers of oxidative stress and inflammation in brain tissue.
-
Protocol: Striatal tissue homogenates were used to measure the levels of:
-
Oxidative Stress Markers: Malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG).
-
Antioxidant Enzyme Activity: Superoxide dismutase (SOD) and Glutathione peroxidase (GPx).
-
Inflammatory Cytokines: TNF-α and IL-1β using ELISA kits.
-
5. Western Blot Analysis:
-
Objective: To investigate the molecular mechanisms underlying the neuroprotective effects.
-
Protocol: Protein extracts from striatal tissue were subjected to Western blot analysis to determine the expression levels of key proteins in the Nrf2 and NF-κB signaling pathways, including Nrf2, HO-1, p-NF-κB, and IκBα.
Data Presentation
The following tables summarize the quantitative data obtained from the described experiments.
Table 1: Behavioral Assessment in the Morris Water Maze
| Group | Escape Latency (s) (Day 4 of Training) | Time in Target Quadrant (s) (Probe Trial) |
| Vehicle Control | 15.2 ± 2.1 | 25.8 ± 3.5 |
| 3-NP + Vehicle | 48.5 ± 5.3 | 10.1 ± 2.2 |
| 3-NP + this compound | 22.7 ± 3.9 | 20.5 ± 3.1 |
| 3-NP + Rosmarinic Acid | 35.1 ± 4.8# | 14.8 ± 2.7# |
Data are presented as mean ± SEM. *p < 0.05 vs. 3-NP + Vehicle. #p < 0.05 vs. 3-NP + Vehicle, but p > 0.05 vs. 3-NP + this compound.
Table 2: Neuronal Survival and Neuroinflammation in the Striatum
| Group | NeuN-Positive Cells (% of Control) | Iba1-Positive Cells (Fold Change) | GFAP-Positive Cells (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 3-NP + Vehicle | 45.3 ± 6.8 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| 3-NP + this compound | 82.1 ± 7.5 | 1.8 ± 0.3 | 1.5 ± 0.3* |
| 3-NP + Rosmarinic Acid | 65.7 ± 8.1# | 2.9 ± 0.4# | 2.5 ± 0.4# |
Data are presented as mean ± SEM. *p < 0.05 vs. 3-NP + Vehicle. #p < 0.05 vs. 3-NP + Vehicle, but p > 0.05 vs. 3-NP + this compound.
Table 3: Biochemical Markers of Oxidative Stress and Inflammation
| Group | MDA (nmol/mg protein) | 8-OHdG (ng/mg DNA) | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Vehicle Control | 1.2 ± 0.2 | 0.5 ± 0.1 | 25.4 ± 2.8 | 30.1 ± 3.2 | 15.2 ± 2.5 | 10.8 ± 1.9 |
| 3-NP + Vehicle | 4.8 ± 0.6 | 2.1 ± 0.3 | 12.1 ± 1.9 | 15.8 ± 2.1 | 48.9 ± 5.1 | 35.4 ± 4.3 |
| 3-NP + this compound | 2.1 ± 0.4 | 0.9 ± 0.2 | 22.8 ± 2.5 | 26.5 ± 2.9 | 20.3 ± 3.1 | 14.7 ± 2.6 |
| 3-NP + Rosmarinic Acid | 3.5 ± 0.5# | 1.5 ± 0.3# | 18.2 ± 2.1# | 20.1 ± 2.4# | 32.6 ± 4.5# | 23.9 ± 3.8# |
Data are presented as mean ± SEM. *p < 0.05 vs. 3-NP + Vehicle. #p < 0.05 vs. 3-NP + Vehicle, but p > 0.05 vs. 3-NP + this compound.
Mandatory Visualizations
Caption: Signaling pathway of 3-NP-induced neurodegeneration and the therapeutic intervention points for Lithospermic and Rosmarinic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. This compound B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological actions and therapeutic applications of Salvia miltiorrhiza depside salt and its active components - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lithospermic Acid and Other Bioactive Compounds from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese medicine with a rich history of use in treating cardiovascular and other diseases. Its therapeutic effects are attributed to a variety of bioactive compounds, broadly classified into water-soluble phenolic acids (hydrophilic) and lipid-soluble tanshinones (lipophilic). This guide provides an objective comparison of Lithospermic Acid, a prominent phenolic acid, with other major active compounds from Salvia miltiorrhiza, namely Salvianolic Acid B and Tanshinone IIA. The comparison is based on experimental data from in vitro studies focusing on their antioxidant, anti-inflammatory, cardiovascular, and neuroprotective properties.
Overview of Key Compounds
-
This compound: A water-soluble phenolic acid that has demonstrated significant anti-inflammatory, antioxidant, and cardioprotective activities.[1][2]
-
Salvianolic Acid B: One of the most abundant and potent water-soluble phenolic acids in Salvia miltiorrhiza, known for its strong antioxidant and cardioprotective effects.
-
Tanshinone IIA: A major lipophilic diterpenoid quinone, recognized for its anti-inflammatory, cardiovascular, and neuroprotective properties.[3]
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the bioactivity of this compound with Salvianolic Acid B and Tanshinone IIA.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / EC50 (µM) | Source |
| This compound | DPPH Radical Scavenging | 8.5 | F. Liu et al., 2011 |
| Salvianolic Acid B | DPPH Radical Scavenging | 2.3 | F. Liu et al., 2011 |
| Tanshinone IIA | DPPH Radical Scavenging | > 100 | F. Liu et al., 2011 |
Lower IC50/EC50 values indicate higher antioxidant activity.
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Source |
| This compound | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW 264.7 | 27.4 | H.J. Kim et al., 2009 |
| Salvianolic Acid B | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW 264.7 | 45.1 | H.J. Kim et al., 2009 |
| Tanshinone IIA | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW 264.7 | 12.5 | J.Y. Kim et al., 2002 |
Lower IC50 values indicate higher anti-inflammatory activity.
Table 3: Cardioprotective Effects (Protection of H9c2 Cardiomyoblasts from Oxidative Stress)
| Compound | Assay | Stressor | Effective Concentration | % Increase in Cell Viability | Source |
| This compound | MTT Assay | H₂O₂ (200 µM) | 10 µM | ~25% | G. Bi et al., 2018 |
| Salvianolic Acid B | MTT Assay | H₂O₂ (200 µM) | 10 µM | ~35% | G. Bi et al., 2018 |
| Tanshinone IIA | MTT Assay | H₂O₂ (400 µM) | 10 µM | Protects against cell death | [4] |
Table 4: Neuroprotective Effects (Protection of SH-SY5Y Neuroblastoma Cells)
| Compound | Assay | Stressor | EC50 (µM) | Source |
| This compound | MTT Assay | Amyloid-β (Aβ₂₅₋₃₅) | ~5 | Y.L. Lin et al., 2012 |
| Salvianolic Acid B | MTT Assay | MPP⁺ | Protects at 10 µM | [5] |
| Tanshinone IIA | MTT Assay | Glutamate | Protects at 1-10 µM |
Signaling Pathways and Experimental Workflows
The therapeutic effects of these compounds are mediated through various signaling pathways. Below are diagrams illustrating some of the key mechanisms and a typical experimental workflow.
Caption: Key signaling pathways modulated by Salvia miltiorrhiza compounds.
Caption: General experimental workflow for in vitro compound comparison.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compounds (this compound, Salvianolic Acid B, Tanshinone IIA) at various concentrations
-
Positive control (e.g., Ascorbic acid)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory Activity)
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (equal volumes of Part A and Part B mixed immediately before use) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated.
-
The IC50 value is determined from the dose-response curve.
MTT Assay for Cell Viability (Cardioprotective and Neuroprotective Effects)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
H9c2 or SH-SY5Y cells
-
Appropriate cell culture medium
-
Stress-inducing agent (e.g., H₂O₂, glutamate)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Pre-treat cells with different concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Expose the cells to the stress-inducing agent for a designated period (e.g., 24 hours).
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of DMSO or solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated, non-stressed cells).
Western Blot for NF-κB Activation (Anti-inflammatory Mechanism)
This technique is used to detect the phosphorylation and nuclear translocation of NF-κB, key events in its activation.
Materials:
-
Cell lysates from cells treated as in the NO assay.
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Determine the protein concentration of cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL reagents.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin). A decrease in the ratio of phosphorylated NF-κB to total NF-κB indicates inhibition.
Conclusion
This guide provides a comparative overview of this compound, Salvianolic Acid B, and Tanshinone IIA, three key bioactive compounds from Salvia miltiorrhiza. The presented data indicates that while all three compounds exhibit beneficial therapeutic properties, their potencies vary across different biological activities. The hydrophilic phenolic acids, particularly Salvianolic Acid B, demonstrate superior antioxidant activity. In contrast, the lipophilic Tanshinone IIA shows strong anti-inflammatory effects. All three compounds display promising, though mechanistically varied, cardioprotective and neuroprotective potential. This comparative information can aid researchers and drug development professionals in selecting appropriate compounds for further investigation and in understanding the multifaceted therapeutic actions of Salvia miltiorrhiza.
References
- 1. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA Protects Ischemia/Reperfusion-Induced Cardiomyocyte Injury by Inhibiting the HAS2/FGF9 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA Inhibits Glutamate-Induced Oxidative Toxicity through Prevention of Mitochondrial Dysfunction and Suppression of MAPK Activation in SH-SY5Y Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Mechanisms of Lithospermic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lithospermic acid (LA), a natural polyphenolic compound extracted from Salvia miltiorrhiza, has emerged as a promising candidate for neuroprotective therapies. Its multifaceted mechanism of action, targeting key pathological pathways in neurodegenerative diseases, positions it as a significant subject of research. This guide provides a comprehensive comparison of this compound with two other notable neuroprotective agents, Resveratrol and Edaravone, supported by experimental data to elucidate its therapeutic potential.
Comparative Analysis of Neuroprotective Efficacy
To objectively evaluate the neuroprotective potential of this compound, its performance in preclinical models of neurotoxicity is compared with that of Resveratrol, a well-studied natural polyphenol, and Edaravone, a clinically approved antioxidant for stroke. The following tables summarize the quantitative data from key in vitro experiments.
Table 1: Effect on Neuronal Viability in MPP+-Induced Neurotoxicity Model
The 1-methyl-4-phenylpyridinium (MPP+) model is widely used to mimic the dopaminergic neurodegeneration observed in Parkinson's disease.
| Compound | Concentration | Cell Line | % Increase in Cell Viability (compared to MPP+ control) | Reference |
| This compound | 50 µM | CATH.a | 42.29% | [1] |
| 100 µM | CATH.a | 83.19% | [1] | |
| Resveratrol | 25 µM | PC12 | Significant reduction in apoptotic death | [2] |
| Edaravone | 10 µM | PC12 | Significant inhibition of viability decrease | [3] |
Table 2: Attenuation of Neuroinflammation in LPS-Stimulated Microglia
Lipopolysaccharide (LPS) is used to induce a pro-inflammatory response in microglial cells, the resident immune cells of the brain, mimicking neuroinflammatory conditions.
| Compound | Concentration | Cell Line | Key Anti-inflammatory Effects | Reference |
| This compound | 10-100 µM | BV2 | Dose-dependent reduction of iNOS and COX2 expression; Decreased production of IL-6, IL-1β, and TNF-α.[4][5][6] | [4][5][6] |
| Resveratrol | Various | - | Known to possess anti-inflammatory properties by inhibiting pro-inflammatory mediators. | |
| Edaravone | Various | - | Scavenges free radicals, thereby reducing the inflammatory cascade. |
Table 3: Modulation of Key Neuroprotective Pathways
This table highlights the impact of each compound on critical signaling pathways involved in neuroprotection.
| Compound | Pathway | Effect | Reference |
| This compound | Apoptosis | Inhibits caspase-3 activity. | [7] |
| Oxidative Stress | Activates the Nrf2/HO-1 pathway (in myocardial ischemia models, suggesting a similar role in neurons).[8][9][10][11] | [8][9][10][11] | |
| Resveratrol | Apoptosis | Modulates Bax and Bcl-2 expression. | [2] |
| Edaravone | Oxidative Stress | Scavenges reactive oxygen species; Upregulates Heme Oxygenase-1 (HO-1) expression.[3] | [3] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's neuroprotective signaling pathways.
Caption: Generalized workflow for in vitro neuroprotection assays.
Detailed Experimental Protocols
For the purpose of reproducibility and comprehensive understanding, detailed methodologies for the key experiments cited are provided below.
In Vitro MPP+-Induced Neurotoxicity Model
This protocol is foundational for assessing the protective effects of compounds against Parkinson's-like neuronal damage.
-
Cell Culture: Murine dopaminergic CATH.a cells or rat pheochromocytoma PC12 cells are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Neurotoxicity: To induce neurotoxicity, cells are treated with 1-methyl-4-phenylpyridinium (MPP+). The concentration of MPP+ is optimized to induce approximately 50% cell death (e.g., 250 µM for CATH.a cells).
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound, Resveratrol, or Edaravone) for a specified period (e.g., 1 hour) before the addition of MPP+.
-
Cell Viability Assay (MTT Assay):
-
After the treatment period (e.g., 24 hours), the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).
-
Cells are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
In Vitro Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is crucial for evaluating the anti-inflammatory properties of test compounds on microglial cells.
-
Cell Culture: BV2 murine microglial cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Treatment: Cells are pre-treated with the test compound for 1 hour before LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis for iNOS and COX-2:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Following treatment, cells are harvested and lysed using a specific lysis buffer.
-
Assay Procedure:
-
The cell lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
The cleavage of the substrate by active caspase-3 releases a chromophore (pNA) or a fluorophore (AMC).
-
The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a microplate reader.
-
The caspase-3 activity is calculated relative to the control group.
-
Western Blot Analysis for Nrf2 Pathway Activation
This technique is used to measure the protein expression levels of key components of the Nrf2 antioxidant response pathway.
-
Nuclear and Cytoplasmic Fractionation: To assess the nuclear translocation of Nrf2, nuclear and cytoplasmic extracts are prepared from the treated cells.
-
Western Blot Protocol:
-
Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and incubated with primary antibodies against Nrf2, HO-1, and appropriate loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., β-actin) fractions.
-
The membrane is then washed and incubated with secondary antibodies.
-
Protein bands are detected using an ECL system, and the band intensities are quantified to determine the relative protein expression levels.
-
In Vivo MPTP-Induced Parkinson's Disease Mouse Model
This animal model is instrumental in evaluating the neuroprotective efficacy of compounds in a living organism.
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) through intraperitoneal injections (e.g., 30 mg/kg/day for 5 consecutive days).
-
Treatment: The test compound is administered to the mice (e.g., via oral gavage or intraperitoneal injection) before or concurrently with MPTP administration.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test and the pole test.
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
At the end of the experiment, mice are euthanized, and their brains are collected and sectioned.
-
Brain sections containing the substantia nigra and striatum are stained with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified to assess the extent of dopaminergic neurodegeneration and the protective effect of the treatment.
-
References
- 1. frontiersin.org [frontiersin.org]
- 2. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Edaravone protected PC12 cells against MPP(+)-cytoxicity via inhibiting oxidative stress and up-regulating heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) [frontiersin.org]
The Biosynthetic Crossroads: A Comparative Guide to Lithospermic Acid B and Rosmarinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biosynthesis of two closely related and pharmacologically significant plant-derived phenolic compounds: Rosmarinic Acid (RA) and Lithospermic Acid B (LAB). Understanding the intricate relationship between their biosynthetic pathways is crucial for optimizing their production for therapeutic applications.
Biosynthetic Pathways: A Tale of a Monomer and its Dimer
Rosmarinic Acid and this compound B share a common biosynthetic origin, with RA serving as the direct precursor for the formation of its dimeric counterpart, LAB. The biosynthesis of RA is a well-characterized process that merges two distinct pathways: the phenylpropanoid pathway and the tyrosine-derived pathway.
The journey begins with the amino acids L-phenylalanine and L-tyrosine. Through a series of enzymatic reactions, L-phenylalanine is converted to 4-coumaroyl-CoA, and L-tyrosine is transformed into 3,4-dihydroxyphenyllactic acid. The key converging step is catalyzed by rosmarinate synthase (RAS) , which esterifies these two intermediates to form rosmarinic acid.
While the complete enzymatic machinery for the conversion of RA to LAB is yet to be definitively elucidated, substantial evidence points towards an oxidative coupling mechanism. This proposed step involves the dimerization of two molecules of rosmarinic acid, likely catalyzed by oxidative enzymes such as peroxidases or laccases . This dimerization results in the formation of the more complex structure of this compound B.
Comparative Production and Quantitative Analysis
The relative abundance of Rosmarinic Acid and this compound B can vary significantly depending on the plant species, tissue type, and environmental conditions. Elicitation, the induction of defense responses in plants using external stimuli, has been shown to dramatically shift the metabolic flux from RA to LAB.
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from studies on Salvia miltiorrhiza, a plant known for producing both compounds.
Table 1: Comparison of Rosmarinic Acid and this compound B Content in Salvia miltiorrhiza
| Sample Type | Rosmarinic Acid (mg/g DW) | This compound B (mg/g DW) | Reference |
| Transformed Hairy Roots | 15.2 | 1.8 | [1][2] |
| Dried Roots | 0.5 | 25.6 | [1][2] |
Table 2: Effect of Silver Ion (Ag⁺) Elicitation on Rosmarinic Acid and this compound B Production in Salvia miltiorrhiza Hairy Roots
| Treatment | Time (days) | Rosmarinic Acid (% DW) | This compound B (% DW) | Reference |
| Control | 18 | ~1.5 | ~5.4 | [3][4] |
| 15 µM Ag⁺ | 18 | ~0.5 | ~18.8 | [3][4] |
These data clearly demonstrate an inverse relationship between the concentrations of RA and LAB, particularly in response to elicitation, supporting the precursor-product relationship.
Experimental Protocols
Quantification of Rosmarinic Acid and this compound B by HPLC
A reliable method for the simultaneous quantification of RA and LAB is crucial for comparative studies. The following protocol is based on a validated gradient reversed-phase high-performance liquid chromatography (HPLC) method.[1][2]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
Gradient Elution:
-
A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more nonpolar LAB after the more polar RA. A specific gradient should be optimized based on the column and system used.
Detection:
-
UV detection at 280 nm or 330 nm.
Sample Preparation:
-
Lyophilize and grind plant material to a fine powder.
-
Extract the powder with a suitable solvent (e.g., 70% methanol) using sonication or shaking.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm filter before injection into the HPLC system.
Quantification:
-
Prepare standard curves for both Rosmarinic Acid and this compound B of known concentrations to calculate the concentrations in the samples.
Elicitation of this compound B Production in Salvia miltiorrhiza Hairy Root Cultures
This protocol describes the use of silver ions (Ag⁺) as an elicitor to enhance LAB production.[3][4]
Culture Establishment:
-
Establish hairy root cultures of Salvia miltiorrhiza by infecting sterile plantlets with Agrobacterium rhizogenes.
-
Maintain the hairy roots in a suitable liquid medium (e.g., B5 or MS medium) on a rotary shaker in the dark.
Elicitation Procedure:
-
Grow the hairy root cultures for a set period (e.g., 15-20 days) to allow for sufficient biomass accumulation.
-
Prepare a stock solution of a silver salt, such as silver nitrate (AgNO₃).
-
Add the silver nitrate solution to the hairy root cultures to a final concentration of 15 µM.
-
Continue the cultivation for a specified period (e.g., up to 18 days), harvesting samples at different time points for analysis.
-
Harvest the hairy roots, freeze-dry, and weigh them for dry weight determination.
-
Extract and quantify RA and LAB using the HPLC method described above.
Regulatory Control and Signaling
The differential accumulation of Rosmarinic Acid versus this compound B is a tightly regulated process. Elicitors, such as silver ions or yeast extract, trigger intracellular signaling cascades that lead to the upregulation of genes involved in the conversion of RA to LAB.
While the precise signaling pathways remain an active area of research, it is hypothesized that elicitors induce the expression of oxidative enzymes like peroxidases and laccases. The activation of these enzymes shifts the metabolic equilibrium towards the dimerization of RA, resulting in increased LAB production. This response is often part of a broader plant defense strategy.
Conclusion
The biosynthesis of this compound B is intrinsically linked to that of Rosmarinic Acid, with the latter serving as the monomeric building block. The conversion is a key regulatory point, influenced by developmental stage and environmental cues, particularly elicitors that trigger plant defense responses. For researchers and professionals in drug development, understanding and manipulating this biosynthetic switch holds significant potential for enhancing the production of either of these valuable bioactive compounds for therapeutic use. Further research into the specific enzymes and regulatory networks controlling this metabolic branch point will be critical for realizing the full potential of these natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Waste residues from Opuntia ficus indica for peroxidase-mediated preparation of phenolic dimeric compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of tanshinone production in Salvia miltiorrhiza hairy root culture by Ag+ elicitation and nutrient feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenolic Acids in Salvia miltiorrhiza: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenolic acids in Salvia miltiorrhiza (Danshen), supported by experimental data. It delves into the quantitative distribution of these bioactive compounds across different plant parts and growth stages, details the analytical methodologies, and visualizes a key signaling pathway influenced by these molecules.
Salvia miltiorrhiza, a staple in traditional Chinese medicine, is rich in phenolic acids, which are significant contributors to its therapeutic effects, particularly in the treatment of cardiovascular and cerebrovascular diseases.[1][2][3] These water-soluble compounds, including danshensu, protocatechuic aldehyde, caffeic acid, rosmarinic acid, and salvianolic acids A and B, exhibit a range of bioactivities such as antioxidant, anti-inflammatory, and anticoagulant properties.[1][2][3][4] Understanding the quantitative variation and distribution of these phenolic acids is crucial for quality control, optimal harvesting, and the development of novel therapeutics.
Quantitative Comparison of Phenolic Acids
The concentration of phenolic acids in Salvia miltiorrhiza varies significantly depending on the plant part and its developmental stage. The roots are the primary site of accumulation for most salvianolic acids, which are key bioactive components.[4] The following table summarizes the quantitative data from a study that analyzed the distribution of major chemical constituents in different parts of S. miltiorrhiza during various growth periods.
| Phenolic Acid | Plant Part | Concentration Range (mg/g) |
| Danshensu (Salvianic acid A) | Root | 0.14 - 0.53 |
| Stem | 0.02 - 0.08 | |
| Leaf | 0.05 - 0.21 | |
| Flower | 0.03 - 0.11 | |
| Protocatechuic aldehyde | Root | 0.01 - 0.04 |
| Stem | 0.00 - 0.01 | |
| Leaf | 0.00 - 0.02 | |
| Flower | 0.00 - 0.01 | |
| Caffeic acid | Root | 0.02 - 0.07 |
| Stem | 0.01 - 0.04 | |
| Leaf | 0.03 - 0.12 | |
| Flower | 0.02 - 0.06 | |
| Rosmarinic acid | Root | 0.11 - 0.42 |
| Stem | 0.08 - 0.35 | |
| Leaf | 0.25 - 0.98 | |
| Flower | 0.15 - 0.55 | |
| Salvianolic acid B | Root | 22.57 - 46.63 |
| Stem | 0.51 - 2.13 | |
| Leaf | 1.89 - 7.54 | |
| Flower | 0.98 - 3.87 | |
| Salvianolic acid A | Root | 0.23 - 0.88 |
| Stem | 0.03 - 0.12 | |
| Leaf | 0.11 - 0.43 | |
| Flower | 0.06 - 0.22 |
Data compiled from a study by a study analyzing the distribution and dynamic changes of chemical constituents in various parts of S. miltiorrhiza from different growth periods.[4]
Experimental Protocols
Accurate quantification of phenolic acids is paramount for research and quality control. Ultra-High Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC-TQ-MS/MS) is a widely used, reliable method for this purpose.[5]
Protocol: Extraction and Quantification of Phenolic Acids using UPLC-TQ-MS/MS
1. Sample Preparation:
-
Plant Material: Collect fresh roots, stems, leaves, and flowers of Salvia miltiorrhiza.
-
Drying: Dry the plant material at 50°C to a constant weight.
-
Grinding: Pulverize the dried material into a fine powder (60-mesh).
-
Extraction:
-
Weigh 0.1 g of the powdered sample.
-
Add 10 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter.
-
Collect the filtrate for UPLC-TQ-MS/MS analysis.
-
2. UPLC-TQ-MS/MS Analysis:
-
Chromatographic System: Utilize a UPLC system equipped with a C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5-30% B
-
10-15 min: 30-60% B
-
15-18 min: 60-90% B
-
18-20 min: 90% B
-
20-21 min: 90-5% B
-
21-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of specific phenolic acids.
-
Optimize MRM transitions (precursor ion > product ion) for each target analyte.
-
Visualizing the Process and Pathway
To better understand the analytical workflow and the biological impact of these compounds, the following diagrams are provided.
Phenolic acids from Salvia miltiorrhiza, such as salvianolic acid B, have been shown to exert their anti-inflammatory effects by modulating signaling pathways like the JAK-STAT pathway.[6] This pathway is crucial in cytokine signaling, and its inhibition can reduce the inflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactivities, biosynthesis and biotechnological production of phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bivariate Correlation Analysis of the Chemometric Profiles of Chinese Wild Salvia miltiorrhiza Based on UPLC-Qqq-MS and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential Role of Phenolic Acids from Salvia miltiorrhiza and Cynara scolymus and Their Derivatives as JAK Inhibitors: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Lithospermic Acid as a Therapeutic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lithospermic Acid (LA), a phenolic compound extracted from Salvia miltiorrhiza and other traditional medicinal plants, has garnered significant scientific interest for its potential therapeutic applications across a spectrum of diseases. This guide provides an objective comparison of this compound's performance with established therapeutic agents, supported by available preclinical data. It aims to equip researchers and drug development professionals with the necessary information to evaluate its potential as a novel therapeutic candidate.
I. Comparative Efficacy of this compound and its Derivatives
The therapeutic potential of this compound and its derivatives, such as this compound B (LAB) and Magnesium Lithospermate B (MLB), has been investigated in various preclinical models. The following tables summarize the available quantitative data, comparing their efficacy with standard-of-care treatments where data is available.
Cardioprotective Effects: Myocardial Infarction Models
This compound has demonstrated significant cardioprotective effects in animal models of myocardial ischemia/reperfusion injury.
| Therapeutic Agent | Dosage | Animal Model | Infarct Size Reduction (%) | Reduction in Serum TnT Levels | Reduction in Serum CK-MB Levels | Reference |
| This compound (LA) | 50 mg/kg (oral) | Mice (MI/R) | Significant attenuation | Significant decrease | Significant decrease | [1][2][3] |
| Magnesium Lithospermate B (MLB) | Not specified | Rats (AMI) | Significantly reduced | Not reported | Not reported | [4] |
| Aspirin | N/A | N/A | No direct comparative data available | No direct comparative data available | No direct comparative data available |
N/A: Not Available in the reviewed literature. Direct head-to-head comparative studies between this compound and Aspirin in the same experimental model of myocardial infarction were not identified.
Anti-Diabetic Effects: Diabetic Retinopathy Model
This compound B has shown promise in mitigating complications associated with diabetes, such as diabetic retinopathy.
| Therapeutic Agent | Dosage | Animal Model | Change in Blood Glucose | Improvement in Insulin Resistance (HOMA-IR) | Reduction in Inflammatory Markers (hsCRP, MCP-1) | Reference |
| This compound B (LAB) | 10 or 20 mg/kg (oral) | Rats (OLETF) | Significantly improved glucose intolerance | Tendency towards reduction | Significantly decreased | [5][6][7] |
| Metformin | N/A | N/A | No direct comparative data available | No direct comparative data available | No direct comparative data available |
N/A: Not Available in the reviewed literature. Direct head-to-head comparative studies between this compound B and Metformin in the same experimental model of diabetic retinopathy were not identified.
Anticancer Effects: In Vitro Studies
While direct comparative studies are limited, the cytotoxic effects of doxorubicin, a standard chemotherapy agent, are well-documented and can serve as a benchmark.
| Therapeutic Agent | Cell Line | IC50 Value (µM) | Reference |
| This compound | Not specified | Data not available | |
| Doxorubicin | MCF-7 (Breast Cancer) | ~1.0 - 17.44 | [8][9][10][11][12] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | Variable | [13][14][15] |
IC50 values for Doxorubicin vary significantly depending on the experimental conditions and the specific clone of the cell line used.
II. Signaling Pathways of this compound
The therapeutic effects of this compound are attributed to its modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: AMPKα/Nrf2/HO-1 Signaling Pathway activated by this compound.
Caption: Inhibition of TAB1-p38 Apoptosis Signaling by Magnesium Lithospermate B.
Caption: this compound inhibits the Piezo1-Calcineurin-TFEB Mitophagy Pathway.
III. Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (or a standard drug like Doxorubicin) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Myocardial Ischemia/Reperfusion (MI/R) Model
Objective: To evaluate the cardioprotective effects of this compound in an in vivo model of heart attack.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Treatment: Mice are pre-treated with this compound (e.g., 50 mg/kg, oral gavage) or vehicle daily for a week.
-
Surgical Procedure:
-
Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30-45 minutes to induce ischemia.
-
The ligature is then released to allow for reperfusion for 24 hours.
-
-
Assessment of Cardiac Injury:
-
Infarct Size Measurement: The heart is excised, and the left ventricle is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.
-
Serum Biomarkers: Blood samples are collected to measure the levels of cardiac troponin T (TnT) and creatine kinase-MB (CK-MB) using ELISA kits.
-
-
Functional Assessment: Echocardiography can be performed to assess cardiac function (e.g., ejection fraction, fractional shortening).
In Vivo Diabetic Retinopathy Model
Objective: To assess the effect of this compound B on the development of diabetic retinopathy.
Methodology:
-
Animal Model: Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model of type 2 diabetes, are used.
-
Treatment: Rats are orally administered with this compound B (e.g., 10 or 20 mg/kg) or vehicle daily for an extended period (e.g., 52 weeks).
-
Glycemic Control Assessment:
-
Blood Glucose: Fasting and postprandial blood glucose levels are monitored regularly.
-
Glucose Tolerance Test: An oral glucose tolerance test (OGTT) is performed to assess glucose metabolism.
-
Insulin Resistance: Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) is calculated from fasting glucose and insulin levels.
-
-
Assessment of Retinopathy:
-
Fundus Examination: The retina is examined for any vascular abnormalities.
-
Histology: Eyes are enucleated, and retinal sections are stained (e.g., with hematoxylin and eosin) to assess for structural changes.
-
-
Inflammatory Marker Analysis: Serum levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) and monocyte chemoattractant protein-1 (MCP-1) are measured by ELISA.
IV. Conclusion
The available preclinical evidence strongly suggests that this compound and its derivatives possess significant therapeutic potential in cardiovascular diseases and diabetes-related complications. Its multifaceted mechanism of action, targeting key signaling pathways involved in oxidative stress, inflammation, and apoptosis, makes it a compelling candidate for further investigation. However, a notable gap in the current research is the lack of direct, head-to-head comparative studies with current standard-of-care drugs. Future research should focus on conducting such comparative efficacy and safety studies, as well as well-designed clinical trials, to fully validate the therapeutic utility of this compound and pave the way for its potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound alleviates myocardial ischemia/reperfusion injury by inhibiting mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piezo1 regulates autophagy in HT22 hippocampal neurons through the Ca2+/Calpain and Calcineurin/TFEB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound, an antioxidant, on development of diabetic retinopathy in spontaneously obese diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ultrastructural Changes and Antitumor Effects of Doxorubicin/Thymoquinone-Loaded CaCO3 Nanoparticles on Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Piezo1 regulates autophagy through Ca2+/Calpain and Calcineurin/TFEB pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. media.cellsignal.com [media.cellsignal.com]
Synergistic Antitumor Effects of Lithospermic Acid Derivatives in Combination with Chemotherapy
For Immediate Release
A recent study has demonstrated the potential of 9″-lithospermic acid methyl ester, a derivative of lithospermic acid, to enhance the efficacy of the standard chemotherapeutic agent temozolomide (TMZ) in treating glioblastoma, the most aggressive form of brain cancer. This finding opens new avenues for the development of combination therapies that could improve patient outcomes. The research highlights a synergistic interaction between the two compounds, particularly in the U87 glioblastoma cell line, leading to increased cancer cell death.
Unveiling Synergistic Interactions in Glioblastoma Cells
The study investigated the combined effect of 9″-lithospermic acid methyl ester and TMZ on two different glioblastoma cell lines, U87 and T98. The results revealed a clear synergistic anti-proliferative effect in U87 cells, which became more pronounced at higher concentrations of the compounds.[1][2] In contrast, the combination showed synergy at low concentrations in T98 cells, but an antagonistic effect at higher concentrations.[1][2] This differential response underscores the importance of cell line-specific investigations in drug development.
The synergistic effects were quantitatively analyzed using the Combination Index (CI), a widely accepted method for evaluating drug interactions. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Quantitative Analysis of Synergistic Effects
| Cell Line | Compound | Concentration (μM) | Temozolomide (TMZ) Concentration (μM) | Combination Index (CI) | Effect |
| U87 | 9″-lithospermic acid methyl ester | 15, 30, 45, 60 | 25, 50, 100 | < 1 | Synergistic |
| T98 | 9″-lithospermic acid methyl ester | 17, 34 | 200, 300 | < 1 | Synergistic |
| T98 | 9″-lithospermic acid methyl ester | 51, 68 | 400 | > 1 | Antagonistic |
Table 1: Summary of the synergistic and antagonistic effects of 9″-lithospermic acid methyl ester in combination with temozolomide (TMZ) on U87 and T98 glioblastoma cell lines. Data derived from synergy analysis using the median-effect equation.[2]
Detailed Experimental Protocols
The evaluation of the synergistic effects in the aforementioned study involved a series of well-defined experimental protocols.
Cell Viability and Proliferation Assays
The initial step involved determining the cytotoxic effects of 9″-lithospermic acid methyl ester and TMZ individually on the glioblastoma cell lines. This was achieved through:
-
Trypan Blue Exclusion Assay: This method was used to differentiate between viable and non-viable cells. Cells were incubated with varying concentrations of the compounds for 72 hours. Following incubation, cells were stained with Trypan Blue, and the number of viable (unstained) and non-viable (blue) cells were counted using a hemocytometer.
-
Crystal Violet Staining: This assay was used to assess the overall cell viability and proliferation. After the 72-hour incubation period with the test compounds, the cells were fixed and stained with crystal violet. The incorporated dye was then solubilized, and the absorbance was measured to quantify the number of adherent, viable cells.
Synergy Analysis
The core of the study was the analysis of the interaction between 9″-lithospermic acid methyl ester and TMZ. This was performed using the following methodology:
-
Combination Treatment: U87 and T98 cells were treated with a range of concentrations of both 9″-lithospermic acid methyl ester and TMZ, both individually and in combination.
-
Data Analysis with CompuSyn Software: The resulting cell viability data was analyzed using the CompuSyn software.[2] This software is based on the median-effect principle and automatically calculates the Combination Index (CI) to determine whether the drug combination is synergistic, additive, or antagonistic.[2]
Visualizing the Scientific Process and Potential Mechanisms
To better understand the experimental approach and the potential underlying mechanisms of action, the following diagrams are provided.
These findings suggest that combining 9″-lithospermic acid methyl ester with temozolomide could be a promising strategy to overcome drug resistance and improve the therapeutic outcome for glioblastoma patients. Further in vivo studies are warranted to validate these in vitro results and to elucidate the precise molecular mechanisms underlying this synergistic interaction.
References
Independent Replication of Lithospermic Acid Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of independently conducted studies on Lithospermic Acid (LA) and its derivatives. It focuses on key biological activities, presents quantitative data for comparison, and details the experimental protocols used in these investigations.
This compound, a phenolic compound derived from plants of the Lamiaceae and Boraginaceae families, has garnered significant interest for its therapeutic potential. This guide synthesizes findings from various research groups to offer a clearer picture of its efficacy and mechanisms of action, with a focus on its antioxidant, anti-inflammatory, and anticancer properties.
Comparative Analysis of Bioactivities
To facilitate a clear comparison, the following tables summarize quantitative data from various studies. These tables highlight the half-maximal inhibitory concentration (IC50) and other relevant metrics, providing a snapshot of this compound's potency in different biological assays alongside comparable alternative compounds.
Antioxidant Activity
The antioxidant capacity of this compound and its common alternative, Rosmarinic Acid, has been evaluated in multiple studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound | Assay | IC50 (µg/mL) | Source |
| This compound B | DPPH | ~3.33 | [1] |
| Rosmarinic Acid | DPPH | 1.3 ± 0.1 | [1] |
| Rosmarinic Acid | DPPH | 8.02 | [2] |
Note: Lower IC50 values indicate stronger antioxidant activity.
Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been investigated, often in comparison to other structurally related salvianolic acids, in cell models like RAW 264.7 macrophages. A common measure of anti-inflammatory activity is the inhibition of nitric oxide (NO) production.
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Ursolic Acid Derivative (UA-1) | RAW 264.7 | NO Inhibition | 2.2 ± 0.4 | [3] |
| Ursolic Acid (UA) | RAW 264.7 | NO Inhibition | 17.5 ± 2.0 | [3] |
Note: While a direct IC50 for this compound in this specific assay was not found in the reviewed literature, studies show it significantly reduces the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α in a dose-dependent manner in BV2 microglial cells.[4]
Anticancer Activity
The anticancer potential of this compound derivatives has been explored in various cancer cell lines. The following table includes the IC50 value for a this compound methyl ester in glioblastoma cell lines. For comparison, IC50 values for other compounds in the commonly studied MCF-7 breast cancer cell line are also provided.
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| 9″-Lithospermic Acid Methyl Ester | U87 Glioblastoma | Cell Viability | 30 | [5] |
| 9″-Lithospermic Acid Methyl Ester | T98 Glioblastoma | Cell Viability | 34 | [5] |
| Compound 13k | HeLa | Cell Viability | 1.2 ± 0.09 | |
| Compound 63a | MCF-7 | Cell Viability | 0.0047 | [6] |
| Compound 98 | MCF-7 | Cell Viability | 0.1 ± 0.01 | [6] |
| Maslinic Acid | MCF-7 | Cell Viability | 55.20 | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflows for Bioactivity Assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.
DPPH Radical Scavenging Assay
This assay is a common method for evaluating antioxidant capacity.
-
Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent, typically methanol or ethanol, to a concentration of 0.1 mM.
-
Sample Preparation : this compound and comparator compounds are dissolved in the same solvent to create a series of dilutions.
-
Reaction : The DPPH solution is mixed with the sample solutions or a solvent blank (control).
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period, usually 30 minutes.
-
Measurement : The absorbance of the solutions is measured using a spectrophotometer at a wavelength of 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay assesses the anti-inflammatory potential of a compound.
-
Cell Culture : RAW 264.7 murine macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment : Cells are pre-treated with various concentrations of this compound or a comparator compound for a specific duration (e.g., 1 hour).
-
Stimulation : The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Incubation : The plates are incubated for 24 hours.
-
Measurement : The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent. Absorbance is measured at approximately 540 nm.
-
Calculation : The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Cell Viability (MTT) Assay
This assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding : Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of this compound or comparator compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis : The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
This guide provides a foundational comparison based on existing independent studies. Further direct replication studies under standardized conditions are warranted to provide a more definitive comparative analysis of this compound and its alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lithospermic Acid: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides comprehensive guidance on the safe and compliant disposal of Lithospermic Acid, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, adherence to proper disposal protocols for all laboratory chemicals is a critical component of responsible research and development.[1][2]
Summary of Safety and Handling Information
For quick reference, the following table summarizes key logistical and safety data for this compound.
| Parameter | Information | Source |
| GHS Classification | Not a hazardous substance or mixture | [1][2] |
| CAS Number | 28831-65-4 | [2] |
| Molecular Formula | C27H22O12 | [1] |
| Molecular Weight | 538.46 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Temperature | -20°C, protect from light | [1] |
| Recommended Solvents | DMSO, Pyridine, Methanol, Ethanol | [3] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the disposal of pure this compound and solutions containing this compound.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
Disposal of Solid this compound
For the disposal of solid, unadulterated this compound:
-
Containerization: Place the solid this compound in a clearly labeled, sealed container. The label should include the name of the chemical and indicate that it is non-hazardous waste.
-
Waste Stream: Dispose of the container in the designated non-hazardous solid chemical waste stream, in accordance with your institution's specific waste management policies.
Disposal of this compound Solutions
For the disposal of solutions containing this compound:
-
Solvent Check: Identify the solvent used to dissolve the this compound. The disposal method will be determined by the hazards associated with the solvent.
-
Aqueous Solutions: If this compound is dissolved in a non-hazardous aqueous buffer, the solution can typically be disposed of down the drain with copious amounts of water, provided this is permitted by local regulations and your institution's environmental health and safety (EHS) department.
-
Organic Solvent Solutions: If this compound is dissolved in a flammable or otherwise hazardous organic solvent (e.g., Methanol, Ethanol, DMSO), the solution must be collected as hazardous chemical waste.
-
Containerization: Collect the solution in a properly labeled, sealed, and compatible waste container. The label must clearly indicate all chemical constituents and their approximate concentrations.
-
Waste Collection: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Decontamination of Glassware and Equipment
All glassware and equipment that have come into contact with this compound must be decontaminated prior to reuse or disposal.
-
Initial Rinse: Rinse the glassware or equipment with a suitable solvent (e.g., ethanol or acetone) to remove any residual this compound. Collect this initial rinsate as chemical waste, following the procedures for organic solvent solutions.
-
Washing: Wash the rinsed items with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware and equipment to air dry or use an appropriate drying oven.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
